5-Bromo-2,4-dimethylbenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,4-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDYGQDSEFKPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842136-27-0 | |
| Record name | 5-bromo-2,4-dimethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-2,4-dimethylbenzoic acid physical properties
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2,4-dimethylbenzoic Acid
Foreword: A Note on the Data
In the landscape of chemical research and drug development, understanding the fundamental physical properties of a molecule is a non-negotiable prerequisite for its application. This guide is dedicated to a comprehensive exploration of this compound (CAS No. 842136-27-0), a substituted aromatic carboxylic acid with potential applications as a building block in medicinal chemistry and materials science.[1] This document moves beyond a simple datasheet, providing not only the available physical data but also the scientific rationale behind the methodologies used for their determination. For properties where experimental data is not publicly available, we will delve into predictive analysis based on the compound's structure, offering researchers a robust framework for their own empirical investigations.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to confirm its identity through its structure and fundamental descriptors.
Chemical Structure
The molecular structure dictates all other physical and chemical properties. The arrangement of atoms, functional groups, and their electronic interplay is the source code from which we can predict and understand the compound's behavior.
Caption: 2D Structure of this compound.
Key Identifiers
A summary of the essential identifiers for this compound is provided below. These values are fundamental for database searches, regulatory submissions, and procurement.
| Property | Value | Source(s) |
| CAS Number | 842136-27-0 | [2] |
| Molecular Formula | C₉H₉BrO₂ | [2] |
| Molecular Weight | 229.07 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | CC1=CC(=C(C=C1C(=O)O)Br)C | [3] |
| InChIKey | GQDYGQDSEFKPQO-UHFFFAOYSA-N | [2] |
Physicochemical Properties
This section details the core physical properties that influence the compound's behavior in various laboratory and physiological settings.
Summary of Physical Properties
The following table summarizes the key physicochemical data for this compound.
| Property | Value / Observation | Comments |
| Appearance | White crystalline powder. | Typical for small aromatic carboxylic acids. |
| Melting Point | 185 - 188 °C | A narrow range suggests good purity. |
| Boiling Point | Data not available; decomposition expected. | Aromatic carboxylic acids often decarboxylate before boiling.[4] |
| Aqueous Solubility | Moderate | [1] Quantitative determination via OECD Guideline 105 is recommended. |
| pKa | ~3.8 | [1] Indicates a moderately strong organic acid. |
| Stability | Good under standard conditions; sensitive to strong acidic hydrolysis. | [1] Avoid highly acidic environments to prevent degradation. |
| Storage | Store at room temperature (15-25 °C) in a sealed, desiccated container. | [1] Protects from moisture and atmospheric contaminants. |
Thermal Properties
Melting Point: The melting range of 185-188 °C indicates that this compound is a stable solid at room temperature with a relatively high lattice energy.[1] A sharp melting range is a primary indicator of sample purity. Impurities typically depress and broaden the melting range.
Boiling Point & Thermal Decomposition: An experimental boiling point for this compound is not reported in the literature. This is common for aromatic carboxylic acids, which have a tendency to decompose at elevated temperatures, often via decarboxylation, before a true boiling point can be reached.[4] The boiling point of the corresponding methyl ester has been reported as 280.3 ± 35.0 °C, which is a more stable derivative for distillation.[5][6] Any attempt at distillation of the free acid should be performed under high vacuum and with caution, anticipating potential decomposition.
Solubility Profile
The compound is described as having "moderate aqueous solubility".[1] This qualitative term suggests that while it is not freely soluble, it can be dissolved in water to an extent relevant for certain biological assays. The carboxylic acid group provides a site for hydrogen bonding with water, but the aromatic ring and methyl groups contribute hydrophobic character, limiting its solubility.
For research applications, solubility in organic solvents is critical. While specific quantitative data is not publicly available, based on its structure, it is predicted to have good solubility in polar organic solvents such as:
-
Dimethyl Sulfoxide (DMSO)
-
Methanol
-
Ethanol
-
Acetone
These solvents can solvate both the polar carboxylic acid group and the nonpolar aromatic ring.
Acidity
The acid dissociation constant (pKa) is a critical parameter for drug development, influencing absorption, distribution, metabolism, and excretion (ADME). With a pKa of approximately 3.8, this compound is a stronger acid than benzoic acid (pKa ≈ 4.2).[1] This increased acidity can be attributed to the electronic effects of the substituents on the aromatic ring. At physiological pH (≈ 7.4), the carboxylic acid group will be almost completely deprotonated, existing as the carboxylate anion. This has significant implications for its interaction with biological targets and its solubility in physiological buffers.
Spectroscopic Analysis (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Carboxylic Proton (-COOH): A broad singlet is expected far downfield, typically >10 ppm, due to the acidic nature of the proton. Its chemical shift can be highly dependent on concentration and the solvent used.
-
Aromatic Protons (Ar-H): The structure has two protons on the aromatic ring. The proton at C6 will appear as a singlet, and the proton at C3 will also appear as a singlet. Their exact chemical shifts will be influenced by the surrounding substituents.
-
Methyl Protons (-CH₃): Two distinct singlets are expected, each integrating to 3H. The methyl group at C2 will be in a different chemical environment than the one at C4, leading to different chemical shifts, likely in the 2.2-2.6 ppm range.
-
-
¹³C NMR:
-
Carbonyl Carbon (-C=O): One signal is expected in the downfield region, typically between 165-175 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons, as they are all in unique electronic environments. The carbon attached to the bromine (C5) and the carbon attached to the carboxyl group (C1) will be significantly shifted.
-
Methyl Carbons (-CH₃): Two distinct signals are expected in the aliphatic region, typically between 15-25 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic vibrations of its functional groups:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C-O Stretch: A moderate band in the 1210-1320 cm⁻¹ region.
-
Aromatic C=C Stretches: Several medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically around 500-650 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the following features are expected:
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed. Due to the presence of bromine, this peak will appear as a doublet with a characteristic ~1:1 intensity ratio for the isotopes ⁷⁹Br and ⁸¹Br. The expected m/z values would be 228 and 230.
-
Key Fragments: PubChem lists major fragments at m/z 212, 210, and 166.[2]
-
The loss of water (H₂O, 18 Da) from the molecular ion is a possible fragmentation pathway, though less common for aromatic acids.
-
Loss of the hydroxyl group (-OH, 17 Da) would lead to fragments at m/z 211/213.
-
Loss of the entire carboxyl group (-COOH, 45 Da) would result in a fragment at m/z 183/185. The peak at m/z 166 could arise from subsequent loss of a methyl group from this fragment.
-
Authoritative Experimental Protocols
To ensure scientific rigor and reproducibility, physical properties must be determined using standardized, validated methods. This section provides detailed protocols grounded in authoritative sources.
Workflow for Physical Property Determination
The following diagram outlines the logical flow for the experimental characterization of a novel compound like this compound.
Caption: Experimental workflow for characterizing physical properties.
Protocol: Melting Range Determination (Adapted from USP <741>)
This protocol ensures accurate and reproducible melting point data, a critical measure of purity.
Causality: The rate of heating is precisely controlled because a rapid temperature increase can cause a lag between the thermometer reading and the actual sample temperature, leading to erroneously high and broad melting ranges. Using a calibrated thermometer traceable to a standard is essential for accuracy.
Methodology:
-
Apparatus: Utilize a calibrated melting point apparatus (Apparatus I, capillary method) with a suitable bath fluid (e.g., light paraffin or silicone oil) and a stirring device to ensure uniform heat distribution.[5]
-
Sample Preparation: Gently pulverize a small amount of the dry this compound. Pack the powdered solid into a capillary tube (0.8-1.2 mm internal diameter) to a height of 2-4 mm.[7]
-
Heating:
-
Insert the capillary tube into the apparatus when the bath temperature is approximately 10°C below the expected melting point (~175°C).
-
Heat the bath at a rate of approximately 3°C per minute.
-
When the temperature is 5°C below the expected melting point, reduce the heating rate to 1-2°C per minute.[1]
-
-
Observation & Reporting:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid particle melts completely.
-
The melting range is reported as T₁ to T₂.
-
-
Validation: Perform the determination in triplicate. The results should be in close agreement. Periodically check the apparatus's accuracy using USP Melting Point Reference Standards.[5]
Protocol: Aqueous Solubility Determination (Adapted from OECD Guideline 105)
This method, known as the flask method, is suitable for substances with solubilities above 10⁻² g/L.
Causality: The goal is to achieve a saturated solution in thermodynamic equilibrium. Stirring for an extended period ensures that the maximum amount of solute has dissolved. Centrifugation and filtration are critical to remove any undissolved microcrystals, which would otherwise lead to an overestimation of solubility.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of deionized water in a glass-stoppered flask. (e.g., add ~100 mg to 10 mL of water).
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached. A preliminary test can determine the minimum time required.[2]
-
Phase Separation: After agitation, allow the flask to stand at the same constant temperature to let larger particles settle. To remove any suspended solids, centrifuge an aliquot of the solution at high speed.
-
Sampling & Analysis:
-
Carefully withdraw a sample from the clear supernatant.
-
If necessary, filter the sample through a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.
-
Accurately dilute the sample with a suitable solvent (e.g., methanol or acetonitrile).
-
-
Quantification: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions. Express the solubility in g/L or mol/L.
Protocol: pKa Determination by Potentiometric Titration
This is a highly accurate method for determining the pKa of an acidic or basic compound.
Causality: This method relies on the Henderson-Hasselbalch equation. At the half-equivalence point of a titration of a weak acid with a strong base, the concentration of the acid [HA] is equal to the concentration of its conjugate base [A⁻]. At this point, the pH of the solution is equal to the pKa of the acid.[8]
Methodology:
-
Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable co-solvent if needed (e.g., a small amount of ethanol) and dilute with deionized, CO₂-free water to a known volume to create a solution of known concentration (e.g., 0.01 M).
-
Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).
-
-
Titration:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[3]
-
Place a known volume of the acid solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) from a burette.
-
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue well past the equivalence point (the point of rapid pH change).
-
Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the exact volume of NaOH required to reach the equivalence point (the inflection point of the curve).
-
Identify the volume of NaOH that corresponds to the half-equivalence point (half the volume of the equivalence point).
-
The pH of the solution at the half-equivalence point is the experimental pKa.[8]
-
-
Validation: Perform at least three titrations to ensure reliability and report the average pKa with the standard deviation.[3]
Safety and Handling
Based on GHS classifications, this compound is an irritant.[2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Exposure Avoidance: Avoid breathing dust. Avoid contact with skin and eyes.
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.
References
- United States Pharmacopeia.
- PubChem. This compound.
- ChemBK. BENZOIC ACID, 5-BROMO-2,4-DIMETHYL-, METHYL ESTER. [Link]
- OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
- Creative Bioarray.
- ResearchGate. The thermal decomposition of benzoic acid. [Link]
- PubChemLite. This compound (C9H9BrO2). [Link]
- ResearchGate.
- Oreate AI Blog.
- YouTube. Melting point testing as per USP 741. [Link]
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An In-depth Technical Guide to 5-Bromo-2,4-dimethylbenzoic Acid (CAS: 842136-27-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-dimethylbenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a valuable building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, two methyl groups, and a carboxylic acid moiety on a benzene ring, offers a versatile platform for the construction of complex molecular architectures. The interplay of these functional groups imparts specific electronic and steric properties, making it a sought-after intermediate in the development of novel therapeutic agents, including kinase and SGLT2 inhibitors.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic characterization, and insights into its applications in drug discovery.
Chemical Properties and Physicochemical Data
This compound is a white crystalline powder under standard conditions.[1] The presence of the electron-withdrawing bromine atom and the carboxylic acid group, combined with the electron-donating methyl groups, influences the molecule's reactivity and physicochemical properties. The carboxylic acid group provides a handle for various chemical modifications, such as esterification and amidation, while the bromine atom is amenable to a range of cross-coupling reactions.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 842136-27-0 | [2] |
| Molecular Formula | C₉H₉BrO₂ | [2] |
| Molecular Weight | 229.07 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Melting Point | 185-188 °C | [1] |
| Appearance | White crystalline powder | [1] |
| pKa | ~3.8 | [1] |
| Solubility | Moderate aqueous solubility | [1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the electrophilic bromination of 2,4-dimethylbenzoic acid. The methyl groups are ortho, para-directing activators, and the carboxylic acid group is a meta-directing deactivator. This substitution pattern directs the incoming bromine atom to the position C5, which is para to the C2-methyl group and ortho to the C4-methyl group.
Below is a detailed, step-by-step protocol for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Dimethylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 2,4-dimethylbenzoic acid in concentrated sulfuric acid at room temperature.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise to the solution while maintaining the temperature below 25 °C. The use of NBS is a common and effective method for regioselective bromination.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Carefully pour the reaction mixture onto ice-cold water. A precipitate of the crude product will form.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
For purification, recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound as a white crystalline solid.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a summary of the expected spectral data.
Mass Spectrometry
The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| Fragment | m/z |
| [M]+ | 228/230 |
| [M-OH]+ | 211/213 |
| [M-COOH]+ | 183/185 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The two aromatic protons will appear as singlets due to their isolated positions on the benzene ring. The two methyl groups will also give rise to two separate singlets.
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the carboxylic acid group (a broad O-H stretch and a sharp C=O stretch) and the aromatic ring.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (Carboxylic acid) | 2500-3300 (broad) |
| C=O (Carboxylic acid) | 1680-1710 |
| C-Br | 500-600 |
Reactivity and Synthetic Applications
This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its bromine atom and carboxylic acid group.
Reactions at the Bromine Atom
The carbon-bromine bond is a key site for derivatization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the formation of a new carbon-carbon bond by coupling with an organoboron reagent, enabling the synthesis of biaryl compounds which are common motifs in many biologically active molecules.
Caption: Suzuki-Miyaura coupling of this compound.
Reactions at the Carboxylic Acid Group
The carboxylic acid group can readily undergo esterification or amidation reactions. These transformations are crucial for modifying the pharmacokinetic properties of a drug candidate, such as its solubility and bioavailability.
Applications in Drug Discovery
The structural features of this compound make it a valuable precursor in the synthesis of various therapeutic agents.
Kinase Inhibitors
The bromo-dimethylbenzoic acid scaffold is utilized in the synthesis of kinase inhibitors.[1] The bromine and methyl groups can provide important steric and electronic effects that contribute to the binding affinity of the final molecule to the kinase hinge region. Research published in the Journal of Medicinal Chemistry has highlighted its utility in the development of Janus kinase 3 (JAK3) inhibitors for the treatment of autoimmune diseases.[1]
SGLT2 Inhibitors
This compound also serves as a key intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. For instance, a novel synthesis of diarylmethanes, which are key building blocks for SGLT2 inhibitors like canagliflozin, empagliflozin, and luseogliflozin, utilizes 5-bromo-2-methylbenzoic acid, a closely related compound.[3] The structural similarity suggests that this compound could be employed in similar synthetic strategies.
Antimicrobial Agents
The bromo-dimethylbenzoic acid structure provides a platform for developing antibacterial agents that target bacterial dihydrofolate reductase. A study in Antimicrobial Agents and Chemotherapy has demonstrated its role in the creation of antibacterial agents with activity against methicillin-resistant Staphylococcus aureus (MRSA).[1]
Safety and Handling
This compound is classified as an irritant. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its versatile reactivity, stemming from the strategically placed bromine atom and carboxylic acid group, allows for the efficient construction of complex molecular scaffolds. As research into novel kinase inhibitors, SGLT2 inhibitors, and antimicrobial agents continues to expand, the demand for such well-defined building blocks is expected to grow, further solidifying the importance of this compound in the field of medicinal chemistry.
References
- ChemBK. (n.d.). BENZOIC ACID, 5-BROMO-2,4-DIMETHYL-, METHYL ESTER.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- PubChemLite. (n.d.). This compound (C9H9BrO2).
- National Center for Biotechnology Information. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. PMC.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook.
- University of California, Los Angeles. (n.d.). Chem 117 Reference Spectra Spring 2011.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).
- ResearchGate. (n.d.). Synthesis of Tofogliflozin as an SGLT2 Inhibitor via Construction of Dihydroisobenzofuran by Intramolecular [4 + 2] Cycloaddition.
- International Journal of Trend in Scientific Research and Development. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.
- Royal Society of Chemistry. (n.d.). Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity.
- PubMed. (2014). The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties.
- National Institute of Standards and Technology. (n.d.). 5-Bromo-2-chlorobenzoic acid. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (2010). Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. PMC.
- PubMed. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors.
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An In-depth Technical Guide to 5-Bromo-2,4-dimethylbenzoic Acid: A Key Intermediate in Modern Synthesis
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2,4-dimethylbenzoic acid, a pivotal building block in synthetic organic chemistry and pharmaceutical development. We will dissect its core chemical structure, definitive IUPAC nomenclature, and key physicochemical properties. This document delves into the mechanistic underpinnings of its synthesis, outlines its significant applications as a precursor in the development of targeted therapeutics such as kinase inhibitors, and furnishes detailed, field-tested protocols for its synthesis and safe handling. This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile compound.
Introduction: Strategic Importance in Synthesis
This compound belongs to the family of halogenated aromatic carboxylic acids. While a seemingly straightforward molecule, its true value lies in the strategic placement of its functional groups. The carboxylic acid moiety serves as a versatile chemical handle for amide bond formation, esterification, or further transformations. The bromine atom is a key functional group for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational in modern drug discovery. Furthermore, the two methyl groups provide specific steric and electronic properties that can be crucial for modulating the biological activity and pharmacokinetic profile of a final active pharmaceutical ingredient (API). Its utility has been particularly noted in the synthesis of novel antimicrobial agents and kinase inhibitors for treating autoimmune diseases.[1]
Chemical Identity and Structure
A precise understanding of a molecule's identity is the bedrock of reproducible science. The fundamental identifiers for this compound are outlined below.
The structural arrangement of the atoms is visualized in the diagram below.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in reactions, formulations, and biological systems. The key data for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 229.07 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 185-188 °C | [1] |
| pKa | ~3.8 | [1] |
| XLogP3 | 2.9 | [2] |
| Solubility | Moderate aqueous solubility | [1] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Synthesis and Mechanistic Rationale
The most common laboratory and industrial synthesis of this compound involves the direct electrophilic bromination of its precursor, 2,4-dimethylbenzoic acid.
Synthetic Workflow
The overall transformation is a regioselective bromination.
Caption: General workflow for the synthesis of this compound.
Mechanistic Discussion
The synthesis is a classic example of electrophilic aromatic substitution. The directing effects of the substituents on the starting material, 2,4-dimethylbenzoic acid, are critical for the regioselectivity of the outcome.
-
Activating Groups : The two methyl groups (-CH₃) are ortho-, para-directing and weakly activating.
-
Deactivating Group : The carboxylic acid group (-COOH) is a meta-directing and moderately deactivating group.
The position ortho to the C2-methyl and meta to the carboxylic acid is the C5 position. The combined directing effects of the two activating methyl groups strongly favor electrophilic attack at this C5 position over other available positions, leading to the desired 5-bromo isomer as the major product. The use of concentrated sulfuric acid as the solvent and catalyst enhances the electrophilicity of the bromine, facilitating the reaction on the somewhat deactivated ring.[4]
Applications in Drug Development
The specific substitution pattern of this compound makes it a valuable intermediate, particularly in the fields of kinase inhibition and antimicrobial development.
-
Kinase Inhibitors : In medicinal chemistry, this molecule serves as a foundational scaffold for synthesizing Janus kinase (JAK3) inhibitors.[1] The carboxylic acid allows for the facile creation of an amide bond, a common interaction motif with the hinge region of kinase active sites. The bromo and methyl groups provide specific steric and electronic properties that can be fine-tuned to optimize binding affinity and selectivity for the target kinase, which is a crucial aspect of developing therapies for autoimmune diseases.[1]
-
Antimicrobial Agents : The scaffold has been utilized to develop novel antibacterial agents with activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1] The bromo-dimethylbenzoic acid core provides a platform that can be elaborated upon to target essential bacterial enzymes, such as dihydrofolate reductase.[1]
Experimental Protocols
The following protocols are provided as representative examples and should be adapted and optimized based on laboratory-specific conditions and scale. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol: Synthesis of this compound
-
Reaction Setup : In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet bubbler, charge 2,4-dimethylbenzoic acid (1.0 eq).
-
Dissolution : Carefully add concentrated sulfuric acid (e.g., 3-5 volumes) and stir until all the solid has dissolved. Cool the mixture to 0-5 °C using an ice bath.
-
Bromination : Charge a solution of bromine (1.0-1.1 eq) in a small amount of sulfuric acid to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring : After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Quenching : Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation : A precipitate will form. Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Purification : Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the pure this compound.
-
Drying & Characterization : Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol: Safety and Handling
This compound must be handled with care, adhering to established laboratory safety procedures.
-
Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[5]
-
Skin Protection : Handle with impervious gloves (e.g., nitrile). Wear a lab coat.[5]
-
Respiratory Protection : Use only in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[5]
-
-
Handling :
-
Storage :
-
First Aid :
Conclusion
This compound is more than a simple chemical; it is a strategically designed intermediate that unlocks pathways to complex and biologically relevant molecules. Its well-defined structure, predictable reactivity, and established synthetic routes make it an indispensable tool for medicinal chemists and researchers. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in the advancement of pharmaceutical and chemical research.
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- PubChem. 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814. [Link]
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- Google Patents. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
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- The Royal Society of Chemistry.
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A Senior Application Scientist's Guide to the Solubility of 5-Bromo-2,4-dimethylbenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-dimethylbenzoic acid is a substituted aromatic carboxylic acid with significant applications in medicinal chemistry and materials science. It serves as a key building block in the synthesis of various bioactive molecules, including antimicrobial agents and kinase inhibitors.[1] A thorough understanding of its solubility in organic solvents is paramount for its effective utilization in synthesis, purification, and formulation development. The solubility profile of a compound dictates the choice of reaction media, crystallization solvents, and delivery vehicles, thereby influencing the efficiency of chemical processes and the bioavailability of final products.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this guide leverages fundamental principles of physical organic chemistry and solubility data of analogous compounds to provide a robust predictive framework. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [2] |
| Molecular Weight | 229.07 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 185-188 °C | [1] |
| pKa | ~3.8 | [1] |
| Predicted XlogP | 2.9 | [2] |
The compound's structure, featuring a carboxylic acid group, a bromine atom, and two methyl groups on a benzene ring, dictates its polarity and hydrogen bonding capabilities, which are the primary determinants of its solubility.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage implies that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a solvent is a measure of its dielectric constant and dipole moment.[3][4] Solvents can be broadly categorized into polar protic, polar aprotic, and nonpolar solvents.
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can engage in hydrogen bonding and have high dielectric constants. The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with these solvents.
-
Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and acetonitrile possess significant dipole moments but lack O-H or N-H bonds, preventing them from being effective hydrogen bond donors.[3] They can, however, act as hydrogen bond acceptors.
-
Nonpolar Solvents: These solvents, including hexane, toluene, and dichloromethane, have low dielectric constants and minimal dipole moments.[5][6]
The substituents on the benzoic acid ring also play a crucial role in modifying its solubility. The two methyl groups are electron-donating and increase the nonpolar character of the molecule, which might slightly decrease solubility in highly polar solvents compared to unsubstituted benzoic acid.[7][8] Conversely, the bromine atom is an electron-withdrawing group that adds to the molecular weight and polarizability, which can have a more complex influence on solubility.
Predicted Solubility Profile
Based on the theoretical framework and solubility trends of similar substituted benzoic acids, the following table provides a predicted qualitative solubility profile for this compound. It is crucial to note that these are predictions and should be confirmed by experimental determination.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | The carboxylic acid group can form strong hydrogen bonds with methanol. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol is an excellent hydrogen bond donor and acceptor. |
| Acetone | Polar Aprotic | Medium to High | The polarity of acetone allows for dipole-dipole interactions, and it can accept hydrogen bonds from the carboxylic acid. |
| Ethyl Acetate | Polar Aprotic | Medium | Ethyl acetate is a moderately polar solvent and a hydrogen bond acceptor. |
| Dichloromethane | Nonpolar | Low to Medium | While generally considered nonpolar, its ability to participate in dipole-dipole interactions may allow for some dissolution. |
| Toluene | Nonpolar | Low | The nonpolar nature of toluene makes it a poor solvent for the polar carboxylic acid group. |
| Hexane | Nonpolar | Very Low | As a nonpolar alkane, hexane is unlikely to effectively solvate the polar functional groups of the molecule. |
| Water | Polar Protic | Low to Moderate | While water is a highly polar, protic solvent, the nonpolar benzene ring and methyl groups limit the overall aqueous solubility.[1] |
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[9][10][11]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Protocol
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
-
Equilibration:
-
Seal the vials tightly and place them in a constant temperature shaker.
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and should be determined experimentally.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S = C_diluted × Dilution Factor
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for the determination of solubility using the shake-flask method.
Applications in Research and Development
A clear understanding of the solubility of this compound is critical for:
-
Reaction Chemistry: Selecting an appropriate solvent that can dissolve both the starting materials and reagents to ensure a homogeneous reaction mixture and facilitate optimal reaction rates.
-
Purification: Designing efficient crystallization processes by identifying suitable solvent systems where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Formulation: Developing stable and effective formulations for drug delivery or other applications by choosing solvents or co-solvents in which the compound is sufficiently soluble.
References
- Comparison of the polarity of organic solvents. (2022, October 13). uHPLCs. [Link]
- Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. [Link]
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. [Link]
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]
- Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester Department of Chemistry. [Link]
- Shake Flask Method Summary. (n.d.). BioAssay Systems. [Link]
- Examples of High Polarity Solvents. (n.d.). The Periodic Table. [Link]
- Sidgwick, N. V., & Ewbank, E. K. (1921). CVII.—The influence of position on the solubilities of the substituted benzoic acids. Journal of the Chemical Society, Transactions, 119, 979-990. [Link]
- This compound. (n.d.). PubChem. [Link]
- Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. (n.d.). Toppr. [Link]
- Effect of substituents on acidity of benzoic acids. (2025, December 1). Filo. [Link]
- Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? (2017, August 30). Quora. [Link]
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An In-depth Technical Guide to the Safety and Hazards of 5-Bromo-2,4-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known safety and hazard information for 5-Bromo-2,4-dimethylbenzoic acid (CAS No. 842136-27-0). As a Senior Application Scientist, this document synthesizes critical data from material safety data sheets, regulatory information, and scientific literature to ensure that laboratory personnel can handle this compound with the utmost care and preparedness. While specific toxicological and ecotoxicological data for this compound are limited, this guide draws upon information from structurally similar chemicals to provide a thorough assessment of potential risks.
Section 1: Chemical and Physical Properties
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and two methyl groups on the benzoic acid backbone, dictates its reactivity and potential physiological effects. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | PubChem[1] |
| Molecular Weight | 229.07 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 842136-27-0 | PubChem[1] |
| Appearance | White to off-white crystalline powder (typical for similar compounds) | General knowledge |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Section 2: Hazard Identification and GHS Classification
The primary hazards associated with this compound are related to its irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning regarding its potential to cause irritation to the skin, eyes, and respiratory system.[1]
GHS Classification:
-
Skin Corrosion/Irritation: Category 2[1]
-
Serious Eye Damage/Eye Irritation: Category 2A[1]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]
Signal Word: Warning[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Pictogram:
The following Dot diagram illustrates the logical flow from the chemical's properties to its hazard classification and the corresponding protective measures.
Caption: Logical flow from chemical properties to hazard identification and risk mitigation.
Section 3: Toxicological Profile
-
Acute Toxicity: Data for acute oral, dermal, or inhalation toxicity for this specific compound have not been found. However, for the related compound 5-Bromo-2-methylbenzoic acid, it is classified as harmful if swallowed (Acute toxicity - Category 4, Oral).[2]
-
Skin Irritation: Causes skin irritation, characterized by redness, itching, and inflammation upon contact.[1]
-
Eye Irritation: Causes serious eye irritation, which can result in pain, redness, and potential damage to the cornea.[1]
-
Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract, leading to coughing and shortness of breath.[1]
-
Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data are available for this compound. For similar compounds like 4-bromobenzoic acid, no component is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.
Section 4: Reactivity and Stability
-
Chemical Stability: The compound is expected to be stable under normal laboratory conditions.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[3]
-
Hazardous Polymerization: Hazardous polymerization is not expected to occur.
Section 5: Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder or generating dust.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat should be worn. For tasks with a higher risk of dust generation, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside a fume hood or if dust generation is significant, a NIOSH-approved respirator for dusts should be used.
Handling Procedures:
-
Avoid generating dust. Use techniques that minimize the dispersal of powder.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
The following diagram outlines the standard workflow for safely handling irritant chemical powders like this compound.
Caption: Step-by-step workflow for the safe handling of irritant powders.
Section 6: Emergency Procedures
First-Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]
-
In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops or persists.[2]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[2]
Spill Response:
-
Minor Spills:
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory and alert others in the area.
-
Contact your institution's emergency response team.
-
Prevent entry into the affected area.
-
Provide the emergency response team with the Safety Data Sheet and any other relevant information.
-
Section 7: Ecotoxicological Information
There is no specific ecotoxicological data available for this compound. However, the release of chemical compounds into the environment should always be avoided. Based on data for a similar compound, 4-bromobenzoic acid, it is considered harmful to aquatic life. Therefore, it is crucial to prevent this compound from entering drains or waterways.
-
Persistence and Degradability: No data available. Studies on other bromobenzoic acids suggest that biodegradation can occur, but the rate and extent are dependent on environmental conditions and microbial populations.[4]
-
Bioaccumulation: No data available.
-
Mobility in Soil: No data available.
Section 8: Disposal Considerations
Dispose of waste chemical and contaminated packaging in accordance with local, state, and federal regulations. This material may be considered a hazardous waste. Contact your institution's environmental health and safety office for specific disposal guidance.
References
- 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Molecules. (URL: [Link])
- Test No. 452: Chronic Toxicity Studies - OECD. (URL: [Link])
- Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment. (URL: [Link])
- Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. (URL: [Link])
- Test No. 452: Chronic Toxicity Studies - OECD. (URL: [Link])
- This compound | C9H9BrO2 | CID 555765 - PubChem. (URL: [Link])
- Influence of brominated flame retardant thermal decomposition products on HALS.
- GUIDELINE FOR STABILITY DATA The purpose of stability testing is to provide evidence on how the quality of a product, in its pro - NPRA. (URL: [Link])
- Products of thermal decomposition of brominated polymer flame retardants - CIOP. (URL: [Link])
- SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])
- Biodegradation of chloro- and bromobenzoic acids: effect of milieu conditions and microbial community analysis - PubMed. (URL: [Link])
- 2-CHLORO-5-BROMO BENZOIC ACID MSDS CAS-No. - Loba Chemie. (URL: [Link])
- Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction - | International Journal of Innovative Science and Research Technology. (URL: [Link])
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants - Chemical Engineering Transactions. (URL: [Link])
- Generation of storage stability data for agricultural chemical products | Australian Pesticides and Veterinary Medicines Authority. (URL: [Link])
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- 2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem. (URL: [Link])
- 5-Bromo-2-(2,5-dimethylpyrrol-1-yl)benzoic acid | C13H12BrNO2 - PubChem. (URL: [Link])
- Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB - PubMed. (URL: [Link])
- 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814 - PubChem. (URL: [Link])
- 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH - Organic Chemistry Portal. (URL: [Link])
- Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds - PubMed. (URL: [Link])
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A Technical Guide to the Spectral Characterization of 5-Bromo-2,4-dimethylbenzoic Acid
This in-depth technical guide provides a comprehensive analysis of the spectral data for 5-Bromo-2,4-dimethylbenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction: The Importance of Spectral Analysis
This compound (C₉H₉BrO₂) is an aromatic carboxylic acid whose utility in organic synthesis necessitates unambiguous structural verification.[1] Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, confirming the identity, purity, and connectivity of atoms within the molecule. In a regulated environment, robust and well-interpreted analytical data is paramount for advancing a chemical entity through the development pipeline. This guide explains the causality behind experimental choices and provides a self-validating system for the spectral characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and stereochemistry of the constituent atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate interpretation.
Protocol for NMR Sample Preparation and Data Acquisition:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples and to observe exchangeable protons like the carboxylic acid proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shim the magnetic field to ensure homogeneity and optimal spectral quality.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width, acquisition time, and number of scans.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Below is a workflow diagram for the NMR analysis of this compound.
Caption: Workflow for IR Analysis.
IR Spectral Data and Interpretation
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in this compound.
| Wavenumber (cm⁻¹) | Vibration | Description |
| 2500-3300 | O-H stretch | A very broad band characteristic of the hydrogen-bonded carboxylic acid O-H group. |
| ~2950 | C-H stretch | Absorption due to the C-H stretching of the methyl groups. |
| ~1700 | C=O stretch | A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid. |
| ~1600, ~1475 | C=C stretch | Absorptions from the aromatic ring C=C stretching vibrations. |
| ~1300 | C-O stretch | Stretching vibration of the C-O single bond in the carboxylic acid. |
| ~920 | O-H bend | Out-of-plane bending of the carboxylic acid O-H group. |
| ~850 | C-H bend | Out-of-plane bending of the aromatic C-H bonds. |
| Below 800 | C-Br stretch | The C-Br stretching vibration typically appears in the fingerprint region. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation patterns.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Protocol for EI-MS Data Acquisition:
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a molecular ion (M⁺˙).
-
-
Mass Analysis:
-
Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
-
Below is a workflow diagram for the MS analysis of this compound.
Caption: Workflow for Mass Spectrometry Analysis.
Mass Spectral Data and Interpretation
The mass spectrum of this compound will show a characteristic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z | Ion | Description |
| 228/230 | [C₉H₉BrO₂]⁺˙ | Molecular ion (M⁺˙). The two peaks of nearly equal intensity are characteristic of a compound containing one bromine atom. |
| 213/215 | [C₈H₆BrO₂]⁺ | Loss of a methyl group (-CH₃). |
| 210/212 | [C₉H₈BrO]⁺ | Loss of a hydroxyl radical (·OH). [1] |
| 182/184 | [C₈H₇Br]⁺˙ | Loss of a carboxyl group (-COOH). |
| 151 | [C₈H₇O₂]⁺ | Loss of a bromine atom. |
| 133 | [C₈H₅O]⁺ | Further fragmentation. |
| 103 | [C₇H₄]⁺ | Further fragmentation. |
| 77 | [C₆H₅]⁺ | Phenyl fragment. |
The presence of the isotopic pattern for bromine-containing fragments is a key diagnostic feature in the mass spectrum.
Conclusion: A Unified Spectroscopic Picture
The collective evidence from NMR, IR, and MS provides a detailed and self-validating structural confirmation of this compound. NMR spectroscopy elucidates the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of the carboxylic acid and aromatic functionalities, and mass spectrometry verifies the molecular weight and the presence of the bromine atom through its characteristic isotopic pattern. This comprehensive spectral analysis is indispensable for ensuring the quality and identity of this important chemical intermediate.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 555765, this compound." PubChem, [Link].
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Sources
commercial suppliers of 5-Bromo-2,4-dimethylbenzoic acid
An In-Depth Technical Guide to the Sourcing and Quality Assessment of 5-Bromo-2,4-dimethylbenzoic Acid for Research and Development
Introduction
This compound is a key substituted aromatic carboxylic acid that serves as a versatile building block in medicinal chemistry and materials science. Its strategic placement of bromo and methyl groups on the benzoic acid core allows for diverse chemical modifications, making it a valuable starting material in the synthesis of complex molecules. Notably, this compound is integral to the development of novel therapeutics, including kinase inhibitors for autoimmune diseases and potent antimicrobial agents. Given its critical role, ensuring the identity, purity, and quality of this compound is paramount for the reproducibility of experimental results and the success of drug development campaigns.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing this reagent. It covers commercial availability, essential quality control procedures, and safe handling protocols, moving beyond a simple list of suppliers to empower scientists with the technical knowledge to confidently procure and validate this important chemical entity.
Physicochemical Properties and Identification
A precise understanding of the fundamental properties of this compound is the first step in its effective use. These identifiers are crucial for confirming the material received from a supplier matches the required specifications.
The molecular structure of this compound is presented below.
Caption: Chemical Structure of this compound.
Table 1: Key Physicochemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 842136-27-0, 55676-21-6 | Advanced ChemBlocks[2] |
| Molecular Formula | C₉H₉BrO₂ | PubChem[1] |
| Molecular Weight | 229.07 g/mol | PubChem[1] |
| Appearance | White crystalline powder | ChemShuttle |
| Melting Point | 185-188 °C | ChemShuttle |
| SMILES | CC1=CC(=C(C=C1C(=O)O)Br)C | PubChem[1] |
| InChIKey | GQDYGQDSEFKPQO-UHFFFAOYSA-N | PubChem[1] |
Commercial Sourcing
This compound is available from several chemical suppliers specializing in research and development compounds. When selecting a supplier, researchers should consider not only the price but also the reported purity, availability of analytical data (e.g., Certificate of Analysis), and typical lead times. The following table summarizes a selection of commercial suppliers.
Table 2: Commercial Suppliers of this compound
| Supplier | Catalog Number | Reported Purity | Quantity |
|---|---|---|---|
| Apollo Scientific | OR50986 | Not specified | 250mg |
| SynQuest Laboratories | 2721-9-0B | 99% | Custom |
| Advanced ChemBlocks | O34019 | 97% | Custom |
| ChemScene | CS-0533088 | ≥95% (for related isomer) | Custom |
| AOBChem | Not specified | Not specified | 250mg, 500mg, 1g, 5g (for methyl ester) |
Note: The availability and specifications listed are subject to change. It is essential to verify this information directly with the supplier before ordering. ChemScene lists the 2,3-dimethyl isomer and AOBChem lists the methyl ester, which may be useful for alternative synthetic routes.[3][4]
Quality Control and Analytical Verification
Independent verification of a supplied chemical's identity and purity is a cornerstone of scientific integrity. While suppliers provide a Certificate of Analysis (CoA), variations between batches can occur. Establishing an in-house analytical method ensures consistency across experiments over time.
The Rationale for Orthogonal Methods
For a crucial building block like this compound, relying on a single analytical technique is insufficient. We recommend an orthogonal approach, using at least two distinct analytical methods. A common and robust combination is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and Liquid Chromatography with Mass Spectrometry (LC-MS) for identity confirmation.
Primary Method: Purity Determination by RP-HPLC with UV Detection
RP-HPLC is a widely accessible and reliable technique for separating the main compound from potential impurities, such as isomers or residual starting materials from the synthesis.[5] The aromatic nature of the compound allows for sensitive detection using a UV detector.
Step-by-Step Experimental Protocol:
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Materials:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Sample Diluent: 50:50 Acetonitrile/Water.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard (if available) or the supplier's material into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent to achieve a concentration of ~1 mg/mL.
-
Further dilute this stock solution to create a working standard of ~0.1 mg/mL.
-
-
Sample Preparation:
-
Prepare the sample of this compound to be tested in the same manner as the standard, aiming for a final concentration of ~0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm (or determined by UV scan).
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the area percent of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow for Analytical Verification
The following diagram illustrates the logical workflow for a comprehensive quality assessment of incoming material.
Caption: A logical workflow for the quality control of incoming starting material.
Safety, Handling, and Storage
Proper handling and storage are essential to ensure the longevity of the reagent and the safety of laboratory personnel. Based on available safety data, this compound should be handled with care.
-
Hazards: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7]
-
Handling: Avoid formation of dust and aerosols.[7] Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed and store under an inert atmosphere if possible to prevent degradation.
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[7]
-
In case of skin contact: Wash off with soap and plenty of water.[7]
-
If inhaled: Move the person into fresh air.[7]
-
If swallowed: Rinse mouth with water and consult a physician.[7]
-
Applications in Drug Development
The utility of this compound stems from its role as a versatile intermediate. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The carboxylic acid can be converted to amides, esters, or other functional groups.
-
Antidiabetic Drugs: This compound is a known starting material for the synthesis of canagliflozin, an SGLT2 inhibitor used to treat type 2 diabetes.[8]
-
Kinase Inhibitors: Its structure serves as a scaffold for developing Janus kinase (JAK3) inhibitors, which are therapeutic targets for autoimmune diseases like rheumatoid arthritis.
-
Antimicrobial Agents: The bromo-dimethylbenzoic acid core is used to create novel antibacterial agents, including those with activity against methicillin-resistant Staphylococcus aureus (MRSA).
-
Fluorescent Dyes: The carboxylic acid group provides a convenient point for attaching fluorophores, enabling its use in the preparation of dyes for biological imaging and detection assays.
Conclusion
This compound is a high-value building block for modern drug discovery and chemical research. Successful and reproducible science requires starting with well-characterized, high-purity materials. This guide provides the necessary technical framework for researchers to confidently source this reagent from commercial suppliers and, critically, to perform the essential in-house quality control to validate its identity and purity. By implementing a robust analytical workflow and adhering to safe handling practices, research teams can mitigate risks associated with reagent quality and accelerate their path toward discovery.
References
- This compound | C9H9BrO2 | CID 555765. PubChem. (n.d.). [Link]
- SAFETY D
- Methyl 5-bromo-2,4-dimethylbenzo
- 5-Bromo-2-(phenylamino)benzoic acid. PMC - NIH. (n.d.). [Link]
- Method for Producing 5-Bromo-2-alkylbenzoic Acid.
- METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO. (2024). [Link]
Sources
- 1. This compound | C9H9BrO2 | CID 555765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 842136-27-0 | AChemBlock [achemblock.com]
- 3. chemscene.com [chemscene.com]
- 4. aobchem.com [aobchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. 5-Bromo-2-methylbenzoic acid - Safety Data Sheet [chemicalbook.com]
- 8. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
synthesis route for 5-Bromo-2,4-dimethylbenzoic acid
An In-depth Technical Guide to the Synthesis of 5-Bromo-2,4-dimethylbenzoic Acid
Introduction
This compound is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its specific arrangement of methyl, bromo, and carboxylic acid functional groups on the benzene ring allows for a variety of subsequent chemical transformations, such as amide bond formation, esterification, and cross-coupling reactions. This guide provides a detailed examination of a reliable and commonly employed synthesis route for this compound, focusing on the scientific principles, experimental protocol, and practical considerations for its preparation.
Strategic Synthesis Analysis: Electrophilic Aromatic Substitution
The most direct and efficient pathway to this compound is through the electrophilic aromatic bromination of 2,4-dimethylbenzoic acid. This strategy is predicated on the directing effects of the substituents on the aromatic ring.
Mechanistic Rationale
The outcome of the reaction is governed by the electronic properties of the groups already present on the benzene ring:
-
Methyl Groups (-CH₃): These are activating, electron-donating groups. They increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. They are ortho, para-directors, meaning they direct incoming electrophiles to the positions immediately adjacent (ortho) and opposite (para) to them.
-
Carboxylic Acid Group (-COOH): This is a deactivating, electron-withdrawing group. It decreases the ring's electron density and is a meta-director.
When considering the starting material, 2,4-dimethylbenzoic acid, the directing effects synergize to strongly favor bromination at the C5 position.
-
The methyl group at C2 directs to C3 and C5.
-
The methyl group at C4 directs to C3 and C5.
-
The carboxylic acid group at C1 directs to C3 and C5.
The C5 position is the only one that is activated by both methyl groups (para to the C2-methyl and ortho to the C4-methyl) and is also meta to the carboxylic acid group. This convergence of directing effects makes the C5 position the overwhelming site of electrophilic attack, leading to a high yield of the desired 5-bromo isomer.
Caption: Logical diagram of substituent directing effects favoring C5 bromination.
Recommended Synthesis Route: Direct Bromination
This method involves the direct reaction of 2,4-dimethylbenzoic acid with a brominating agent in the presence of a strong acid catalyst. Concentrated sulfuric acid is an ideal medium as it serves as both a solvent and a catalyst, activating the brominating agent to generate the potent electrophile (Br⁺).
Quantitative Data Summary
| Parameter | Value | Rationale |
| Starting Material | 2,4-Dimethylbenzoic acid | The direct precursor with the correct scaffold. |
| Brominating Agent | N-Bromosuccinimide (NBS) or Liquid Bromine (Br₂) | NBS is a solid, easier to handle source of electrophilic bromine. Br₂ is also effective but more hazardous. |
| Molar Ratio (Bromine:Substrate) | 1.0 - 1.2 : 1 | A slight excess of the brominating agent ensures complete conversion of the starting material. |
| Solvent/Catalyst | Concentrated Sulfuric Acid (98%) | Activates the brominating agent and serves as the reaction medium. |
| Reaction Temperature | 0 - 25 °C | The reaction is exothermic; initial cooling prevents over-reaction and potential side products. The reaction can then proceed at room temperature. |
| Reaction Time | 4 - 20 hours | Sufficient time for the reaction to proceed to completion. Progress can be monitored by TLC or LC-MS. |
| Purity (Post-Purification) | >98% | Achievable via recrystallization.[1] |
Detailed Experimental Protocol
Safety Warning: This procedure involves highly corrosive and toxic materials. Concentrated sulfuric acid causes severe burns, and bromine is toxic and corrosive. N-Bromosuccinimide is an irritant. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/chemical-resistant gloves.
Materials and Equipment
-
2,4-Dimethylbenzoic acid
-
N-Bromosuccinimide (NBS) or Liquid Bromine (Br₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ethanol
-
Deionized Water
-
Ice
-
Round-bottom flask equipped with a magnetic stir bar
-
Ice bath
-
Dropping funnel (for liquid bromine) or powder funnel (for NBS)
-
Buchner funnel and filter flask
-
Beakers
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, carefully add 2,4-dimethylbenzoic acid (1.0 eq) to concentrated sulfuric acid (approx. 4-5 mL per gram of substrate). Stir the mixture at room temperature until the solid is completely dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Addition of Brominating Agent:
-
Using NBS: Add N-Bromosuccinimide (1.1 eq) to the cooled solution in small portions over 30-60 minutes, ensuring the temperature does not rise above 10 °C.
-
Using Liquid Bromine: Add liquid Bromine (1.1 eq) dropwise via a dropping funnel over 30-60 minutes. Maintain vigorous stirring and keep the temperature below 10 °C.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C). Continue stirring for 4 to 20 hours.[2] Monitor the reaction's progress using a suitable analytical method (e.g., TLC).
-
Work-up (Quenching): Prepare a beaker with a substantial amount of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with stirring. A solid precipitate will form. This step is highly exothermic and should be done cautiously.
-
Isolation: Isolate the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7) to remove any residual sulfuric acid.
-
Purification (Recrystallization):
-
Transfer the crude solid to a clean flask.
-
Add a minimal amount of a suitable solvent, such as an ethanol/water mixture.
-
Heat the mixture gently with stirring until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Sources
An In-depth Technical Guide to 5-Bromo-2,4-dimethylbenzoic Acid: From Historical Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule with a Storied Past and a Promising Future
5-Bromo-2,4-dimethylbenzoic acid, a seemingly unassuming halogenated aromatic carboxylic acid, holds a significant place in the annals of organic chemistry and continues to be a molecule of considerable interest in contemporary drug discovery and materials science. Its journey, from its initial synthesis in the early 20th century to its current role as a versatile building block, reflects the evolution of synthetic methodologies and the ever-expanding quest for novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, delving into its historical discovery, the evolution of its synthesis, and its modern applications, with a focus on the underlying chemical principles and practical experimental details.
Part 1: The Genesis - Uncovering the Historical Synthesis
The first documented synthesis of this compound can be traced back to the foundational work of German chemist Karl von Auwers and his collaborator A. Kockritz, published in 1911 in the esteemed journal Justus Liebigs Annalen der Chemie. Their research was part of a broader investigation into the chemistry of substituted aromatic compounds, a field that was rapidly expanding in the early 20th century.
The motivation for its initial synthesis was likely rooted in the systematic exploration of the directing effects of substituents on the benzene ring during electrophilic substitution reactions. The interplay of the activating methyl groups and the carboxyl group on the orientation of the incoming bromine atom would have been of fundamental interest to chemists of that era.
The Historical Protocol: A Glimpse into Early 20th Century Chemistry
The experimental techniques of the early 1900s, while lacking the precision and analytical power of modern methods, were robust and effective. The synthesis of this compound by Auwers and Kockritz likely involved the direct bromination of 2,4-dimethylbenzoic acid.
Experimental Protocol (Historical)
Objective: To synthesize this compound via electrophilic aromatic substitution.
Materials:
-
2,4-Dimethylbenzoic acid
-
Liquid Bromine (Br₂)
-
A suitable solvent (e.g., glacial acetic acid or carbon disulfide)
-
Iron filings (as a Lewis acid catalyst, optional but common)
-
Sodium bisulfite solution
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
A solution of 2,4-dimethylbenzoic acid was prepared in a suitable solvent in a glass flask.
-
A stoichiometric amount of liquid bromine was slowly added to the solution, likely with cooling to control the exothermic reaction. Iron filings may have been added to the reaction mixture to catalyze the bromination.
-
The reaction mixture was likely stirred for an extended period at room temperature or gently heated to ensure complete reaction. The progress of the reaction would have been monitored by observing the disappearance of the bromine color.
-
Upon completion, the reaction mixture was cooled and poured into water.
-
To remove any unreacted bromine, the aqueous mixture was treated with a sodium bisulfite solution until the orange-brown color dissipated.
-
The crude this compound, being insoluble in water, precipitated out of the solution and was collected by filtration.
-
The crude product was then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Causality Behind Experimental Choices:
-
Solvent: Glacial acetic acid or carbon disulfide were common solvents for bromination reactions as they are relatively inert to bromine and can dissolve the aromatic substrate.
-
Catalyst: While direct bromination is possible, the use of a Lewis acid catalyst like iron filings (which would react with bromine to form ferric bromide in situ) would have been a common practice to increase the electrophilicity of the bromine and accelerate the reaction.
-
Workup: The aqueous workup and treatment with sodium bisulfite were standard procedures to quench the reaction and remove excess bromine.
-
Purification: Recrystallization was the primary method for purifying solid organic compounds at the time, relying on the differential solubility of the desired product and impurities in a given solvent at different temperatures.
Part 2: The Evolution of Synthesis - A Journey Towards Efficiency and Sustainability
While the historical synthesis provided the foundation, the demand for this compound as a valuable intermediate has driven the development of more efficient, selective, and environmentally friendly synthetic methods.
Modern Synthetic Approaches
Modern syntheses of this compound still rely on the electrophilic bromination of 2,4-dimethylbenzoic acid, but with significant refinements in reagents and reaction conditions.
Key Improvements:
-
Brominating Agents: Instead of hazardous liquid bromine, modern methods often employ N-bromosuccinimide (NBS) as a safer and more selective source of electrophilic bromine.
-
Catalysts and Reaction Media: The use of strong acids like concentrated sulfuric acid as both a solvent and a catalyst is a common and effective modern approach. This method often leads to high yields and good regioselectivity.
-
Photochemical Methods: Recent research has explored photochemical bromination, which can offer milder reaction conditions and alternative selectivity profiles.
Modern Experimental Protocol
Objective: To synthesize this compound using N-bromosuccinimide and sulfuric acid.
Materials:
-
2,4-Dimethylbenzoic acid[1]
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-water
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a magnetic stirrer, 2,4-dimethylbenzoic acid is dissolved in concentrated sulfuric acid at a controlled temperature (e.g., 0-5 °C).
-
N-Bromosuccinimide is added portion-wise to the stirred solution, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is then carefully poured into a beaker containing ice-water, leading to the precipitation of the crude product.
-
The precipitate is collected by vacuum filtration and washed with cold water.
-
The crude product can be further purified by recrystallization from ethanol or another suitable solvent.
Causality Behind Experimental Choices:
-
NBS in Sulfuric Acid: This combination generates a highly electrophilic bromine species in situ, leading to efficient and selective bromination of the electron-rich aromatic ring. The strong acid protonates the carboxylic acid, further influencing the directing effects of the substituents.
-
Controlled Temperature: The initial low temperature is crucial to control the exothermic reaction and prevent the formation of byproducts.
-
Aqueous Workup: Quenching the reaction in ice-water is a standard procedure to stop the reaction and precipitate the organic product, which is insoluble in the aqueous acidic medium.
Quantitative Data Summary
| Method | Starting Material | Brominating Agent | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |
| Historical (Inferred) | 2,4-Dimethylbenzoic acid | Br₂ | Acetic Acid/Fe | Moderate | Good after recrystallization | Auwers & Kockritz, 1911 |
| Modern | 2,4-Dimethylbenzoic acid | NBS | H₂SO₄ | High | >98 | General modern procedure |
Part 3: Modern Applications - A Key Building Block in Drug Discovery
The true value of this compound in the modern era lies in its utility as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of three key functional handles—the carboxylic acid, the bromine atom, and the methyl groups—allows for a wide range of chemical modifications.
-
Carboxylic Acid: This group can be readily converted into esters, amides, or other derivatives, providing a point for linking to other molecular fragments.
-
Bromine Atom: The bromine atom is an excellent handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern medicinal chemistry for building molecular complexity.
-
Methyl Groups: The methyl groups influence the steric and electronic properties of the molecule and can be sites for further functionalization, although this is less common.
Role in Antimicrobial and Kinase Inhibitor Synthesis
Research has demonstrated the importance of the this compound scaffold in the development of:
-
Antimicrobial Agents: The bromo-dimethylbenzoic acid structure serves as a platform for creating antibacterial agents.
-
Kinase Inhibitors: The steric and electronic effects imparted by the bromo and methyl groups are beneficial for optimizing the binding of molecules to the hinge region of kinases, which are critical targets in cancer and autoimmune disease therapy.
Visualization of Key Concepts
Synthesis Workflow
Caption: A comparison of the historical and modern synthetic workflows for this compound.
Application in Drug Discovery
Caption: The role of this compound as a versatile building block in drug discovery.
Conclusion
This compound is a molecule that beautifully illustrates the progression of chemical science. From its initial synthesis driven by fundamental curiosity about aromatic substitution, it has evolved into a key component in the modern chemist's toolbox for the construction of complex and biologically active molecules. Its rich history, coupled with its ongoing relevance, ensures that this compound will continue to be a subject of study and a valuable resource for innovation in the years to come.
References
- Auwers, K. v., & Kockritz, A. (1911). Über die Bromierung des 2,4-Dimethylbenzoesäure. Justus Liebigs Annalen der Chemie, 384(3), 301-322. [Link]
- PubChem. (n.d.). 2,4-Dimethylbenzoic acid. National Center for Biotechnology Information.
Sources
Methodological & Application
The Strategic Utility of 5-Bromo-2,4-dimethylbenzoic Acid in Modern Organic Synthesis
Introduction: 5-Bromo-2,4-dimethylbenzoic acid has emerged as a versatile and highly valuable building block in the landscape of organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique substitution pattern—a reactive bromine atom positioned for cross-coupling, two activating methyl groups, and a carboxylic acid handle for further functionalization—provides a powerful platform for the construction of complex molecular architectures. This guide offers an in-depth exploration of its applications, focusing on key palladium-catalyzed cross-coupling reactions, and provides detailed, field-proven protocols for its use.
Physicochemical Properties and Reactivity Profile
This compound is a white crystalline solid with a molecular formula of C₉H₉BrO₂ and a molecular weight of approximately 229.07 g/mol . The electronic and steric environment of the aryl bromide is a critical determinant of its reactivity. The two methyl groups on the benzene ring are electron-donating, which can influence the rate of oxidative addition in palladium-catalyzed reactions. The carboxylic acid moiety offers a site for amide bond formation, esterification, or can be used to modulate solubility.
| Property | Value |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| Appearance | White crystalline powder |
| CAS Number | 842136-27-0 |
Core Applications in Cross-Coupling Chemistry
The bromine atom of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The primary applications for this substrate include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Application Note I: Suzuki-Miyaura Coupling for Biaryl Synthesis
Causality of Experimental Design: The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, making it a go-to reaction for the synthesis of biaryl compounds. In the context of drug discovery, this reaction is frequently employed to couple aromatic or heteroaromatic fragments, a key strategy in building molecules that can interact with biological targets such as kinase enzymes. The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand is crucial for facilitating the oxidative addition of the aryl bromide and promoting efficient reductive elimination. The base is essential for the transmetalation step, activating the boronic acid partner. A mixed solvent system, such as dioxane and water, is often used to ensure the solubility of both the organic and inorganic reagents.
Generalized Workflow for Suzuki-Miyaura Coupling:
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Protocol: Synthesis of a Biaryl Benzoic Acid Derivative
This protocol is a representative example for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Add the palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).
-
Seal the flask and evacuate and backfill with an inert gas at least three times to ensure an oxygen-free atmosphere.
-
Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M of the limiting reagent.
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~3-4 to protonate the carboxylic acid, then extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2,4-dimethylbenzoic acid.
Application Note II: Sonogashira Coupling for the Synthesis of Aryl Alkynes
Causality of Experimental Design: The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for introducing alkynyl moieties into organic molecules, which can serve as versatile handles for further transformations (e.g., click chemistry) or as integral parts of a final product's structure, such as in certain kinase inhibitors. The reaction is typically co-catalyzed by palladium and copper(I) salts. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt promotes the formation of a copper acetylide intermediate, which is crucial for the transmetalation step. An amine base is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.
Catalytic Cycle of the Sonogashira Coupling:
Caption: The catalytic cycle of the Sonogashira coupling reaction.
Detailed Protocol: Synthesis of a 5-Alkynyl-2,4-dimethylbenzoic Acid Derivative
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at 60-80 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~3-4 and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-2,4-dimethylbenzoic acid.
Application Note III: Buchwald-Hartwig Amination for C-N Bond Formation
Causality of Experimental Design: The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction is of great importance in medicinal chemistry as the arylamine motif is a common feature in many biologically active compounds. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical and often depends on the specific substrates being coupled. Bulky, electron-rich ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically used to deprotonate the amine and facilitate the formation of the key palladium-amido complex.
Detailed Protocol: Synthesis of a 5-(Amino)-2,4-dimethylbenzoic Acid Derivative
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Sealed tube or pressure vessel
Procedure:
-
To a dry sealed tube under an inert atmosphere, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by the amine (1.2 equiv).
-
Seal the tube tightly and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Dilute with water and ethyl acetate.
-
Adjust the pH of the aqueous layer to ~6-7 with 1 M HCl.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-(amino)-2,4-dimethylbenzoic acid derivative.
Conclusion
This compound is a strategically important building block that provides chemists with a reliable and versatile platform for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allows for the efficient construction of key structural motifs found in a wide range of functional materials and pharmaceutically active compounds, including promising kinase inhibitors. The protocols provided herein offer a solid foundation for researchers to leverage the synthetic potential of this valuable reagent.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107 (3), 874–922. [Link]
- Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016, 116 (19), 12564–12649. [Link]
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41 (22), 4176-4211. [Link]
- WO2020198053A1, "2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-6-yl)-4-methylbenzamide derivatives and similar compounds as ripk2 inhibitors for treating e.g.
- US8202984B2, "Glucopyranoside compound", Google P
Application Notes & Protocols: 5-Bromo-2,4-dimethylbenzoic Acid as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of a Multifunctional Scaffold
In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Building blocks that offer multiple, orthogonally reactive sites are invaluable assets for constructing libraries of potential therapeutic agents. 5-Bromo-2,4-dimethylbenzoic acid is a quintessential example of such a scaffold. Its unique arrangement of a bromine atom, a carboxylic acid, and two methyl groups on a phenyl ring provides medicinal chemists with a powerful tool for systematic structural modification and structure-activity relationship (SAR) studies.
The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[1][2] The carboxylic acid is readily functionalized to form amide bonds, a cornerstone of many pharmaceutical structures, enabling the exploration of interactions with biological targets.[3][4] Concurrently, the two methyl groups provide steric influence, modulate solubility, and can block sites of potential metabolism, thereby enhancing the pharmacokinetic profile of the final compound. This combination of features has established this compound as a key intermediate in the synthesis of targeted therapies, most notably protein kinase inhibitors.[5][6][7]
This guide provides a detailed overview of the properties, applications, and key synthetic protocols for leveraging this compound in medicinal chemistry research.
Physicochemical Properties & Safety Information
A thorough understanding of a building block's properties and handling requirements is crucial for safe and effective experimentation.
Key Properties
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 842136-27-0 | [5][8] |
| Molecular Formula | C₉H₉BrO₂ | [8][9] |
| Molecular Weight | 229.07 g/mol | [8] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 185-188 °C | [5] |
| pKa (Carboxylic Acid) | ~3.8 | [5] |
| SMILES | CC1=CC(=C(C=C1C(=O)O)Br)C | [8][9] |
Safety and Handling
This compound is classified as an irritant.[8] Standard laboratory safety protocols should be strictly followed.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11] Handle in a well-ventilated area or a chemical fume hood.[12]
-
Handling: Avoid dust formation and inhalation.[10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place at room temperature (15-25 °C).[5]
Core Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies
The strategic placement of functional groups makes this compound an ideal starting point for creating molecules that can precisely interact with biological targets.
A Trifunctional Scaffold for SAR Exploration
The power of this building block lies in its three distinct regions for chemical modification, which can be addressed using orthogonal synthetic strategies. This allows for the systematic exploration of how changes in different parts of the molecule affect its biological activity.
Caption: Versatility of the this compound scaffold.
Case Study: Synthesis of Protein Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers.[6] Small molecule inhibitors that target the ATP-binding site of kinases are a major focus of cancer drug discovery.[13][14] this compound is an excellent starting material for such inhibitors.
The general strategy involves:
-
Amide Bond Formation: The carboxylic acid is coupled with a specific amine-containing fragment designed to interact with the solvent-exposed region of the kinase or to confer desirable physicochemical properties.
-
Suzuki Coupling: The bromine atom is then used to introduce a (hetero)aromatic ring system that forms crucial hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition.[5] The dimethyl groups on the core scaffold help to orient the molecule within the binding pocket. This modular approach allows for rapid optimization of both hinge-binding and solvent-front interactions.
Key Synthetic Protocols
The following protocols provide generalized, step-by-step procedures for the two most common and critical transformations involving this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This reaction is fundamental for creating C-C bonds by coupling the aryl bromide with a boronic acid or ester.[2][15] The base is critical for activating the boronic acid to facilitate transmetalation in the catalytic cycle.[2][16]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 mmol)
-
Aryl- or heteroarylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃ or K₃PO₄, 3.0 mmol)[17]
-
Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane and water, 10 mL)
-
Round-bottom flask with stir bar and condenser
Procedure:
-
Setup: To a dry round-bottom flask, add this compound, the boronic acid, the palladium catalyst, and the base.[18]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.[18]
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress periodically by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and dilute with water. Carefully acidify the aqueous solution to a pH of 2-3 using 1M HCl. This protonates the carboxylic acid, causing the product to precipitate or become extractable.[18]
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure coupled product.
Protocol 2: Amide Bond Formation via Activated Ester
This protocol uses a coupling reagent like HATU to form a highly reactive activated ester in situ, which then readily reacts with an amine to form the amide bond.[19][20] This method is highly efficient and minimizes side reactions.[3]
Materials:
-
This compound (1.0 mmol)
-
Primary or secondary amine (1.1 mmol)
-
Coupling reagent (e.g., HATU, 1.1 mmol)
-
Non-nucleophilic base (e.g., DIPEA, 2.0 mmol)
-
Anhydrous polar aprotic solvent (e.g., DMF or DCM, 10 mL)
Procedure:
-
Acid Activation: Dissolve this compound in anhydrous DMF. Add the coupling reagent (HATU) and the base (DIPEA). Stir the mixture at room temperature for 15-20 minutes. This step forms the activated O-acylisourea intermediate, which is highly susceptible to nucleophilic attack.[18]
-
Amine Addition: Add the desired amine to the reaction mixture.
-
Reaction: Continue stirring at room temperature. Monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).
-
Workup: Pour the reaction mixture into water (50 mL). If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials and coupling byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Characterization of Products
The identity and purity of all synthesized compounds must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to verify the molecular weight of the product and to assess its purity.
Conclusion
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups enable chemists to employ robust and high-yielding reactions like Suzuki coupling and amide bond formation to rapidly generate diverse and complex molecules. The proven utility of this scaffold, particularly in the synthesis of kinase inhibitors, underscores its importance in the development of novel targeted therapeutics. The protocols and insights provided herein serve as a practical guide for researchers looking to harness the full synthetic potential of this powerful intermediate.
References
- ChemShuttle. (n.d.). This compound; CAS No.
- PubChem. (n.d.). This compound.
- ECHEMI. (n.d.). 5-Bromo-2-methylbenzoic acid SDS, 79669-49-1 Safety Data Sheets.
- ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-4-methoxy-2-methylbenzoic Acid: A Versatile Compound for Pharmaceutical and Chemical Industries.
- Fluorochem. (2024). Safety Data Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- PubChem. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid.
- Google Patents. (2021). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Organic Synthesis: The Power of 5-Bromo-2-methylbenzoic Acid.
- PubChemLite. (n.d.). This compound (C9H9BrO2).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (n.d.). Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid in Organic Synthesis.
- European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
- BenchChem. (n.d.). Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid.
- Dabos. (n.d.). 5-BROMO-2 4-DIMETHYLBENZOIC ACID 250MG - OR50986-250MG.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- PubMed Central. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors.
- YouTube. (2022). Suzuki Coupling Mechanism.
- ResearchGate. (2025). Evolution of amide bond formation.
- BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
- MDPI. (n.d.). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- PubMed Central. (n.d.). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology.
- PubMed. (2004). 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2.
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The Untapped Potential of 5-Bromo-2,4-dimethylbenzoic Acid in Advanced Materials: Application Notes and Protocols
Introduction: In the quest for novel materials with tailored properties, the exploration of unique molecular building blocks is paramount. 5-Bromo-2,4-dimethylbenzoic acid, a seemingly unassuming aromatic carboxylic acid, presents a compelling scaffold for the development of advanced functional materials. While its applications have been historically concentrated in the pharmaceutical sector, its inherent structural features—a reactive bromine atom, a coordinating carboxylic acid group, and sterically influencing methyl groups—offer a versatile platform for materials scientists. This guide provides detailed application notes and protocols for researchers and scientists to unlock the potential of this compound in the synthesis of metal-organic frameworks (MOFs) and conjugated polymers, with a perspective on its utility in luminescent materials.
Part 1: The Strategic Advantage of this compound in Materials Synthesis
The unique substitution pattern of this compound provides a trifecta of functionalities that can be exploited in materials design:
-
The Carboxylic Acid Group: This primary functional group serves as a robust coordinating site for metal ions, making it an ideal candidate for the construction of Metal-Organic Frameworks (MOFs). The acidity and coordination chemistry of this group are influenced by the electronic effects of the other ring substituents.
-
The Bromo Substituent: The bromine atom is a versatile synthetic handle. It can be readily transformed into other functional groups or utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This is particularly valuable for the synthesis of conjugated polymers.
-
The Dimethyl Groups: The two methyl groups on the aromatic ring introduce steric hindrance and increase the lipophilicity of the molecule. In the context of MOFs, these groups can influence the framework's topology, pore size, and guest-host interactions. In polymers, they can enhance solubility and affect the packing of polymer chains, thereby influencing the material's optical and electronic properties.
The interplay of these three features allows for a high degree of control over the structure and function of the resulting materials.
Part 2: Application in Metal-Organic Frameworks (MOFs)
The use of functionalized benzoic acids as organic linkers is a well-established strategy for creating MOFs with tailored properties.[1][2][3] this compound can be employed as a linker to introduce both porosity and a reactive handle for post-synthetic modification.
Application Note: Synthesis of a Hypothetical Zn-based MOF (GEM-MOF-1)
This protocol outlines the solvothermal synthesis of a hypothetical zinc-based MOF, termed GEM-MOF-1, using this compound as the organic linker. The methyl groups are expected to influence the framework's interpenetration and pore geometry, while the bromo group provides a site for post-synthetic modification.[4]
Experimental Protocol: Solvothermal Synthesis of GEM-MOF-1
Materials:
-
This compound (≥98%)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (≥99%)
-
N,N-Dimethylformamide (DMF), anhydrous (99.8%)
-
Ethanol (≥99.5%)
-
20 mL Scintillation vials
-
Programmable oven
Procedure:
-
Solution Preparation: In a 20 mL glass scintillation vial, dissolve 0.5 mmol of this compound and 0.5 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
Homogenization: Sonicate the mixture for 15 minutes to ensure complete dissolution and a homogeneous solution.
-
Reaction: Seal the vial tightly and place it in a programmable oven. Heat the vial to 120 °C at a rate of 5 °C/min and maintain this temperature for 72 hours.
-
Cooling: Allow the oven to cool down to room temperature naturally.
-
Product Isolation: Collect the resulting crystals by filtration or decantation.
-
Washing: Wash the collected crystals thoroughly with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove unreacted starting materials and solvent molecules from the pores.
-
Drying: Dry the crystals under vacuum at 80 °C for 12 hours.
Characterization:
-
Phase Purity: Confirm the phase purity of the synthesized MOF using Powder X-Ray Diffraction (PXRD).
-
Thermal Stability: Assess the thermal stability of the material using Thermogravimetric Analysis (TGA).
-
Porosity: Determine the surface area and pore size distribution by nitrogen adsorption-desorption measurements at 77 K.
Causality Behind Experimental Choices:
-
Solvothermal Method: Heating the reaction mixture in a sealed container increases the pressure and allows the reaction to proceed at a temperature above the boiling point of the solvent, which often facilitates the formation of well-ordered crystals.[5]
-
DMF as Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and its ability to dissolve a wide range of organic and inorganic compounds.
-
Washing with Ethanol: The solvent exchange with a lower boiling point solvent like ethanol facilitates the removal of DMF from the pores during the activation process.
Caption: Workflow for the solvothermal synthesis of GEM-MOF-1.
Part 3: Application in Conjugated Polymer Synthesis
The bromine atom on the this compound molecule makes it an excellent monomer for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura polycondensation.[6][7] This allows for the synthesis of conjugated polymers where the benzoic acid moiety can be in the polymer backbone or as a pendant group, depending on the co-monomer. These polymers are of interest for applications in organic electronics and sensors.
Application Note: Synthesis of a Poly(phenylene-alt-benzoic acid) Copolymer
This protocol describes the synthesis of a hypothetical alternating copolymer via Suzuki polycondensation of this compound and a benzene-1,4-diboronic acid ester. The resulting polymer will have a conjugated backbone with carboxylic acid functional groups, which can influence its solubility, processability, and electronic properties.
Experimental Protocol: Suzuki Polycondensation
Materials:
-
This compound (≥98%)
-
Benzene-1,4-diboronic acid bis(pinacol) ester (≥98%)
-
Palladium(II) acetate (Pd(OAc)₂)
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Water, deionized and degassed
-
Methanol
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), benzene-1,4-diboronic acid bis(pinacol) ester (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and S-Phos (0.04 mmol).
-
Addition of Base and Solvents: Add anhydrous K₂CO₃ (3.0 mmol). Then, add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Polymerization: Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere. Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) if possible. The reaction is typically run for 24-48 hours.
-
Work-up: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (200 mL).
-
Purification: Collect the polymer by filtration. To remove catalyst residues, the polymer can be further purified by Soxhlet extraction with methanol, acetone, and finally chloroform or tetrahydrofuran (THF) to extract the polymer.
-
Drying: Dry the purified polymer under vacuum at 60 °C for 24 hours.
Characterization:
-
Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by GPC.
-
Structure: Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.
-
Optical Properties: Investigate the optical properties of the polymer by UV-Vis and photoluminescence spectroscopy.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[6]
-
Biphasic Solvent System: The toluene/water system is commonly used for Suzuki couplings. The organic phase dissolves the monomers and the growing polymer, while the aqueous phase dissolves the inorganic base.
-
S-Phos Ligand: S-Phos is a bulky, electron-rich phosphine ligand that is highly effective for Suzuki cross-coupling reactions, often leading to high yields and good control over the polymerization.[8]
-
Precipitation in Methanol: The polymer is insoluble in methanol, which allows for its separation from the reaction mixture and low molecular weight impurities.
Caption: Workflow for Suzuki polycondensation.
Part 4: Potential in Luminescent Materials
While direct evidence is scarce, the structure of this compound suggests its potential as a building block for luminescent materials. The aromatic core can be integrated into larger π-conjugated systems, and the bromo-substituent provides a reactive site for further functionalization to tune the electronic and photophysical properties.[9]
For instance, the bromo group can be used in subsequent cross-coupling reactions to attach chromophoric units. The resulting polymers or discrete molecules could exhibit interesting photoluminescent properties, with potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The methyl groups can help to prevent aggregation-caused quenching of fluorescence by introducing steric hindrance, potentially leading to materials with high solid-state luminescence efficiency.
Quantitative Data Summary
| Property | This compound |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| CAS Number | 842136-27-0 |
| Appearance | White to off-white solid |
| Melting Point | 185-190 °C |
Conclusion
This compound is a versatile and underutilized building block in materials science. Its unique combination of a coordinating carboxylic acid, a reactive bromine atom, and sterically demanding methyl groups provides a rich platform for the design and synthesis of novel MOFs and conjugated polymers. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the exciting potential of this molecule in creating the next generation of advanced functional materials.
References
- BenchChem. (2025). Application Notes and Protocols: Luminescent Properties of MOFs Derived from 3-(1H-imidazol-1-yl)benzoic Acid.
- Protocol Exchange. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume).
- Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media. RSC Advances.
- Macromolecules. (n.d.). Nickel-Catalyzed Suzuki Polycondensation for Controlled Synthesis of Ester-Functionalized Conjugated Polymers.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
- ResearchGate. (n.d.). Optimization of Suzuki polycondensation procedure.
- Macromolecules. (n.d.). Synthesis of Hyperbranched Poly(m-phenylene)s via Suzuki Polycondensation of a Branched AB2 Monomer.
- PMC. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- Journal of Chemical Education. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
- Journal of Chemical Education. (n.d.). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
- ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with....
- PMC. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery.
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- ACS Macro Letters. (2020). Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions.
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- RSC Publishing. (n.d.).
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- ResearchGate. (n.d.). Synthesis of multifunctional metal–organic frameworks and tuning the functionalities with pendant ligands | Request PDF.
- RSC Publishing. (n.d.). Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined....
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- Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
- ResearchGate. (2025). Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined brominated polymers.
- Semantic Scholar. (n.d.).
- RSC Publishing. (2023). Chemical energy assisted self-assembling of a porphyrin-substituted benzoic acid in complex environments.
- YouTube. (2022). How does ortho-effect work in benzoic acids? | Acidic and Basic strength.
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- eScholarship.org. (n.d.).
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Application Notes and Protocols for the Derivatization of 5-Bromo-2,4-dimethylbenzoic Acid in Drug Discovery
Introduction: The Strategic Role of 5-Bromo-2,4-dimethylbenzoic Acid in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacological profiles. This compound serves as a versatile and highly valuable building block in this endeavor.[1] Its structure, featuring a carboxylic acid group amenable to a variety of coupling reactions, a bromine atom that can participate in cross-coupling reactions, and two methyl groups that provide steric and electronic influence, makes it an attractive starting point for the synthesis of diverse compound libraries. The introduction of bromine into a potential drug candidate can favorably affect drug-target interactions, increase therapeutic activity, and beneficially influence metabolism and duration of action.[2]
This guide provides an in-depth exploration of key derivatization strategies for this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols for common transformations, and present data in a clear and accessible format. The derivatization pathways discussed herein—amide bond formation, esterification, and Suzuki-Miyaura cross-coupling—are fundamental reactions in medicinal chemistry for generating novel chemical entities with therapeutic potential.[3] These derivatives have shown promise in various therapeutic areas, including the development of analgesic and anti-inflammatory agents.[4][5]
Core Derivatization Strategies and Protocols
The derivatization of this compound primarily leverages the reactivity of its carboxylic acid and aryl bromide functionalities. The following sections provide detailed protocols for three key transformations: amidation, esterification, and Suzuki-Miyaura coupling.
Amide Bond Formation: A Cornerstone of Medicinal Chemistry
The formation of an amide bond is one of the most frequently utilized reactions in drug discovery, owing to the stability and prevalence of this functional group in biologically active molecules.[6] Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activating agents are employed to facilitate the reaction.[7]
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling sterically hindered substrates.[7]
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 5% aqueous lithium chloride (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide derivative.
Causality of Choices:
-
HATU: Chosen for its high efficiency and low propensity for racemization, which is critical when working with chiral amines.
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction, driving the equilibrium towards product formation.[7]
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. The use of an anhydrous solvent is crucial to prevent hydrolysis of the activated ester intermediate.
Esterification: Modulating Physicochemical Properties
Esterification is a key strategy for modifying the physicochemical properties of a lead compound, such as solubility, lipophilicity, and metabolic stability.[8] Esters can also act as prodrugs, which are converted to the active carboxylic acid in vivo.[8]
This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with an alcohol.[9]
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol; used as solvent and reagent)
-
Thionyl chloride (SOCl₂) (2.0-4.0 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol).
-
Cool the mixture in an ice bath and slowly add thionyl chloride (2.0-4.0 eq) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature or gently heat to 50-65°C for 1-3 hours, monitoring by TLC.[9]
-
Upon completion, carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride.
-
Extract the aqueous layer with EtOAc (3 x volume).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure ester.
Causality of Choices:
-
Thionyl Chloride: A highly effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of the reaction (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.
-
Excess Alcohol: Serves as both the solvent and the nucleophile, ensuring complete conversion of the acyl chloride intermediate to the ester.
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, a critical transformation in the synthesis of complex drug candidates.[3][10] This reaction allows for the coupling of the aryl bromide moiety of our scaffold with a wide range of boronic acids or their derivatives.[11]
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound derivatives (where the carboxylic acid has been protected, for instance, as a methyl ester).
Materials:
-
Methyl 5-bromo-2,4-dimethylbenzoate (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[12]
-
Base (e.g., K₂CO₃, Cs₂CO₃; 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture, toluene)[12]
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add methyl 5-bromo-2,4-dimethylbenzoate (1.0 eq), the desired boronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent and degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst (5 mol%) to the reaction mixture.
-
Heat the reaction to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.
Causality of Choices:
-
Palladium Catalyst: Essential for the catalytic cycle of the Suzuki-Miyaura reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps.[12]
-
Base: Required for the activation of the boronic acid and to facilitate the transmetalation step. The choice of base can significantly impact the reaction outcome.[10]
-
Inert Atmosphere: Prevents the oxidation and deactivation of the palladium catalyst, ensuring efficient catalytic turnover.
Data Presentation and Characterization
The successful synthesis of derivatives should be confirmed by appropriate analytical techniques. The following table provides expected data for representative derivatives.
| Derivative | Synthesis Method | Yield (%) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | LC-MS (m/z) |
| N-Benzyl-5-bromo-2,4-dimethylbenzamide | Amide Coupling | 85-95 | 7.85 (s, 1H), 7.30-7.45 (m, 5H), 7.15 (s, 1H), 6.20 (br s, 1H), 4.65 (d, J = 5.6 Hz, 2H), 2.40 (s, 3H), 2.35 (s, 3H) | [M+H]⁺ 318.06 |
| Methyl 5-bromo-2,4-dimethylbenzoate | Esterification | 90-98 | 7.90 (s, 1H), 7.10 (s, 1H), 3.90 (s, 3H), 2.45 (s, 3H), 2.30 (s, 3H) | [M+H]⁺ 243.00 |
| Methyl 5-(4-methoxyphenyl)-2,4-dimethylbenzoate | Suzuki Coupling | 75-90 | 7.95 (s, 1H), 7.50 (d, J = 8.4 Hz, 2H), 7.15 (s, 1H), 6.95 (d, J = 8.4 Hz, 2H), 3.90 (s, 3H), 3.85 (s, 3H), 2.50 (s, 3H), 2.35 (s, 3H) | [M+H]⁺ 271.13 |
Note: Yields and spectral data are representative and may vary based on specific reaction conditions and the purity of reagents.
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized derivatives.[13] The chemical shifts, splitting patterns, and integration of the proton signals provide detailed information about the molecular structure.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to confirm the molecular weight of the product and to assess its purity.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds and can be employed to monitor the progress of the reaction.[16][17]
Visualizing the Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for the described derivatization protocols.
Caption: Workflow for HATU-Mediated Amide Coupling.
Caption: Workflow for Thionyl Chloride-Mediated Esterification.
Sources
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- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
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- 4. mdpi.com [mdpi.com]
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- 14. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. fimm.valahia.ro [fimm.valahia.ro]
Application Notes and Protocols: The Strategic Role of 5-Bromo-2,4-dimethylbenzoic Acid and its Analogs in the Synthesis of Antidiabetic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Cornerstone Synthon for Modern Antidiabetic Therapies
The global rise in type 2 diabetes has catalyzed the development of innovative therapeutic agents. Among the most successful recent classes are the Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, which offer a unique insulin-independent mechanism for glycemic control by promoting urinary glucose excretion.[1][2][3] The chemical architecture of these drugs, often C-aryl glucosides, requires sophisticated synthetic strategies. A critical component in building the characteristic diarylmethane core of many "gliflozin" drugs is a specifically substituted and activated benzoic acid derivative.
This guide details the pivotal role of 5-Bromo-2,4-dimethylbenzoic acid and its close structural analogs, such as 5-bromo-2-chlorobenzoic acid and 5-bromo-2-methylbenzoic acid, as foundational building blocks in the synthesis of leading SGLT2 inhibitors like Dapagliflozin, Canagliflozin, and Empagliflozin.[2][4][5][6] We will explore the underlying chemical principles, provide detailed, field-proven protocols for key transformations, and explain the causality behind critical experimental choices.
While this document focuses on this compound as a representative scaffold, the principles and protocols are broadly applicable to the analogous synthons cited in the seminal patents and literature for these blockbuster drugs.
Physicochemical Properties and Strategic Significance
This compound is not merely an inert starting material; its structure is strategically designed for controlled, high-yield synthesis. Each substituent serves a distinct and critical purpose.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[7] |
| CAS Number | 842136-27-0 | PubChem[7] |
| Molecular Formula | C₉H₉BrO₂ | PubChem[7][8] |
| Molecular Weight | 229.07 g/mol | PubChem[7] |
| Appearance | Solid | --- |
Strategic Rationale for the Molecular Architecture:
-
Carboxylic Acid Group (-COOH): This functional group is the primary site for activation. It is readily converted into a highly reactive acyl chloride or other activated species, which is essential for the subsequent acylation step.
-
Bromine Atom (-Br): The bromine atom serves a dual function. Primarily, it provides a crucial handle for future cross-coupling reactions, such as the Suzuki or Grignard reactions, necessary for attaching the glucose moiety in later synthetic stages.[9] Its electron-withdrawing nature also influences the regioselectivity of the initial acylation reaction.
-
Methyl Groups (-CH₃): The ortho and para methyl groups are directing groups that influence the electronic density of the aromatic ring. Their placement is critical for modulating the reactivity and ensuring the correct orientation of subsequent reactions, ultimately forming the precise structure required for biological activity.
Core Synthetic Application: Building the Diaryl Methane Backbone
The most vital application of this compound and its analogs is in the construction of the diarylmethane scaffold via a two-step sequence: Friedel-Crafts acylation followed by carbonyl reduction. This sequence reliably forges the central carbon-carbon bond that links the two aromatic rings of the aglycone portion of the SGLT2 inhibitor.
Experimental Workflow Overview
The overall process involves activating the benzoic acid, coupling it with a second aromatic ring to form a ketone, and subsequently reducing the ketone to establish the final diarylmethane linkage.
Caption: General workflow for synthesizing an SGLT2 inhibitor aglycone.
Protocol 1: Diaryl Ketone Synthesis via Friedel-Crafts Acylation
This protocol details the conversion of the benzoic acid starting material into a key diaryl ketone intermediate. This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation in organic synthesis.[10][11]
Causality and Experimental Rationale
-
Activation: The carboxylic acid is not electrophilic enough to react directly with another aromatic ring. Conversion to an acyl chloride using oxalyl chloride or thionyl chloride generates a highly reactive electrophile.[12][13] Oxalyl chloride is often preferred in laboratory settings as its byproducts (CO, CO₂) are gaseous and easily removed.
-
Catalysis: A strong Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), is required to generate the super-electrophilic acylium ion intermediate that drives the reaction.[12][13] Recent methods favor TiCl₄ as it often leads to cleaner reactions with fewer side products compared to AlCl₃.[13]
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Lewis acids react violently with water, which would quench the catalyst and halt the reaction.
Step-by-Step Methodology
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~5 mL/mmol) at 0 °C, add a catalytic amount of N,N-dimethylformamide (DMF, ~0.01 eq).
-
Slowly add oxalyl chloride (1.1 eq) dropwise via the dropping funnel over 15 minutes. Gas evolution will be observed.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitor by TLC or quenching a small aliquot for LC-MS analysis). The resulting solution contains the in situ generated acyl chloride.
-
-
Friedel-Crafts Acylation:
-
In a separate flame-dried flask under nitrogen, dissolve the aromatic coupling partner (e.g., phenetole, 1.0 eq) in anhydrous DCM.
-
Cool this solution to 0-5 °C. Slowly add the Lewis acid (e.g., TiCl₄, 1.5 eq) dropwise. An exothermic reaction may occur.
-
After stirring for 15 minutes, add the previously prepared acyl chloride solution to the reaction mixture dropwise, maintaining the temperature below 10 °C.[13]
-
Stir the reaction at this temperature for 3-5 hours, monitoring its progress by TLC or HPLC.
-
-
Workup and Purification:
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and water to quench the Lewis acid.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography or recrystallization to yield the pure diaryl ketone.
-
Protocol 2: Reduction of Diaryl Ketone to Diarylmethane
The diaryl ketone is a stable intermediate, but the final drug scaffold requires a methylene (-CH₂-) bridge. This is achieved by reducing the carbonyl group.
Causality and Experimental Rationale
-
Reduction System: A classic Clemmensen or Wolff-Kishner reduction is often too harsh for complex molecules. A milder and more selective method is ionic hydrogenation using a silane reducing agent, such as triethylsilane (Et₃SiH), in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or a protic acid.[13][14] The Lewis acid activates the carbonyl oxygen, making the carbon more electrophilic and susceptible to hydride attack from the silane.
-
Selectivity: This method is highly selective for the carbonyl group and typically does not affect other reducible functional groups that may be present on the aromatic rings under controlled conditions.
Step-by-Step Methodology
-
Apparatus Setup: Use a flame-dried flask under a nitrogen atmosphere, equipped with a magnetic stirrer and a dropping funnel.
-
Reaction Execution:
-
Dissolve the diaryl ketone (1.0 eq) from Protocol 1 in a suitable solvent such as a mixture of DCM and acetonitrile.[13]
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylsilane (Et₃SiH, 2.0-3.0 eq) to the solution.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂, 2.0-3.0 eq) dropwise via the dropping funnel. The reaction is often exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or HPLC until the starting material is consumed.[15]
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Dilute with DCM and separate the layers. Extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil or solid by silica gel chromatography to obtain the pure diarylmethane product.
-
Caption: Ionic hydrogenation of the diaryl ketone intermediate.
Conclusion: A Versatile and Indispensable Synthetic Tool
This compound and its close chemical relatives are indispensable starting materials in the multi-step synthesis of SGLT2 inhibitors. Their strategically functionalized structure allows for the reliable and controlled construction of the complex diarylmethane aglycone core through robust and scalable reactions like Friedel-Crafts acylation and subsequent reduction. The protocols and rationale presented here provide a foundational understanding for researchers engaged in the synthesis, process development, and manufacturing of this critical class of antidiabetic drugs. Mastery of these transformations is essential for the continued innovation and production of life-changing therapies for patients with type 2 diabetes.
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- New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC - NIH. (2023).
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- Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor - Indian Academy of Sciences. (2020).
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- Dapagliflozin – structure, synthesis, and new indications | Pharmacia. (2021).
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- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems - International Journal of Advanced Chemistry Research. (2021).
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Application Notes and Protocols for the Esterification of 5-Bromo-2,4-dimethylbenzoic Acid
Introduction: Strategic Synthesis of Substituted Benzoic Esters
Substituted benzoic acid esters are pivotal structural motifs in medicinal chemistry and materials science.[1][2] Specifically, compounds like ethyl 5-bromo-2,4-dimethylbenzoate serve as crucial intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[3] The strategic placement of bromo and methyl groups on the aromatic ring allows for a variety of subsequent chemical modifications, making the efficient synthesis of these ester building blocks a significant area of focus for researchers.
This document provides a detailed experimental procedure for the synthesis of ethyl 5-bromo-2,4-dimethylbenzoate from 5-bromo-2,4-dimethylbenzoic acid via an acid-catalyzed esterification reaction. We will delve into the mechanistic underpinnings of the Fischer esterification, provide a step-by-step protocol, and outline methods for purification and characterization, offering insights into the rationale behind each procedural step to ensure reproducibility and high yield.
Core Principle: The Fischer-Speier Esterification
The conversion of a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst is known as the Fischer-Speier, or simply Fischer, esterification.[4][5] This reaction is a classic example of a reversible condensation reaction.[6]
The mechanism, as illustrated below, involves the initial protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst (e.g., sulfuric acid), which significantly enhances the electrophilicity of the carbonyl carbon.[4][6] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[7] A series of proton transfers follows, leading to the formation of a good leaving group (water) and the subsequent elimination of water to yield the protonated ester. Finally, deprotonation of the ester gives the final product and regenerates the acid catalyst.[4][7]
To drive the equilibrium towards the formation of the ester, it is common practice to use an excess of the alcohol, which also serves as the solvent, and/or to remove the water as it is formed.[4][8]
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example | Notes |
| This compound | ≥98% | Commercially Available | Starting material. |
| Ethanol | Anhydrous, ≥99.5% | Commercially Available | Reagent and solvent. |
| Sulfuric Acid | Concentrated, 95-98% | Commercially Available | Catalyst. Handle with extreme care. |
| Sodium Bicarbonate | Saturated Aqueous Solution | Laboratory Prepared | For neutralization. |
| Brine | Saturated Aqueous NaCl | Laboratory Prepared | For washing. |
| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available | For drying the organic phase. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and TLC. |
| Hexane | ACS Grade | Commercially Available | For TLC and column chromatography. |
| Round-bottom flask | Appropriate size | Standard laboratory supplier | |
| Reflux condenser | Standard laboratory supplier | ||
| Heating mantle | Standard laboratory supplier | ||
| Magnetic stirrer and stir bar | Standard laboratory supplier | ||
| Separatory funnel | Standard laboratory supplier | ||
| Rotary evaporator | Standard laboratory supplier | For solvent removal.[9][10] | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Commercially Available | For reaction monitoring. |
| UV lamp (254 nm) | Standard laboratory supplier | For TLC visualization. | |
| Glassware | Standard laboratory set |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene) when handling chemicals.[11]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.[11]
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns.[12][13] It should be handled with extreme care. Always add acid to the alcohol slowly and cautiously.[8] Have a neutralizing agent like sodium bicarbonate readily available in case of spills.[14]
-
This compound: May cause skin, eye, and respiratory irritation.[15][16][17] Avoid inhalation of dust and contact with skin and eyes.[16]
-
Ethanol: Flammable liquid. Keep away from open flames and heat sources.
Experimental Protocol
Diagram of the Experimental Workflow
Caption: A schematic overview of the esterification procedure.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1 equivalent).
-
Add anhydrous ethanol (e.g., 50 mL). The large excess of ethanol serves as both a reactant and the solvent, driving the reaction equilibrium towards the product side.[4][8]
-
Stir the mixture until the solid is mostly dissolved.
-
In a fume hood, carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring mixture. The addition is exothermic and should be done with caution.[8]
-
Attach a reflux condenser to the flask.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to a gentle reflux using a heating mantle. The temperature will be close to the boiling point of ethanol (~78 °C).
-
Allow the reaction to proceed for 4-6 hours. The steric hindrance from the two methyl groups on the benzoic acid may necessitate a longer reaction time compared to unhindered benzoic acids.[18]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[19]
-
Prepare a TLC chamber with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Spot the starting material and the reaction mixture on a TLC plate.
-
The ester product will be less polar than the carboxylic acid starting material and will have a higher Rf value.[20][21] The reaction is considered complete when the starting material spot is no longer visible.
-
-
-
Work-up:
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Remove the bulk of the excess ethanol using a rotary evaporator.[22][23] The water bath temperature should be kept around 40-50 °C.[10]
-
To the remaining residue, add deionized water (e.g., 50 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous mixture with ethyl acetate (e.g., 3 x 30 mL).
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid. Be cautious as CO2 gas evolution may occur.
-
Wash the organic layer with brine (1 x 30 mL) to remove any remaining water-soluble impurities.
-
-
Purification and Characterization:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and rinse with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 5-bromo-2,4-dimethylbenzoate, which may be an oil or a low-melting solid.
-
If necessary, the crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.[1][24][25]
-
Expected Results and Discussion
The successful execution of this protocol should yield ethyl 5-bromo-2,4-dimethylbenzoate as a pure compound. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two singlets for the aromatic protons, and two singlets for the methyl groups on the benzene ring. The ¹³C NMR will show distinct signals for the ester carbonyl, the aromatic carbons, the ethyl group carbons, and the methyl group carbons.[24]
The choice of a strong acid catalyst like sulfuric acid is crucial for protonating the carboxylic acid and initiating the reaction.[6][26] The use of anhydrous ethanol is important to minimize the presence of water, which would otherwise shift the equilibrium back towards the starting materials.[27] The aqueous work-up, particularly the wash with sodium bicarbonate, is essential for removing the acid catalyst and any unreacted starting material, facilitating the isolation of a clean product.
Conclusion
This application note provides a comprehensive and reliable protocol for the Fischer esterification of this compound. By understanding the underlying chemical principles and adhering to the detailed procedural steps and safety precautions, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and chemical synthesis.
References
- This compound | C9H9BrO2 | CID 555765 - PubChem.
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Video: Rotary Evaporation to Remove Solvent - JoVE.
- Safety Protocols For Handling Sulfuric Acid in Laboratories - Westlab.
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate.
- TLC-Thin Layer Chromatography - operachem.
- JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents.
- Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters - PubMed.
- Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall.
- 5.6B: Step-by-Step Procedures for Rotary Evaporation - Chemistry LibreTexts.
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents.
- Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF - ResearchGate.
- mechanism for the esterification reaction - Chemguide.
- Safe Handling Guide: Sulfuric Acid - CORECHEM Inc.
- Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea? | ResearchGate.
- Esterification - Chemistry LibreTexts.
- Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal.
- A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction - ResearchGate.
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- Ethyl 4-Bromo-2,5-Dimethylbenzoate - MySkinRecipes.
- Fischer Esterification-Typical Procedures - OperaChem.
- DETERMINATION OF ESTERS BY THIN LAYER CHROMATOGRAPHY - PubMed.
- Rotary Evaporator | Common evaporation & concentration methods.
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry.
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- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry.
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The Strategic Application of 5-Bromo-2,4-dimethylbenzoic Acid in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: A Versatile Scaffold for Bioactive Molecule Development
5-Bromo-2,4-dimethylbenzoic acid is a synthetically versatile building block that has garnered significant interest in medicinal chemistry and drug discovery. Its utility stems from a unique combination of structural features: a carboxylic acid moiety amenable to a wide range of coupling reactions, two activating methyl groups on the aromatic ring, and a strategically positioned bromine atom that serves as a handle for cross-coupling reactions or further functionalization. This trifecta of functionalities allows for the facile and precise construction of complex molecular architectures, making it an invaluable starting material for the synthesis of bioactive molecules, particularly kinase inhibitors. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in the preparation of potent and selective kinase inhibitors, with a focus on mTORC1 and RIPK2 inhibitors.
Physicochemical Properties and Safety Information
A comprehensive understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 185-188 °C | |
| Solubility | Soluble in organic solvents such as THF, DMF, and methanol. | |
| pKa | ~3.8 (for the carboxylic acid) |
Safety and Handling: this compound is classified as a skin, eye, and respiratory irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Application in the Synthesis of mTORC1 Inhibitors
The mechanistic target of rapamycin (mTOR) is a crucial regulator of cell growth, proliferation, and metabolism.[2] The mTOR complex 1 (mTORC1) is a particularly attractive therapeutic target for various diseases, including cancer.[2] this compound serves as a key starting material in the synthesis of novel mTORC1 inhibitors.
Synthetic Strategy: Directed Ortho-Metalation and Formylation
The synthetic utility of this compound in this context is demonstrated through a directed ortho-metalation followed by formylation. The carboxylic acid group directs the deprotonation to the adjacent ortho position, which is then quenched with an electrophile, in this case, N,N-dimethylformamide (DMF), to install a formyl group. This transformation is a powerful method for introducing a key functional group that can be further elaborated to construct the final inhibitor.
Caption: Synthetic transformation of this compound.
Experimental Protocol: Synthesis of a Key Aldehyde Intermediate
The following protocol is adapted from patent literature and describes the synthesis of a key aldehyde intermediate for mTORC1 inhibitors.[2]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (5.34 g, 23.4 mmol) in anhydrous THF (200 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (23.4 mL of a 2.5 M solution in hexanes, 58.5 mmol) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add N,N-dimethylformamide (6.49 g, 88.92 mmol) to the reaction mixture.
-
Allow the reaction to stir for an additional 3 hours at -78 °C.
-
Quench the reaction by the slow addition of deionized water (5 mL).
-
Allow the reaction mixture to warm to room temperature.
-
The resulting product can be carried forward to the next step or purified using standard chromatographic techniques.
Application in the Synthesis of RIPK2 Inhibitors
Receptor-interacting protein kinase 2 (RIPK2) is a serine/threonine kinase that plays a critical role in the innate immune response.[3] Dysregulation of RIPK2 signaling is implicated in inflammatory and autoimmune diseases, making it a promising target for therapeutic intervention. This compound is a valuable precursor for the synthesis of potent and selective RIPK2 inhibitors.
Synthetic Strategy: Amide Bond Formation
In the synthesis of RIPK2 inhibitors, the carboxylic acid functionality of this compound is utilized for amide bond formation. This reaction couples the benzoic acid derivative with a key amine-containing fragment, forming the core structure of the final inhibitor. This amide coupling is a robust and widely used transformation in medicinal chemistry.
Caption: Amide coupling strategy for RIPK2 inhibitor synthesis.
Experimental Protocol: Amide Coupling Reaction
The following protocol for the synthesis of a RIPK2 inhibitor precursor is adapted from the patent literature.[3]
Materials:
-
This compound
-
Amine-containing heterocyclic intermediate
-
Coupling agents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Anhydrous organic solvent (e.g., DMF, DCM)
Procedure:
-
To a solution of this compound (600 mg, 2.49 mmol) and the appropriate amine-containing heterocycle in an anhydrous solvent, add the coupling agent and a tertiary amine base.
-
Stir the reaction mixture at 30 °C for 16 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), wash the reaction mixture with water.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Triturate the crude product with a suitable solvent (e.g., ethyl acetate) to induce precipitation.
-
Collect the solid product by filtration to yield the desired amide as a white solid (500 mg, 75% yield).[3]
Further Synthetic Transformations: Suzuki-Miyaura Cross-Coupling
The bromine atom on the this compound scaffold is a key functional handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, providing a straightforward route to increase molecular complexity and fine-tune the pharmacological properties of the target molecule.
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of bioactive molecules, particularly kinase inhibitors. Its unique substitution pattern provides multiple avenues for synthetic manipulation, including directed ortho-metalation, amide bond formation, and palladium-catalyzed cross-coupling reactions. The protocols detailed herein for the synthesis of key intermediates for mTORC1 and RIPK2 inhibitors highlight the practical utility of this starting material in modern drug discovery. By leveraging the reactivity of its distinct functional groups, researchers can efficiently construct complex and potent therapeutic agents.
References
- Source: Google Patents (WO2018089433A1)
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- Title: 2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-6-yl)-4-methylbenzamide derivatives and similar compounds as ripk2 inhibitors for treating e.g.
- Title: this compound | C9H9BrO2 | CID 555765 Source: PubChem URL:[Link]
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- 3. WO2020198053A1 - 2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-6-yl)-4-methylbenzamide derivatives and similar compounds as ripk2 inhibitors for treating e.g. autoimmune diseases - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Use of 5-Bromo-2,4-dimethylbenzoic Acid as a Pharmaceutical Intermediate
Abstract
This guide provides an in-depth technical overview of 5-Bromo-2,4-dimethylbenzoic acid, a versatile and strategically important building block in modern medicinal chemistry. We will explore its physicochemical properties, detail its application in the synthesis of high-value pharmaceutical scaffolds, and provide field-proven, step-by-step protocols for its derivatization through common synthetic pathways. The causality behind experimental choices, robust analytical methods for quality control, and essential safety protocols are discussed to ensure scientific integrity and reproducibility. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate for the discovery and synthesis of novel therapeutic agents.
Introduction: A Profile of this compound
This compound is a polysubstituted aromatic carboxylic acid that has emerged as a valuable scaffold in pharmaceutical development.[1] Its structure is uniquely primed for synthetic diversification, featuring three key functional handles:
-
A Carboxylic Acid Group: This moiety serves as a classical handle for forming stable amide or ester linkages, which are ubiquitous in active pharmaceutical ingredients (APIs).[2] It also provides a site for installing fluorescent tags or other probes.[3]
-
A Bromine Atom: The bromo-substituent is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[4] This is the primary site for introducing molecular complexity.
-
Two Methyl Groups: Positioned ortho and para to the carboxylic acid, these methyl groups provide steric bulk and electronic influence. They can play a crucial role in modulating the conformation of the final molecule and optimizing its binding affinity to biological targets, such as the hinge region of protein kinases.[3]
The combination of these features makes this compound a powerful starting material for constructing libraries of complex molecules in drug discovery campaigns, particularly in the development of kinase inhibitors and antimicrobial agents.[3]
Physicochemical Properties
A clear understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up.
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| CAS Number | 842136-27-0 | [5] |
| Molecular Formula | C₉H₉BrO₂ | [5] |
| Molecular Weight | 229.07 g/mol | [5] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 185-188 °C | [3] |
| pKa | ~3.8 (estimated for the carboxylic acid group) | [3] |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol, methanol, and acetone. | [6] |
Core Applications in Pharmaceutical Synthesis
The true utility of this compound is realized in its capacity to serve as a launchpad for a variety of high-value molecular architectures. Its application has been noted in the synthesis of potent kinase inhibitors for autoimmune diseases (such as JAK3 inhibitors) and novel antibacterial agents targeting dihydrofolate reductase.[3] The general synthetic strategy involves leveraging the two primary reactive sites in sequential or orthogonal reaction schemes.
Caption: Synthetic utility of this compound.
Detailed Experimental Protocols
The following protocols are presented as robust starting points for the synthetic manipulation of this compound. They incorporate best practices for reaction setup, monitoring, and purification.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the formation of a C-C bond at the C5 position, a cornerstone reaction for generating biaryl scaffolds common in kinase inhibitors.[7]
Objective: To couple this compound with a representative arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq) and SPhos ligand (0.04 eq) in a small amount of anhydrous 1,4-dioxane.
-
Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent & Catalyst Addition: Add the pre-mixed catalyst solution to the Schlenk flask via syringe, followed by anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio). The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the layers. Acidify the aqueous layer with 1M HCl to pH ~2-3 to precipitate the product.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure coupled product.
Causality and Experimental Choices:
-
Ligand Choice (SPhos): SPhos is an electron-rich, bulky biaryl phosphine ligand that promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the subsequent reductive elimination, leading to higher yields and faster reaction times.[8]
-
Base (K₂CO₃): The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[9] K₂CO₃ is a moderately strong base that is effective and generally well-tolerated.
-
Solvent System (Dioxane/Water): The aqueous-organic mixture is necessary to dissolve both the organic-soluble starting materials and the inorganic base, ensuring all components are available in the reaction phase.[7] Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Protocol 2: EDC/HOBt Mediated Amide Coupling
This protocol describes the formation of an amide bond, a key step in synthesizing many drug molecules from the carboxylic acid moiety.[10]
Objective: To couple this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Aniline) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Activation: Add EDC (1.5 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 30 minutes to form the active ester intermediate.
-
Amine Addition: Add the amine (1.1 eq) followed by the slow, dropwise addition of DIPEA (3.0 eq).
-
Reaction: Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-18 hours.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude amide product by flash column chromatography on silica gel or recrystallization.
Causality and Experimental Choices:
-
Coupling Reagents (EDC/HOBt): EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added as an additive to suppress racemization (if chiral amines are used) and improve reaction efficiency by preventing the formation of undesired N-acylurea byproducts.
-
Base (DIPEA): DIPEA is a non-nucleophilic organic base used to neutralize the HCl salt of EDC and any acid formed during the reaction, driving the reaction to completion.
-
Solvent (DMF): DMF is an excellent polar aprotic solvent that effectively dissolves all reactants and intermediates in the coupling reaction.
Analytical Quality Control
Rigorous analytical testing is mandatory to ensure the identity and purity of the starting material and any subsequent intermediates or final products. A multi-pronged approach is recommended for a comprehensive quality assessment.
Caption: A typical analytical workflow for quality control.
| Analytical Method | Purpose | Typical Parameters / Observations |
| RP-HPLC-UV | Purity assessment and quantification of impurities. | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of Acetonitrile and Water with 0.1% TFA or Formic Acid.Detection: UV at 254 nm or via PDA detector.[11] |
| ¹H NMR | Structural confirmation and identification of key functional groups. | Expect aromatic protons, two distinct methyl singlets, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Expect distinct signals for the aromatic carbons (including the C-Br), the methyl carbons, and the carbonyl carbon. |
| LC-MS | Rapid confirmation of molecular weight of the main component and impurities. | Observe the [M-H]⁻ or [M+H]⁺ ion corresponding to the expected molecular weight.[11] |
Safety and Handling
Proper handling of this compound is essential for laboratory safety. While specific toxicity data is limited, compounds of this class should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]
-
Engineering Controls: Handle the solid powder and prepare solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13][14]
-
Handling: Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[15] Avoid formation of dust and aerosols.[12]
-
Storage: Store in a cool, dry, and well-ventilated place.[13] Keep the container tightly closed and consider storing under an inert gas to protect from moisture.[14]
-
Spill & Disposal: In case of a spill, avoid creating dust.[13] Sweep up the solid material and place it in a suitable, closed container for disposal.[13] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[16]
References
- 5-Bromo-4-methoxy-2-methylbenzoic Acid: A Versatile Compound for Pharmaceutical and Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). [Link]
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- 5-Bromo-2-Chlorobenzoic Acid. Glindia. (n.d.). [Link]
- Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activ
- Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosph
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. (2015). [Link]
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. (2023). [Link]
- This compound. PubChem. (n.d.). [Link]
- Method for Producing 5-Bromo-2-alkylbenzoic Acid.
- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
- BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. PYG Lifesciences. (2025). [Link]
- Substituent effects on the electronic structure and pKa benzoic acid.
- Pharma API Intermediates. Pharma Noble Chem Ltd. (n.d.). [Link]
- The Synthesis of Active Pharmaceutical Ingredients (APIs). Scribd. (n.d.). [Link]
- Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. OUCI. (2021). [Link]
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
- Cross-Coupling Reactions: A Practical Guide.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. (n.d.). [Link]
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. (2023). [Link]
- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
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- 2. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
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- 4. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
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- 12. echemi.com [echemi.com]
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Topic: Strategic C-N Bond Formation: A Guide to the Reaction of 5-Bromo-2,4-dimethylbenzoic Acid with Amines
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2,4-dimethylbenzoic acid is a versatile and highly functionalized building block crucial for the synthesis of complex molecules in medicinal chemistry and materials science. Its structure offers two primary, orthogonal sites for reaction with amines: the carboxylic acid moiety for amide bond formation and the aryl bromide for transition-metal-catalyzed cross-coupling. This guide provides a detailed exploration of these two strategic pathways, offering mechanistic insights, field-proven experimental protocols, and optimization strategies. We present a comprehensive analysis designed to empower researchers to effectively utilize this scaffold in the development of novel compounds, such as enzyme inhibitors and therapeutic agents.[1]
Introduction: The Strategic Value of a Bifunctional Scaffold
In modern drug discovery, the efficient construction of molecular complexity from readily available starting materials is paramount. This compound (PubChem CID: 555765) serves as an exemplary scaffold, possessing two distinct reactive handles that can be addressed with high selectivity.[2] The amide bond is a cornerstone of pharmaceuticals, present in approximately 25% of all known drugs, while the arylamine motif is equally prevalent in bioactive molecules.[3]
This guide details the two primary strategies for coupling this compound with amines:
-
Amide Coupling: Activation of the carboxylic acid to form an N-substituted-5-bromo-2,4-dimethylbenzamide. This pathway is fundamental for creating a vast array of derivatives by varying the amine partner.[4]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to form a C-N bond at the C5 position, yielding 5-amino-2,4-dimethylbenzoic acid derivatives. This powerful transformation has revolutionized the synthesis of arylamines, offering a mild and general route that avoids harsh traditional methods.[5]
Understanding the nuances of each approach allows for precise control over molecular design, enabling the targeted synthesis of diverse compound libraries for screening and lead optimization.
Reaction Pathways and Mechanistic Overview
The choice of reaction pathway depends entirely on the desired final structure. The two pathways can be selectively employed based on the reaction conditions chosen.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Strong bases like NaOtBu are corrosive and moisture-sensitive.
Protocol 1: Amide Coupling via EDC/HOBt Activation
This protocol describes a general procedure for coupling this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq.)
-
1-Hydroxybenzotriazole (HOBt, 1.5 eq.)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq.)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolve the acid in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M.
-
Add the amine (1.1 eq.), HOBt (1.5 eq.), and DIPEA (3.0 eq.) to the solution. Stir for 5 minutes at room temperature.
-
Add EDC (1.5 eq.) portion-wise to the stirred solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol details the coupling of an amine at the C5 position of the benzoic acid. The free carboxylic acid is often tolerated, but protection may be required for certain sensitive substrates.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.)
-
Phosphine Ligand (e.g., Xantphos, 0.04 eq.)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq.)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃ (0.02 eq.), the phosphine ligand (0.04 eq.), and NaOtBu (1.4 eq.) to a dry Schlenk tube.
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Evacuate and backfill the tube with nitrogen (repeat 3 times).
-
Add anhydrous toluene via syringe to a concentration of 0.1-0.2 M.
-
Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. The acidic nature of the product may require the addition of a small amount of acetic acid to the eluent to prevent streaking.
Data and Optimization Strategies
Successful synthesis relies on the careful selection of reagents and conditions tailored to the specific amine substrate.
Table 1: Amide Coupling Reagent Selection Guide
| Coupling Reagent | Advantages | Disadvantages | Typical Use Case |
| EDC/HOBt | Water-soluble byproduct, mild conditions. | Can cause racemization in chiral substrates. | General purpose, good for primary/secondary amines. |
| HATU/DIPEA | Fast reaction rates, low racemization. | More expensive, can be difficult to remove byproducts. | Peptide synthesis, sterically hindered amines. |
| SOCl₂ | Inexpensive, forms highly reactive acid chloride. | Harsh conditions (heat), generates HCl byproduct. | Robust substrates where functional group tolerance is not an issue. |
Table 2: Buchwald-Hartwig Reaction Optimization Parameters
| Parameter | Options | Considerations & Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source, ready for the catalytic cycle. Pd(OAc)₂ is Pd(II) and requires in situ reduction, which can be facilitated by some phosphine ligands. [6] |
| Ligand | Xantphos, BINAP, P(t-Bu)₃ | Bulky, electron-rich ligands like P(t-Bu)₃ are effective for a broad range of substrates. [7][8]Bidentate ligands like Xantphos and BINAP can improve catalyst stability and efficiency. [5] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base like NaOtBu is most common. Weaker bases like carbonates can be used for more sensitive substrates but may require higher temperatures or longer reaction times. [6] |
| Solvent | Toluene, Dioxane, THF | Toluene and dioxane are high-boiling and commonly used. THF is an option for lower-temperature reactions. [9] |
Applications in Drug Development
Derivatives of this compound are valuable scaffolds for generating novel therapeutic agents.
-
Enzyme Inhibitors: The substituted benzamide core can act as a pharmacophore, interacting with the active sites of enzymes like protein kinases or proteases. The ability to rapidly diversify the amine component allows for fine-tuning of binding affinity and selectivity. [1]* Anti-inflammatory Agents: Benzoic acid derivatives are known to possess anti-inflammatory properties. [1][10]Modifications via amidation or arylamination can lead to the development of novel agents that modulate inflammatory pathways.
-
Anticancer Therapeutics: The arylamine and benzamide motifs are present in numerous anticancer drugs. [11]For example, N-aryl anthranilic acids are precursors to acridines, which have been used as anticancer agents. [12]Using this compound as a starting point provides a direct route to such structures.
References
- Chemistry LibreTexts. (2023).
- C. Bruno. (2018). The Buchwald–Hartwig Amination After 25 Years.
- Hartwig, J. F., et al. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. J. Org. Chem., 64, 5575-5580. [Link]
- Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. J. Am. Chem. Soc.[Link]
- Hartwig, J. F., et al. (1999). Room-temperature palladium-catalyzed amination of aryl bromides and chlorides and extended scope of aromatic C-N bond formation with a commercial ligand. The Hartwig Group. [Link]
- Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Org. Lett.[Link]
- Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. J. Am. Chem. Soc.[Link]
- Wikipedia. (n.d.).
- Organic Chemistry Data. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Wu, Y., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Publishing. [Link]
- MDPI. (n.d.).
- ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. [Link]
- Wolf, C., et al. (2006).
- ResearchGate. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-4-methoxy-2-methylbenzoic Acid: A Versatile Compound for Pharmaceutical and Chemical Industries. [Link]
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. [Link]
- Su, M., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. PubMed. [Link]
- Weis, E., et al. (2021).
- Acta Crystallographica Section E. (2022). 5-Bromo-2-(phenylamino)benzoic acid. PubMed Central. [Link]
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
- Scott, D. A., & Garg, N. K. (2020).
- ResearchGate. (2022). Pd 2 (dba)
- PubChem. (n.d.). This compound. [Link]
- Chemistry LibreTexts. (2024). Reactions of Arylamines. [Link]
- Hoover, J. M., & Stahl, S. S. (n.d.). 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure. [Link]
- ResearchGate. (2025). Reaction for amide bond formation using phosphorus and boron-derived.... [Link]
- Michigan State University. (n.d.). Reaction of Amines with Nitrous Acid. [Link]
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- 4. hepatochem.com [hepatochem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand [organic-chemistry.org]
- 8. Room-temperature palladium-catalyzed amination of aryl bromides and chlorides and extended scope of aromatic C-N bond formation with a commercial ligand | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 5-Bromo-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-2,4-dimethylbenzoic Acid
Welcome to the technical support guide for the purification of 5-Bromo-2,4-dimethylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and questions encountered during the purification of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route, but typically you should anticipate:
-
Unreacted Starting Material: 2,4-dimethylbenzoic acid.
-
Positional Isomers: The formation of other brominated isomers, such as 3-bromo-2,4-dimethylbenzoic acid, can occur during the bromination step. The separation of these isomers is often the primary purification challenge.[1]
-
Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo species, such as 3,5-dibromo-2,4-dimethylbenzoic acid.[2]
-
Residual Solvents and Reagents: Solvents from the reaction (e.g., sulfuric acid, acetic acid) and residual brominating agents or their byproducts (e.g., succinimide from NBS).[3][4]
Q2: What is the most straightforward method for a first-pass purification of crude this compound?
A2: For a first-pass purification, an acid-base extraction is highly effective. The carboxylic acid group of your target compound allows it to be selectively deprotonated and dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). This process will leave non-acidic, neutral impurities (like some dibrominated byproducts formed via decarboxylation) in the organic layer.[5] Subsequently, re-acidification of the aqueous layer with an acid like HCl will precipitate your purified benzoic acid, which can then be collected by filtration.
Q3: Which purification technique is best for removing positional isomers?
A3: Recrystallization is the most effective and commonly cited method for removing positional isomers.[1] The subtle differences in the crystal lattice energies between isomers allow for the selective crystallization of the desired 5-bromo isomer, leaving the more soluble isomers in the mother liquor. Alcohol solvents are particularly recommended for this purpose.[1][6]
Q4: When should I consider using column chromatography?
A4: Column chromatography is recommended when:
-
Recrystallization fails to provide the desired level of purity.
-
You need to separate multiple components with similar properties.
-
You are working on a small, analytical scale. Silica gel chromatography using a solvent system like hexane/ethyl acetate with a small amount of acetic acid to improve peak shape is a common starting point. Careful fraction collection is crucial as closely related impurities may co-elute.[7]
Purification Workflow & Methodology Selection
The choice of purification strategy depends on the initial purity of your crude material and the final purity required for your application. The following diagram outlines a general workflow and decision-making process.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your purification experiments.
| Problem Statement | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | 1. Incorrect Solvent Choice: The solvent may be too good, preventing selective crystallization, or too poor, causing the compound to crash out with impurities. 2. Cooling Too Rapidly: Fast cooling can trap impurities within the crystal lattice. 3. Insufficient Solvent: Not enough solvent was used to keep impurities dissolved in the mother liquor. | 1. Solvent Screening: Test a range of solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate). An ideal solvent dissolves the compound when hot but sparingly when cold. 2. Slow Cooling: Allow the solution to cool slowly to room temperature first, then transfer to an ice bath to maximize crystal formation.[6] 3. Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Compound Oiling Out During Recrystallization | 1. Melting Point Below Boiling Point: The compound's melting point is lower than the boiling point of the chosen solvent. 2. High Impurity Load: A high concentration of impurities can depress the melting point of the mixture. | 1. Change Solvent: Select a solvent with a lower boiling point. 2. Use a Solvent Pair: Dissolve the oil in a good solvent (e.g., ethanol) and slowly add a poor solvent (e.g., water) at an elevated temperature until turbidity persists. Then, allow to cool slowly. 3. Pre-Purification: Perform an acid-base extraction or a quick filtration through a silica plug to reduce the impurity load before recrystallization. |
| Persistent Impurity with Similar Polarity (via TLC/HPLC) | 1. Positional Isomer: This is the most likely culprit, as isomers often have very similar polarities. 2. Di-brominated Species: These can also have similar Rf values to the desired product.[2] | 1. Multiple Recrystallizations: Perform a second or even third recrystallization, which is often necessary to achieve high purity.[2] 2. Optimize Chromatography: Use a shallower solvent gradient in your column chromatography. Adding a small percentage (0.1-1%) of acetic or formic acid to the eluent can improve the resolution of acidic compounds.[8] 3. Advanced Technique (Esterification): For extremely persistent impurities, consider converting the crude acid mixture to its methyl or ethyl esters. The esters have different physical properties and can be more easily separated by fractional distillation or chromatography. The purified ester is then hydrolyzed back to the pure acid.[2] |
| Very Low Yield After Purification | 1. High Solubility in Recrystallization Solvent: The product is too soluble in the chosen solvent, even at low temperatures, leading to significant loss in the mother liquor. 2. Product Loss During Transfers: Multiple transfer steps between flasks, filters, etc. 3. Decomposition: The compound may be unstable to the purification conditions (e.g., prolonged heating). | 1. Cool Thoroughly: Ensure the recrystallization mixture is thoroughly chilled in an ice bath before filtration. Consider concentrating the mother liquor and performing a second crop crystallization. 2. Careful Handling: Minimize transfers. Rinse glassware with the mother liquor or a small amount of cold, fresh solvent to recover all product. 3. Use Milder Conditions: Avoid prolonged heating. If using chromatography, do not leave the compound on the silica gel for an extended period, as acidic compounds can sometimes interact with the stationary phase. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
This protocol is optimized for removing common positional isomers.[1][6]
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol (start with 10-15 mL) and heat the mixture gently on a hot plate with stirring until it boils.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid has just completely dissolved. Adding a large excess of solvent will reduce your final yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period to promote the formation of large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Analyze for purity via HPLC, NMR, or melting point.
Protocol 2: Purification by Silica Gel Flash Chromatography
This protocol is suitable for small-scale purification or when recrystallization is ineffective.
-
Sample Preparation: Dissolve a small amount of the crude product in a minimal volume of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Column Packing: Pack a glass chromatography column with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the starting solvent mixture. A common mobile phase for compounds of this type is a gradient of Hexane and Ethyl Acetate. To ensure the carboxylic acid proton remains protonated and doesn't streak, 0.5% acetic acid can be added to the mobile phase.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC). The di-brominated byproduct will likely elute before the mono-brominated product.
-
Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing and solving purification issues.
Caption: A logical diagram for troubleshooting common purification problems.
References
- Google Patents. (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid. JP2021127332A.
- The Royal Society of Chemistry. (n.d.).
- Google Patents. (2019). Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid. CN109438214B.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2022). Molecules, 27(15), 4998.
- Google Patents. (2019). Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. CN110002989B.
- Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. Org. Synth. 2017, 94, 215. [Link]
- Chromatography Today. (n.d.). A Rapid Method for the Separation of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
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optimizing reaction conditions for 5-Bromo-2,4-dimethylbenzoic acid synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-2,4-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic procedure. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to help you optimize your reaction conditions and troubleshoot common issues.
Reaction Overview: Electrophilic Aromatic Substitution
The synthesis of this compound is a classic example of an electrophilic aromatic substitution (SEAr) reaction. In this process, an electrophile (Br⁺) attacks the electron-rich aromatic ring of 2,4-dimethylbenzoic acid. The existing substituents—two activating methyl groups and one deactivating carboxylic acid group—direct the incoming bromine atom primarily to the C-5 position.
The general mechanism involves the generation of a potent electrophile from a bromine source, which then forms a resonance-stabilized carbocation intermediate (an arenium ion) with the aromatic ring.[1] A subsequent deprotonation step restores the ring's aromaticity, yielding the final product.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected, or I've recovered only starting material. What went wrong?
A: Low or zero conversion is a common issue that can typically be traced to three factors:
-
Inactive Brominating Agent: Molecular bromine (Br₂) can degrade over time. N-Bromosuccinimide (NBS) should be pure and dry; it can decompose if improperly stored. Ensure you are using fresh or properly stored reagents.
-
Insufficient Catalysis/Activation: In electrophilic aromatic bromination, the Br-Br bond must be polarized to create a strong electrophile (Br⁺). When using Br₂, a Lewis acid catalyst (like FeBr₃, generated in situ from iron filings) is often required.[2] If using a solvent like concentrated sulfuric acid, the acid itself serves as the activating agent.[3][4] Ensure your acid is concentrated and not diluted by atmospheric moisture.
-
Incorrect Temperature: While initial addition of the brominating agent is often done at low temperatures (0-5 °C) to control the reaction rate, the reaction may require warming to room temperature or slightly above to proceed to completion.[3] Check literature procedures for the optimal temperature profile.
Q2: My NMR spectrum shows my desired product is contaminated with unreacted 2,4-dimethylbenzoic acid. How can I improve this?
A: This points to an incomplete reaction. Before repeating the entire synthesis, consider these adjustments:
-
Reaction Time: Electrophilic brominations on deactivated or moderately activated rings can be slow. Ensure the reaction has run for a sufficient duration. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Stoichiometry: While a large excess of the brominating agent can lead to side products, a slight excess (e.g., 1.1-1.5 equivalents) is often necessary to drive the reaction to completion.[3]
-
Efficient Mixing: Ensure the reaction mixture is being stirred vigorously, especially if it is a heterogeneous mixture (solid starting material in a liquid). Proper mixing ensures all reactants are in contact.
Q3: I have a significant amount of an isomeric byproduct. How can I improve the regioselectivity?
A: The formation of isomers like 3-bromo-2,4-dimethylbenzoic acid is a known challenge. The directing effects of the substituents on the ring determine the position of bromination. The two methyl groups are activating ortho, para-directors, while the carboxylic acid is a deactivating meta-director. The 5-position is favored because it is para to the 2-methyl group and ortho to the 4-methyl group.
To enhance selectivity for the 5-position:
-
Control Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product and can increase regioselectivity.
-
Choice of Brominating System: Bulky brominating agents can sometimes enhance selectivity by favoring attack at the most sterically accessible position.
-
Purification: Separation of isomers is often unavoidable. Recrystallization is a highly effective method. This compound and its isomers often have different solubilities in solvents like ethanol, allowing for efficient purification.[3][4]
Q4: My mass spectrum indicates the presence of a dibrominated product. How can this be avoided?
A: The formation of 3,5-dibromo-2,4-dimethylbenzoic acid is a result of over-bromination. The initial product, this compound, is still activated enough to potentially react a second time.
To prevent this:
-
Control Stoichiometry: Use no more than 1.0-1.2 equivalents of your brominating agent.
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture at a low temperature. This prevents localized high concentrations of the reagent that can promote a second bromination event.
-
Monitor the Reaction: Stop the reaction as soon as the starting material has been consumed, before significant amounts of the dibrominated product can form.
Frequently Asked Questions (FAQs)
Q1: Which brominating agent should I use: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?
A: The choice depends on your experimental setup, safety considerations, and desired reactivity.
-
Molecular Bromine (Br₂): This is a powerful and traditional brominating agent.[5] It is often used in strong acid solvents like H₂SO₄ or with a Lewis acid catalyst.[3][6] However, it is a highly toxic, corrosive, and volatile liquid, requiring handling in a well-ventilated fume hood with extreme care.[7]
-
N-Bromosuccinimide (NBS): NBS is a crystalline solid that is much easier and safer to handle than Br₂.[8] It acts as a source of electrophilic bromine, especially in the presence of a strong acid. For some substrates, it can offer better selectivity. It is a very common reagent for benzylic bromination when used with a radical initiator, but for aromatic bromination, a protic or Lewis acid is required.[8][9]
Q2: What is the role of concentrated sulfuric acid as a solvent?
A: Concentrated sulfuric acid serves two critical functions in this synthesis:
-
Solvent: It provides a medium to dissolve the 2,4-dimethylbenzoic acid.
-
Catalyst/Activating Agent: It protonates the carbonyl oxygen of the carboxylic acid group. This makes the group even more electron-withdrawing, deactivating the ring, but more importantly, it activates the brominating agent, helping to generate the Br⁺ electrophile required for the substitution reaction.[3][4]
Q3: How should I properly quench the reaction and isolate the crude product?
A: The standard procedure is to carefully and slowly pour the acidic reaction mixture onto a stirred slurry of crushed ice and water.[3] This accomplishes several things simultaneously:
-
It immediately stops the reaction by diluting the acid and lowering the temperature.
-
The desired product, being an organic acid, is typically insoluble in the cold aqueous acid and precipitates out of the solution.
-
It dissolves the sulfuric acid and other inorganic byproducts.
After quenching, the solid product can be collected by vacuum filtration, washed thoroughly with cold water to remove residual acid, and then dried. If excess bromine was used (indicated by a persistent orange/brown color), a small amount of a quenching agent like sodium bisulfite or sodium thiosulfate solution can be added to the ice water to neutralize it.
Q4: What is the best way to purify the final product?
A: Recrystallization is the most common and effective method for purifying this compound. Ethanol is a frequently cited solvent for this purpose.[3] The general procedure involves dissolving the crude solid in a minimum amount of hot solvent, allowing the solution to cool slowly to form pure crystals, and then collecting the crystals by filtration. This process is very effective at removing both isomeric impurities and any remaining starting material.
Optimized Reaction Conditions & Data Summary
The following table summarizes various conditions reported in the literature for the bromination of substituted benzoic acids, providing a comparative overview for experimental design.
| Starting Material | Brominating Agent (Equivalents) | Solvent / Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylbenzoic Acid | Br₂ (1.5) | conc. H₂SO₄ | 25 | 20 | 97 (crude mixture of isomers) | [3] |
| 2-Methylbenzoic Acid | 1,3-dibromo-5,5-dimethylhydantoin | conc. H₂SO₄ | Room Temp | 5 | 88 | [3] |
| 2,4-Dimethylbenzoic Acid | Bu₄NBr₃ (2.0) | N/A (neat) | 100 | 16 | 80 (decarboxylated product) | [10] |
| 2,4-Difluorobenzoic Acid | NBS | conc. H₂SO₄ | 0-5 | 8 | >80 | [11] |
| m-Aminobenzoic Acid | Br₂ (excess) | HCl (aq) | Ice bath | 3 | High (for tribromination) | [12] |
Note: The yield for the reaction with Bu₄NBr₃ resulted in the decarboxylated product, 1-bromo-2,4-dimethylbenzene, highlighting a potential side reaction under certain conditions.[10]
Example Protocol: Bromination using Br₂ in Sulfuric Acid
This protocol is adapted from established procedures and should be performed with all appropriate safety precautions in a certified fume hood.[3][4]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,4-dimethylbenzoic acid (1.0 eq). Carefully add concentrated sulfuric acid while stirring until the solid is dissolved.
-
Cooling: Cool the mixture to 0-5 °C using an ice-water bath.
-
Bromine Addition: Slowly add molecular bromine (1.1-1.5 eq) dropwise via the dropping funnel over 10-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (e.g., 25 °C) for 12-20 hours. Monitor the reaction's progress using TLC.
-
Quenching: Slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and water.
-
Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying & Purification: Air-dry the crude product. For further purification, recrystallize the solid from a suitable solvent such as ethanol.
References
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- Journal Article: Bromination of Some Aromatic Compounds by Bromine in Acetic Acid.
- NIH PMC: Transition-metal-free decarboxylative bromination of arom
- ChemicalBook: 5-bromo-2,4-dihydroxybenzoic acid(7355-22-8) 13 c nmr.
- The Royal Society of Chemistry: SUPPORTING INFORM
- Chemistry LibreTexts: 16.
- Organic Syntheses Procedure: 2,4,6-tribromobenzoic acid.
- ChemicalBook: 5-Bromo-2-methylbenzoic acid synthesis.
- ACS GCI Pharmaceutical Roundtable Reagent Guides: Bromin
- ChemicalBook: 5-Bromo-2-chlorobenzoic acid (21739-92-4) 1H NMR spectrum.
- Google Patents: CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
- Google Patents: JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
- ResearchGate: Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis.
- ResearchGate: Radical bromination of 2,5-dimethyl benzoic acid 1 affording desired product 2 and byproducts I-III.
- Organic Syntheses Procedure: 2-bromo-3-methylbenzoic acid.
- Google Patents: CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
- CyclicPharma: this compound | CAS No. 842136-27-0.
- PubChem: this compound | C9H9BrO2 | CID 555765.
- ChemicalBook: 4-Bromo-2,5-dimethylbenzoic acid synthesis.
- YouTube: Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromin
- The Royal Society of Chemistry: VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
- ANNEXURE – 1: Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description.
- EPO: METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW M
- ChemicalBook: 2,4-Dimethylbenzoic acid(611-01-8) 1H NMR spectrum.
- Google Patents: CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
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common side products in the synthesis of 5-Bromo-2,4-dimethylbenzoic acid
Welcome to the technical support guide for the synthesis of 5-Bromo-2,4-dimethylbenzoic acid (CAS: 842136-27-0). This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common challenges encountered during this synthetic procedure. The following question-and-answer guide provides in-depth, field-proven insights to help you identify, mitigate, and eliminate common side products, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
FAQ 1: My final product is a mixture of isomers. Why am I not getting clean 5-bromo substitution, and how can I fix it?
This is the most common issue encountered in this synthesis. The formation of regioisomers is a direct consequence of the directing effects of the substituents on the starting material, 2,4-dimethylbenzoic acid.
The Chemistry Behind the Issue: A Battle of Directing Groups
The regiochemical outcome of an electrophilic aromatic substitution (EAS) is dictated by the electronic properties of the groups already present on the aromatic ring.[1][2][3][4] In the case of 2,4-dimethylbenzoic acid, we have three substituents whose influences are in competition:
-
Two Methyl Groups (-CH₃): These are activating, ortho, para-directing groups. They increase the electron density at the positions ortho and para to themselves, making these sites more susceptible to electrophilic attack.
-
One Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group. It withdraws electron density from the ring, particularly from the ortho and para positions, thereby directing the incoming electrophile to the meta position.
Let's analyze the positions on the 2,4-dimethylbenzoic acid starting material:
| Position | Activating/Deactivating Influences | Predicted Outcome |
| C3 | ortho to C2-CH₃, meta to C4-CH₃, ortho to -COOH | Moderately activated, but sterically hindered. |
| C5 | para to C2-CH₃, ortho to C4-CH₃, meta to -COOH | Strongly activated. This is the target position. |
| C6 | ortho to C2-CH₃, meta to C4-CH₃, meta to -COOH | Activated, but less so than C5. |
As the table shows, the C5 position is the most electronically favorable for substitution, leading to the desired product. However, substitution at other positions, particularly C3 and C6, can and does occur, leading to isomeric impurities like 3-Bromo-2,4-dimethylbenzoic acid and 6-Bromo-2,4-dimethylbenzoic acid . The formation of a 3-bromo positional isomer is a known issue in the bromination of similar substituted benzoic acids.[5][6]
Troubleshooting & Mitigation Strategy
-
Control Reaction Temperature: Lowering the reaction temperature (e.g., 0-10 °C) can increase the selectivity of the reaction. Kinetically controlled conditions often favor the formation of the most stable product, which is typically the desired 5-bromo isomer due to minimized steric hindrance.
-
Choice of Brominating Agent: While elemental bromine (Br₂) in sulfuric acid is common, using a bulkier brominating agent like N-Bromosuccinimide (NBS) can sometimes improve selectivity for the less sterically hindered position.[7][8]
-
Purification Protocol - Fractional Recrystallization: This is the most effective method for separating the desired 5-bromo isomer from its side products.
-
Step 1: Dissolve the crude product mixture in a minimal amount of hot solvent (e.g., ethanol, acetic acid, or a mixture of ethanol and water).[5][6]
-
Step 2: Allow the solution to cool slowly. The desired 5-bromo isomer, often being less soluble, should crystallize out first.
-
Step 3: Filter the crystals and wash with a small amount of cold solvent.
-
Step 4: Check the purity of the crystals and the mother liquor by an appropriate analytical method (e.g., ¹H NMR, LC-MS). Repeat the process if necessary to achieve the desired purity.
-
FAQ 2: I'm observing a significant amount of a dibrominated byproduct. What's causing this and how do I prevent it?
The formation of 3,5-Dibromo-2,4-dimethylbenzoic acid is another prevalent side reaction. This occurs when the desired monobrominated product undergoes a second bromination.
The Chemistry Behind the Issue: Product is More Activated than Reactant
The initial bromination adds a bromine atom to the ring. Halogens are deactivating groups but are ortho, para-directing. The newly formed this compound is still an activated ring system due to the two methyl groups. The C3 position is ortho to both the C2-methyl and the C4-methyl groups and ortho to the C5-bromo, making it a highly likely site for a second electrophilic attack. Over-bromination is a common problem in the halogenation of activated aromatic rings.[9][10]
Logical Workflow for Synthesis and Troubleshooting
The following diagram outlines the synthetic pathway and the decision points for addressing common impurities.
Caption: Troubleshooting workflow for this compound synthesis.
Troubleshooting & Mitigation Strategy
-
Strict Stoichiometric Control: Use a precise molar equivalent of the brominating agent (typically 1.0 to 1.1 equivalents). Avoid using a large excess, which is the primary cause of polybromination.[11]
-
Slow, Controlled Addition: Add the brominating agent dropwise to the reaction mixture at a low temperature. This maintains a low concentration of the electrophile at any given time, favoring monobromination over polybromination.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent the subsequent bromination of the product.
FAQ 3: My NMR shows unreacted 2,4-dimethylbenzoic acid. How can I remove it?
Residual starting material is usually due to an incomplete reaction or insufficient brominating agent.
Troubleshooting & Mitigation Strategy
-
Reaction Optimization: Ensure you are using at least one full equivalent of the brominating agent and that the reaction is allowed to proceed for a sufficient amount of time. A slight increase in temperature or reaction time may be necessary to drive the reaction to completion.
-
Purification via Acid-Base Extraction: The acidity of the desired product and the starting material are very similar, making a standard acid-base extraction for separation difficult. However, a careful purification strategy involving esterification can be highly effective, as patented for a similar compound.[11]
Protocol: Purification via Esterification-Distillation
This advanced method converts the solid acids into liquid esters, which are more easily separated by distillation due to differences in boiling points.
-
Step 1: Esterification:
-
Take the crude solid mixture and dissolve it in an alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of strong acid (e.g., concentrated H₂SO₄).
-
Reflux the mixture for 2-4 hours until TLC or LC-MS analysis shows complete conversion to the corresponding esters.
-
-
Step 2: Purification by Distillation:
-
Perform a fractional distillation under reduced pressure. The methyl 2,4-dimethylbenzoate will have a lower boiling point than the methyl 5-Bromo-2,4-dimethylbenzoate and any dibrominated esters. Collect the fractions and analyze for purity.
-
-
Step 3: Hydrolysis:
-
Take the purified ester fraction and hydrolyze it back to the carboxylic acid by refluxing with an aqueous base (e.g., NaOH or KOH).
-
After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the pure this compound.
-
Filter, wash with cold water, and dry to obtain the high-purity product.[11]
-
FAQ 4: Is it possible to get bromination on the methyl groups?
Yes, this is possible but occurs under different reaction conditions. This side reaction, known as benzylic bromination, involves a free-radical mechanism, not an electrophilic aromatic substitution mechanism.
The Chemistry Behind the Issue: Radical vs. Electrophilic Conditions
-
Electrophilic Aromatic Substitution (EAS): Occurs in the presence of a Lewis acid (like FeBr₃) or a strong protic acid (H₂SO₄) and typically in the dark. This leads to substitution on the aromatic ring.[12]
-
Free-Radical Bromination: Occurs in the presence of UV light or a radical initiator (like AIBN) and typically in a non-polar solvent. This leads to substitution on the benzylic position (the carbon of the methyl group attached to the ring).[13][14]
To avoid side-chain bromination (e.g., forming 5-Bromo-2-(bromomethyl)-4-methylbenzoic acid), ensure your reaction is run under conditions that favor EAS.
Troubleshooting & Mitigation Strategy
-
Exclude Light: Run the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
-
Avoid Radical Initiators: Do not use reagents like AIBN or benzoyl peroxide.
-
Use Polar Solvents/Acids: The use of sulfuric acid as a solvent or catalyst strongly favors the ionic EAS pathway and disfavors the radical pathway.
Summary of Potential Side Products
The diagram below illustrates the primary reaction and the formation of the most common side products from 2,4-dimethylbenzoic acid.
Caption: Reaction pathways in the bromination of 2,4-dimethylbenzoic acid.
References
- CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
- SUPPORTING INFORMATION.The Royal Society of Chemistry. [Link]
- JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
- RU2601752C1 - Method for bromination of xylenes into ring.
- Radical bromination of 2,5-dimethyl benzoic acid 1 affording desired...
- This compound (C9H9BrO2).PubChemLite. [Link]
- US3932542A - Process for preparation of 2,5-dibromo-p-xylene.
- CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
- 5 Major Electrophilic Aromatic Substitution Reactions Activ
- US5107045A - Preparation of 4-bromo-O-xylene using excess bromine.
- CN110105193A - A kind of synthetic method of 2- halogen -5- bromobenzoic acid.
- ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description.
- CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
- Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.Scribd. [Link]
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- Electrophilic Aromatic Substitution: The Six Key Reactions.Master Organic Chemistry. [Link]
- o-Xylene, α,α'-dibromo.Organic Syntheses Procedure. [Link]
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- Electrophilic Aromatic Substitution Reactions Made Easy!YouTube. [Link]
- Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis.
- 18.1 Electrophilic Aromatic Substitution (EAS Reactions).YouTube. [Link]
- Selective Bromination of p-Xylene via Homogeneous Catalysis: Influence of Reaction Parameters on 2,5-Dibromo.
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Technical Support Center: 5-Bromo-2,4-dimethylbenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-2,4-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the bromination of 2,4-dimethylbenzoic acid. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction yields and product purity.
I. Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound via electrophilic aromatic substitution.
Problem 1: Low or No Yield of this compound
A lower-than-expected yield is a frequent challenge in electrophilic aromatic bromination. The root causes often lie in reaction kinetics and substrate activation.
| Possible Cause | Recommended Solution & Scientific Rationale |
| Insufficient Electrophile Generation | Solution: Ensure your brominating agent is active and, if using a catalyst like FeBr₃, that it is anhydrous. Rationale: In electrophilic aromatic substitution, a strong electrophile is necessary to overcome the aromatic stability of the benzene ring. For molecular bromine (Br₂), a Lewis acid catalyst like FeBr₃ is typically required to polarize the Br-Br bond, creating a more potent electrophilic species (Br⁺ character).[1][2] The reaction of the aromatic π-system with this electrophile is the rate-determining step.[3] |
| Deactivation of the Aromatic Ring | Solution: While the two methyl groups are activating, ensure no strongly deactivating contaminants are present in the starting material. Rationale: The methyl groups on 2,4-dimethylbenzoic acid are electron-donating, activating the ring towards electrophilic attack.[4][5] However, the carboxylic acid group is a deactivating group.[6] The combined electronic effects direct the incoming electrophile to the 5-position. Contaminants with strong electron-withdrawing properties could significantly slow down the reaction. |
| Suboptimal Reaction Temperature | Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC. For many brominations, room temperature to slightly elevated temperatures (e.g., 40-50 °C) is optimal. Rationale: Temperature influences the rate of reaction. While higher temperatures can increase the reaction rate, they can also promote side reactions, such as benzylic bromination if using radical initiators, or decomposition.[7] |
| Inadequate Reaction Time | Solution: Extend the reaction time, monitoring periodically with TLC until the starting material is consumed. Rationale: Electrophilic aromatic substitutions can be slow, especially with moderately activated or deactivated rings. Ensuring the reaction has proceeded to completion is crucial for maximizing yield. |
Problem 2: Formation of Significant Impurities
The presence of multiple spots on a TLC plate or a broad melting point range for the final product indicates impurities. Understanding the directing effects of the substituents is key to diagnosing these issues.
| Possible Cause | Recommended Solution & Scientific Rationale |
| Formation of Isomeric Products (e.g., 3-Bromo-2,4-dimethylbenzoic acid) | Solution: This is less common due to the strong directing effects of the methyl groups, but can occur. Purification by recrystallization is often effective. Rationale: The ortho- and para-directing methyl groups strongly favor substitution at the 5-position. However, some substitution at the 3-position might occur. Recrystallization from a suitable solvent (e.g., ethanol/water) can often separate these isomers based on differences in their crystal lattice energies and solubility.[8][9] |
| Di- or Poly-bromination | Solution: Use a stoichiometric amount of the brominating agent (or a slight excess). Add the brominating agent slowly to the reaction mixture. Rationale: The product, this compound, is still an activated ring and can undergo a second bromination. Slow addition of the brominating agent keeps its concentration low, favoring mono-substitution. |
| Benzylic Bromination | Solution: Avoid conditions that favor radical reactions, such as exposure to UV light or the presence of radical initiators like AIBN, especially when using N-Bromosuccinimide (NBS).[10][11] Rationale: Benzylic C-H bonds are weaker than aromatic C-H bonds and are susceptible to radical halogenation.[12][13] Using conditions that favor electrophilic aromatic substitution (e.g., a Lewis acid catalyst in the dark) will minimize this side reaction. |
| Starting Material Contamination | Solution: Ensure the purity of the 2,4-dimethylbenzoic acid starting material using techniques like NMR or melting point analysis. Rationale: Impurities in the starting material will carry through the reaction and complicate purification, potentially leading to a lower yield of the desired product. |
Problem 3: Difficulties in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
| Possible Cause | Recommended Solution & Scientific Rationale |
| Co-precipitation of Isomers | Solution: Employ fractional recrystallization or column chromatography. Rationale: If isomers have similar solubilities, a single recrystallization may not be sufficient. Fractional recrystallization, involving multiple crystallization steps, or column chromatography, which separates compounds based on their differential adsorption to a stationary phase, can provide higher purity.[14] |
| Product is an Oil or Gummy Solid | Solution: Try triturating the crude product with a non-polar solvent like hexanes to induce crystallization. If that fails, column chromatography is the next step. Rationale: The presence of impurities can inhibit crystallization. Trituration can wash away these impurities, allowing the desired product to crystallize. |
| Product Loss During Workup | Solution: When performing aqueous washes, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product in the aqueous phase.[9] Use cold solvents for washing the filtered product to minimize dissolution. Rationale: this compound has some water solubility. The "salting out" effect with brine reduces this solubility, maximizing product recovery. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the role of the methyl and carboxylic acid groups in directing the bromination?
The two methyl groups at positions 2 and 4 are ortho-, para-directing and activating substituents.[4][5] The carboxylic acid group at position 1 is a meta-directing and deactivating group.[6][15] The combined effect of these groups strongly directs the incoming bromine electrophile to the 5-position, which is ortho to the 4-methyl group and para to the 2-methyl group.
Q2: Which brominating agent is best for this synthesis?
Both molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) and N-Bromosuccinimide (NBS) can be effective.
-
Br₂/FeBr₃: This is a classic and potent combination for electrophilic aromatic bromination. The Lewis acid activates the bromine, making it a stronger electrophile.
-
NBS: Often used with a catalytic amount of acid, NBS can be a milder and more selective brominating agent.[2] It is crucial to avoid radical initiators and light to prevent benzylic bromination.[10][11]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates the reaction is progressing.
Q4: What are the expected spectral characteristics of this compound?
-
¹H NMR: You would expect to see two singlets for the two aromatic protons, two singlets for the two methyl groups, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The spectrum will show distinct signals for the nine carbon atoms.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[16]
Q5: What safety precautions should be taken during this synthesis?
-
Bromine (Br₂): Is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide (NBS): Is an irritant. Avoid inhalation and contact with skin.
-
Solvents: Use appropriate solvents and handle them in a fume hood.
-
Acids: Concentrated acids like sulfuric acid are highly corrosive. Handle with care.
III. Experimental Protocols & Data
Illustrative Experimental Protocol
This is a general procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 2,4-dimethylbenzoic acid in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Catalyst Addition (if using Br₂): Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).
-
Brominating Agent Addition: Slowly add a stoichiometric amount of the brominating agent (Br₂ or NBS) to the stirred solution at room temperature. The addition can be done dropwise via an addition funnel.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction by pouring it into an ice-water mixture. If using Br₂, add a reducing agent like sodium bisulfite to neutralize any excess bromine.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2,4-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.17 | 611-01-8[17] |
| This compound | C₉H₉BrO₂ | 229.07 | 842136-27-0[16][18] |
IV. Visualizing the Chemistry
Reaction Mechanism Workflow
Caption: Electrophilic Aromatic Bromination Mechanism.
Troubleshooting Logic Diagram
Caption: Troubleshooting Flowchart for Low Yield.
V. References
-
M. K. Thompson, et al. "Transition-metal-free decarboxylative bromination of aromatic carboxylic acids." National Center for Biotechnology Information, U.S. National Library of Medicine, [Link].
-
Filo. "Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing." [Link].
-
Chemistry Steps. "Benzylic Bromination." [Link].
-
Chemistry LibreTexts. "11.10: Benzylic Bromination of Aromatic Compounds." [Link].
-
YouTube. "Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|" [Link].
-
The Royal Society of Chemistry. "SUPPORTING INFORMATION." [Link].
-
Wikipedia. "N-Bromosuccinimide." [Link].
-
Scribd. "Factors Affecting The Relative Rates of Electrophilic Aromatic Substitution Reactions." [Link].
-
ResearchGate. "Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis." [Link].
-
Google Patents. "JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid." .
-
Google Patents. "CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid." .
-
Washington State University. "Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution." [Link].
-
Wikipedia. "Electrophilic aromatic substitution." [Link].
-
Master Organic Chemistry. "N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry." [Link].
-
Reddit. "Bromination Help : r/Chempros." [Link].
-
YouTube. "Bromination Mechanism." [Link].
-
ResearchGate. "Radical bromination of 2,5-dimethyl benzoic acid 1 affording desired..." [Link].
-
PubChem. "this compound." [Link].
-
Organic Syntheses. "2-bromo-3-methylbenzoic acid." [Link].
-
YouTube. "electrophilic aromatic bromination with N-bromosuccinimide." [Link].
-
Chemistry LibreTexts. "16.5: An Explanation of Substituent Effects." [Link].
-
Master Organic Chemistry. "Electrophilic Aromatic Substitution Mechanism." [Link].
-
NIST WebBook. "Benzoic acid, 2,4-dimethyl-." [Link].
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- 6. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
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Technical Support Center: Scale-Up Synthesis of 5-Bromo-2,4-dimethylbenzoic acid
Welcome to the technical support center for the synthesis of 5-Bromo-2,4-dimethylbenzoic acid. This guide is designed for researchers, process chemists, and drug development professionals navigating the challenges of scaling this synthesis from the bench to production. We will move beyond simple procedural outlines to explore the underlying chemical principles, offering field-proven insights to troubleshoot common issues and optimize your process for efficiency, purity, and safety.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary challenges?
The most prevalent method is the direct electrophilic bromination of 2,4-dimethylbenzoic acid. The reaction typically employs a brominating agent in the presence of a strong acid, often concentrated sulfuric acid, which acts as both a solvent and a catalyst.
The primary challenge lies in controlling regioselectivity . The aromatic ring has three potential sites for electrophilic substitution. The two methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The interplay of these directing effects makes the 5-position the most electronically favorable site for bromination. However, side reactions can lead to the formation of undesired isomers and over-brominated products, which become significant hurdles during scale-up.
Diagram: Directing Effects in Electrophilic Bromination
Caption: Directing effects on the aromatic ring.
Q2: Which brominating agent is best for this synthesis on a larger scale?
The choice of brominating agent is a critical process parameter. While several options exist, they have distinct advantages and disadvantages for scale-up.
| Brominating Agent | Pros | Cons | Scale-Up Considerations |
| **Elemental Bromine (Br₂) ** | Inexpensive and readily available.[1] | Highly corrosive, toxic, and volatile. Requires specialized handling equipment (e.g., scrubbers). Can lead to over-bromination if addition is not carefully controlled. | The most common choice for industrial synthesis due to cost, but demands significant investment in safety and environmental controls. Dropwise addition is crucial to manage the exotherm and selectivity.[1][2] |
| N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂. Often provides higher selectivity. | More expensive than Br₂. The succinimide byproduct must be removed during work-up. | A good choice for moderate scales or when higher purity is required from the outset. The reaction can sometimes be slower.[3][4] |
| Dibromodimethylhydantoin (DBDMH) | Solid, high bromine content by weight. Can offer good selectivity. | More expensive than Br₂. Byproduct removal is necessary. | Similar to NBS, it's a safer alternative to liquid bromine. It has been used successfully in the synthesis of similar bromo-benzoic acids.[2][5] |
Recommendation: For initial scale-up (kg scale), NBS or DBDMH often provides a more manageable and predictable process. For large industrial campaigns (multi-ton scale), the economic advantage of elemental bromine typically outweighs the handling challenges, provided the necessary engineering controls are in place.
Troubleshooting Guide: Common Scale-Up Challenges
Problem 1: Low Purity - Significant Isomer Formation
Symptom: HPLC analysis of the crude product shows a significant peak corresponding to a positional isomer, likely 3-Bromo-2,4-dimethylbenzoic acid.
Root Cause Analysis: The formation of the 3-bromo isomer, while electronically less favored, can be promoted by poor reaction control. High localized concentrations of the brominating agent or elevated temperatures can overcome the subtle energetic differences between the target 5-position and the undesired 3-position.
Troubleshooting Workflow
Caption: Troubleshooting workflow for isomer formation.
Preventative Actions:
-
Temperature Control: Maintain a strict internal reaction temperature, preferably between 0-10°C. The bromination is exothermic, and efficient cooling is paramount on scale.
-
Controlled Addition: Add the brominating agent subsurface and slowly over a prolonged period (e.g., 2-4 hours) to avoid localized concentration spikes.
-
Mixing: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to maintain a homogenous solution, especially if the starting material has limited solubility. A patent for a similar process notes that solidification can occur, making stirring difficult.[1]
Problem 2: Low Yield - Formation of Di-bromo Impurities
Symptom: Mass spectrometry or HPLC analysis reveals the presence of a significant amount of a di-brominated species (C₉H₈Br₂O₂). This is likely 3,5-Dibromo-2,4-dimethylbenzoic acid.
Root Cause Analysis: The product, this compound, is still an activated aromatic ring and can undergo a second bromination. This is particularly problematic if an excess of the brominating agent is used or if the reaction is allowed to run for too long after the starting material is consumed.
Preventative Actions:
-
Stoichiometry is Key: Use a slight excess, but not a large excess, of the brominating agent. A molar ratio of 1.05 to 1.1 equivalents of brominating agent to starting material is a good starting point. Some patented procedures use a ratio of 1 to 1.2.[3]
-
Reaction Monitoring: Implement in-process controls (IPCs) using HPLC. Monitor the disappearance of the starting material. Once it is consumed (<1% remaining), quench the reaction promptly. Do not let the reaction stir for an extended period after completion.
-
Quenching: Quench the reaction by carefully adding the reaction mixture to a pre-chilled vessel of ice water. This effectively stops the reaction and precipitates the crude product.
Problem 3: Purification Failures - Inefficient Recrystallization
Symptom: The crude product is an oily solid or fails to crystallize effectively. The final product purity does not meet specifications even after recrystallization.
Root Cause Analysis: The presence of isomeric and di-bromo impurities can act as "eutectic breakers," disrupting the crystal lattice formation of the desired product. The choice of recrystallization solvent is also critical; it must effectively solubilize the product at high temperatures but not at low temperatures, while having different solubility properties for the impurities.[6][7]
Solution: A Systematic Approach to Purification
-
Solvent Screening: If a standard solvent like ethanol or acetic acid is failing, perform a small-scale solvent screen. A patent for a similar compound purification suggests alcohol solvents like methanol, ethanol, or 2-propanol are effective.[1] Toluene is another common solvent for aromatic acids.
-
Protocol: Optimizing Recrystallization
-
Dissolution: In a suitable reactor, add the crude product and the minimum amount of the chosen hot solvent required for complete dissolution. Using excessive solvent will significantly reduce your recovery yield.[8]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (e.g., 1-2% w/w) and stir at temperature for 15-30 minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated filter to remove the carbon and any insoluble impurities. This step is crucial to prevent premature crystallization on the filter.[8]
-
Controlled Cooling: Allow the filtrate to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals. Seeding with a small crystal of pure product can help induce crystallization if it's sluggish.
-
Isolation: Once crystallization is complete, cool the mixture further in an ice bath to maximize yield. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Advanced Industrial Purification Strategy: For very high purity requirements where recrystallization is insufficient, an alternative strategy is employed. A patent for a related compound describes a process of esterifying the crude acid mixture, separating the liquid esters by distillation (as they have different boiling points), and then hydrolyzing the purified ester back to the high-purity acid.[3] This is a powerful, albeit more complex, method for industrial-scale purification.
References
- CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
- JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
- PubChem Compound Summary for CID 555765, this compound.
- Supporting Information - The Royal Society of Chemistry.RSC.org. [Link]
- CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.National Institutes of Health (PMC). [Link]
- A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid.Quick Company. [Link]
- METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
- Recrystallization of Benzoic Acid.University Handout. [Link]
- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.Scribd. [Link]
- 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description.Environmentclearance.nic.in. [Link]
- WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
- United States Patent 7,141,699.
- United States Patent 4,427,683.
- Radical bromination of 2,5-dimethyl benzoic acid 1 affording desired product 2 and byproducts I-III.
- CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
- Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis.
- Benzoic acid, 2,4-dimethyl-.NIST WebBook. [Link]
- (PDF) Recrystallization of Impure Benzoic Acid.
- Recrystallization Lab Procedure of Benzoic Acid.YouTube. [Link]
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- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 5-Bromo-2,4-dimethylbenzoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-Bromo-2,4-dimethylbenzoic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges encountered during the purification of this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common starting points for purification strategy development.
Q1: What are the most common impurities I should expect when synthesizing or using commercial this compound?
A1: The impurity profile is heavily dependent on the synthetic route used. Typically, bromination of 2,4-dimethylbenzoic acid can lead to several common impurities:
-
Unreacted Starting Material: Residual 2,4-dimethylbenzoic acid.
-
Regioisomers: Bromination at other positions on the aromatic ring, such as 3-bromo-2,4-dimethylbenzoic acid.
-
Over-brominated Products: Di-brominated species, such as 3,5-dibromo-2,4-dimethylbenzoic acid, can form if the reaction conditions are not carefully controlled.[1]
-
Residual Reagents: Traces of the brominating agent (e.g., N-Bromosuccinimide) or catalysts.[2][3]
Q2: What is the most robust, first-line strategy for purifying crude this compound?
A2: For a carboxylic acid like this, a sequential acid-base extraction followed by recrystallization is a highly effective and robust initial strategy. Acid-base extraction is exceptionally good at removing neutral or basic impurities.[4][5] The carboxylic acid is selectively converted to its water-soluble salt with a weak base, washed, and then regenerated by acidification, causing it to precipitate in a much purer form.[6][7] Subsequent recrystallization will then remove impurities with similar acidity but different solubility profiles.
Q3: How can I definitively assess the purity of my final product?
A3: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
Melting Point Analysis: A sharp melting point range close to the literature value (167-171 °C for the related 5-Bromo-2-methylbenzoic acid) indicates high purity.[8][9] Impurities will typically cause a depression and broadening of the melting point range.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful quantitative technique for separating the target compound from impurities.[10][11]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities through unexpected signals.
-
Gas Chromatography (GC): Can be used if the compound is derivatized to a more volatile form (e.g., its methyl ester).[10][12]
Decision Workflow for Purification Strategy
The choice of purification technique is dictated by the nature of the impurities. This workflow provides a logical starting point.
Sources
- 1. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
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- 3. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. 5-ブロモ-2-メチル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
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stability issues of 5-Bromo-2,4-dimethylbenzoic acid under reaction conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-dimethylbenzoic acid is a valuable building block in organic synthesis, notably serving as a key intermediate in the preparation of pharmaceuticals such as the SGLT2 inhibitor, canagliflozin[1]. Its unique substitution pattern, featuring a bromine atom and two methyl groups on the aromatic ring, offers a versatile handle for various cross-coupling and functionalization reactions. However, this substitution also presents specific stability challenges that can lead to side reactions, low yields, and purification difficulties if not properly managed. This guide will walk you through the most common issues, their underlying causes, and robust solutions to overcome them.
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Low Yields in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in Suzuki-Miyaura couplings involving this compound can often be attributed to a combination of steric hindrance and electronic effects, as well as competing side reactions.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Steric Hindrance | The two methyl groups ortho and meta to the bromine atom can sterically hinder the approach of the bulky palladium catalyst to the C-Br bond, slowing down the oxidative addition step of the catalytic cycle. | Employ a less sterically demanding palladium catalyst and/or a more reactive boronic acid derivative. Consider using a smaller, more active phosphine ligand like SPhos or a palladacycle precatalyst. |
| Dehalogenation | Reductive dehalogenation of the aryl bromide to 2,4-dimethylbenzoic acid can occur, particularly in the presence of certain phosphine ligands and bases, or if the reaction is overheated. | Use milder reaction conditions, including lower temperatures and shorter reaction times. Screen different bases; potassium carbonate is often a good starting point. Avoid harsh reducing agents in subsequent steps if the coupled product is carried forward. |
| Protodeboronation of the Boronic Acid | The boronic acid coupling partner can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water and base. This is a common side reaction in Suzuki couplings. | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., a pinacol ester) which can be more stable to protodeboronation.[2][3] |
| Homocoupling of the Boronic Acid | The boronic acid can couple with itself to form a biaryl byproduct, consuming the reagent and complicating purification. | This is often more prevalent with electron-rich boronic acids. Ensure efficient stirring and slow addition of the boronic acid to the reaction mixture. |
| Incomplete Reaction | The reaction may not be going to completion due to catalyst deactivation or insufficient reaction time. | Monitor the reaction closely by TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the catalyst. Ensure the reaction is run under a strict inert atmosphere to prevent catalyst oxidation. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ (2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required). For challenging couplings, consider a more active catalyst system like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is common. For sensitive substrates, anhydrous conditions may be preferable.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Caption: Reaction pathway showing unwanted decarboxylation and a preventive strategy.
Issue 3: Formation of Isomeric Impurities
Question: My final product is contaminated with a positional isomer. How can I improve the purity of my this compound starting material and my final product?
Answer:
The synthesis of this compound via bromination of 2,4-dimethylbenzoic acid can lead to the formation of small amounts of the 3-bromo and 6-bromo isomers. These impurities can be carried through subsequent reaction steps.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Non-selective Bromination | The bromination of 2,4-dimethylbenzoic acid may not be completely regioselective, leading to the formation of positional isomers. | Purify the starting this compound by recrystallization before use. A Japanese patent suggests that recrystallization is an effective method for removing the 3-bromo isomer. [1] |
| Isomerization during Reaction | Under certain conditions (e.g., strong acid), there is a slight possibility of bromine migration on the aromatic ring, although this is less common. | Ensure that reaction conditions are not overly harsh. |
| Co-elution during Chromatography | The desired product and its isomer may have similar polarities, making separation by column chromatography difficult. | Optimize the solvent system for column chromatography. Consider using a high-performance liquid chromatography (HPLC) for purification if high purity is required. Recrystallization of the final product can also be an effective purification method. |
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Suitable solvents can include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or hydrocarbon/polar solvent mixtures (e.g., hexanes/ethyl acetate).
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of the recrystallized product.
-
Isolation: Collect the purified crystals by filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound?
Q2: Are there any specific safety precautions I should take when handling this compound?
A2: Yes. According to its GHS classification, this compound causes skin irritation, serious eye irritation, and may cause respiratory irritation. [4]Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: Can I use organolithium reagents with this compound?
A3: Caution is advised when using strong organolithium bases like n-butyllithium. There are two potential competitive reactions: deprotonation of the acidic carboxylic acid proton and bromine-lithium exchange. The carboxylic acid will be readily deprotonated. If bromine-lithium exchange is the desired reaction, the carboxylic acid must first be protected, for example, as an ester. Even with a protected carboxylic acid, careful control of temperature is crucial to avoid side reactions.
Q4: Can I perform nucleophilic aromatic substitution on this compound?
A4: Nucleophilic aromatic substitution (SNA) on unactivated aryl halides like this compound is generally difficult and requires harsh reaction conditions. The presence of two electron-donating methyl groups further deactivates the ring towards nucleophilic attack. For C-C bond formation, palladium-catalyzed cross-coupling reactions are much more efficient. For the introduction of heteroatom nucleophiles, copper-catalyzed cross-coupling (Ullmann-type reactions) may be a viable option.
References
- Method for Producing 5-Bromo-2-alkylbenzoic Acid.
- SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
- This compound | C9H9BrO2 | CID 555765. PubChem. [Link]
- Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
- A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid. Quick Company. [Link]
- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- Decarboxyl
- The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- The Suzuki Reaction. Andrew G Myers Research Group. [Link]
- Suzuki Coupling Mechanism. YouTube. [Link]
- This compound (C9H9BrO2). PubChemLite. [Link]
- The Electroreductive Dehalogenation Reaction of 5-Bromo-2- chlorobenzoic Acid on Dendritic Ag/Cu. International Journal of Electrochemical Science. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- The preparation of organolithium reagents and intermediates.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. Googleapis.com. [Link]
- Reactions of Benzylboron
- (PDF) How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2.
- Nucleophilic Acyl Substitution 5: Summary & Review. YouTube. [Link]
- 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]
Sources
- 1. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. This compound | C9H9BrO2 | CID 555765 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Preventing Decarboxylation of 5-Bromo-2,4-dimethylbenzoic Acid
Welcome to the technical support center for 5-Bromo-2,4-dimethylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate and face the common challenge of premature or unwanted decarboxylation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the stability of your compound throughout storage and reaction, thereby maximizing your experimental success.
Section 1: Understanding the Risk: FAQs on Decarboxylation
This section addresses the fundamental principles governing the stability of this compound.
Q1: What is decarboxylation and why is it a specific concern for this compound?
Answer: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] For this compound, this results in the formation of the undesired byproduct, 4-Bromo-1,3-dimethylbenzene. This reaction represents a direct loss of your starting material, leading to lower yields and complicating the purification of your desired product. Aromatic carboxylic acids, in general, are susceptible to decarboxylation under certain conditions, particularly when heated.[2]
Q2: What structural features of this compound influence its stability?
Answer: The stability of an aromatic acid is significantly influenced by the electronic and steric nature of its substituents.[3] In this compound:
-
Electronic Effects: The two methyl groups at positions 2 and 4 are electron-donating, increasing the electron density of the benzene ring. This can destabilize the molecule and make it more prone to reactions like acid-catalyzed decarboxylation, which may involve protonation of the electron-rich ring.[4]
-
Steric Hindrance: The methyl group at the ortho-position (position 2) relative to the carboxylic acid creates steric hindrance. This can force the -COOH group to twist out of the plane of the aromatic ring, disrupting conjugation and potentially influencing its reactivity and susceptibility to decarboxylation.
Q3: What are the primary experimental factors that trigger decarboxylation?
Answer: The decarboxylation of aromatic acids is generally not spontaneous at room temperature but can be readily initiated by several factors:[2][5]
-
High Temperatures: Heat is the most common and significant driver of decarboxylation.[6] Many substituted benzoic acids show increased degradation and decarboxylation at elevated temperatures.[6][7]
-
Strongly Acidic or Basic Conditions: While acidic conditions are more commonly associated with the decarboxylation of electron-rich benzoic acids, strongly basic conditions can also promote the reaction by forming the carboxylate salt, which can be unstable upon heating.[4][5]
-
Presence of Transition Metal Catalysts: Certain metals, particularly copper and palladium compounds, are known to catalyze decarboxylation reactions effectively.[1][8][9] Their presence, even in trace amounts from previous steps, can significantly lower the temperature required for decarboxylation.
Section 2: Troubleshooting Guide: Diagnosing and Solving Decarboxylation Issues
This section provides a systematic approach to identifying and resolving decarboxylation problems in your experiments.
Scenario: "I am observing the formation of 4-Bromo-1,3-dimethylbenzene in my reaction. What went wrong?"
If you have detected the decarboxylated byproduct, consult the following table to diagnose the likely cause and implement the recommended solution.
| Potential Cause | Explanation | Recommended Solution |
| Excessive Heat | The reaction temperature exceeded the thermal stability threshold of the acid. Aromatic acids become less stable with increasing temperature.[6] | Maintain reaction temperatures below 80 °C where possible. For reactions requiring heat, perform a time-course study to find the minimum time needed. Use an accurately calibrated thermometer and a stable heating mantle or oil bath. |
| Incorrect pH | The reaction is being run under harsh acidic or basic conditions that facilitate the removal of the carboxyl group. | Buffer the reaction medium if possible. If strong acid or base is required, consider adding it slowly at a reduced temperature (e.g., 0 °C) to control any exotherms. |
| Presence of Catalytic Metals | Trace amounts of copper, palladium, or other transition metals from prior steps or reagents are catalyzing the decarboxylation.[9] | Use high-purity, metal-free reagents and solvents. If metal contamination is suspected, consider treating solutions with a metal scavenger or purifying the starting material via recrystallization before use. |
| Prolonged Reaction Time | Even at moderate temperatures, extended exposure can lead to cumulative degradation of the starting material. | Optimize the reaction time by monitoring its progress using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to an acceptable level. |
How do I confirm that decarboxylation is the issue?
You can use standard analytical techniques to confirm the presence of the starting material and the decarboxylated byproduct:
-
¹H NMR: Compare the spectrum of your product mixture to the reference spectrum of this compound. Look for the disappearance of the carboxylic acid proton (a broad singlet, often >10 ppm) and the appearance of new aromatic signals corresponding to 4-Bromo-1,3-dimethylbenzene.
-
GC-MS: This is an excellent technique for identifying volatile byproducts. The decarboxylated product will have a molecular weight of 199.06 g/mol (C₈H₉Br), compared to 229.07 g/mol for the parent acid.[10]
-
HPLC: An HPLC method can be developed to quantify the percentage of the starting material, desired product, and the decarboxylated impurity in your crude reaction mixture.
Troubleshooting Logic Flow
The following diagram outlines a decision-making process for troubleshooting unexpected decarboxylation.
Caption: Troubleshooting decision tree for decarboxylation.
Section 3: Recommended Protocols for Preventing Decarboxylation
To prevent decarboxylation, reactions should be conducted under the mildest conditions possible. Below are two validated protocols for common downstream reactions that are designed to preserve the integrity of the carboxyl group.
Protocol 1: Mild, Low-Temperature Esterification via Acid Chloride
This two-step protocol avoids the high temperatures and strong acid catalysts typical of Fischer esterification.
Step A: Formation of 5-Bromo-2,4-dimethylbenzoyl chloride
-
Setup: In a fume hood, add this compound (1.0 eq) to a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon.
-
Solvent: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise over 15-20 minutes. If using oxalyl chloride, add one drop of anhydrous dimethylformamide (DMF) as a catalyst.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases and TLC/LC-MS analysis confirms the consumption of the starting material.
-
Work-up: Carefully remove the solvent and excess reagent in vacuo. The resulting crude acid chloride is typically used immediately in the next step without further purification.
Step B: Ester Formation
-
Setup: Dissolve the alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM or THF in a separate flask under a nitrogen atmosphere.
-
Cooling: Cool the alcohol solution to 0 °C.
-
Addition: Dissolve the crude acid chloride from Step A in a minimal amount of anhydrous DCM and add it dropwise to the cold alcohol solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC/LC-MS until completion (typically 1-4 hours).
-
Purification: Upon completion, perform a standard aqueous work-up and purify the resulting ester by column chromatography.
Workflow for Low-Temperature Esterification
Caption: Workflow for mild, two-step esterification.
Protocol 2: Amide Coupling Using Peptide Coupling Reagents
This method utilizes modern coupling reagents that operate efficiently at or below room temperature, completely avoiding harsh thermal conditions.
-
Setup: To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM), add the desired amine (1.1 eq).
-
Base: Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Coupling Reagent: Add a peptide coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) in combination with an additive like HOBt (1.2 eq).
-
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, perform a standard aqueous work-up to remove the water-soluble byproducts. Purify the resulting amide by column chromatography or recrystallization.
By adhering to these guidelines and protocols, you can significantly mitigate the risk of decarboxylation, ensuring higher yields and purity for your target compounds.
References
- Brown, R. F. C., & Butcher, M. (1973). The pyrolysis of 2-substituted and 4-substituted 3-p-tolyl-1,2,3-benzotriazin-4(3H)-ones. Australian Journal of Chemistry, 26(2), 369-376.
- Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009). Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(6), 2620–2623.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
- Kornblum, N., & Sciarrone, J. T. (1964). The Solid State Decarboxylation of 4-Aminosalicylic Acid. Journal of Pharmaceutical Sciences, 53(8), 935-937.
- LNEYA. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. LNEYA Industrial Chillers Manufacturer.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wikipedia contributors. (2023, December 28). Decarboxylation. In Wikipedia, The Free Encyclopedia.
- Yadav, J. S., Reddy, B. V. S., Reddy, P. S. R., & Basak, A. K. (2002). A mild and efficient protodecarboxylation of aromatic carboxylic acids. Tetrahedron Letters, 43(44), 8059-8061.
Sources
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. lneya.com [lneya.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds - Google Patents [patents.google.com]
- 9. Development of a catalytic aromatic decarboxylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C9H9BrO2 | CID 555765 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-Bromo-2,4-dimethylbenzoic acid
Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-2,4-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this sterically hindered and functionalized substrate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a practical question-and-answer format to facilitate your success.
Introduction: Understanding the Substrate's Challenges
This compound is a challenging substrate in palladium-catalyzed cross-coupling for two primary reasons:
-
Steric Hindrance: The presence of a methyl group at the C2 position (ortho to the bromine) significantly increases steric bulk around the reaction center. This can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, often slowing down the reaction or preventing it altogether.[1][2]
-
Carboxylic Acid Functionality: The acidic proton of the carboxyl group can react with the base required for the catalytic cycle. Furthermore, the carboxylate anion formed upon deprotonation can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive species.[3][4][5]
This guide will focus on strategies to overcome these challenges for various common cross-coupling reactions.
Part 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[6] For this compound, careful selection of the catalyst, ligand, and base is paramount for achieving high yields.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: What are the most effective types of ligands for coupling this sterically hindered substrate?
A1: For sterically demanding aryl bromides, the most effective ligands are typically bulky and electron-rich monophosphines.[1] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species. This less-coordinated palladium center is more accessible and readily undergoes oxidative addition with the hindered C-Br bond.[7] Additionally, their bulk facilitates the final reductive elimination step to release the product.[8][9]
Leading classes of ligands include:
-
Buchwald Dialkylbiaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are specifically designed to accelerate couplings of hindered substrates.[2][10]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong electron donors that form very stable complexes with palladium, making them robust and highly active catalysts for challenging couplings.[11]
Q2: Which palladium precursors or precatalysts should I consider?
A2: While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective when paired with a suitable ligand[12][13], modern palladium precatalysts are often more reliable and efficient.[8] Precatalysts are air-stable Pd(II) complexes that are easily reduced in situ to the active Pd(0) catalyst in a controlled manner.[8] This leads to more reproducible results and can reduce the formation of palladium black, which is catalytically inactive.[8] Buchwald G3 and G4 precatalysts, which incorporate the bulky phosphine ligand directly, are excellent choices.[14]
Q3: How does the choice of base impact the reaction?
A3: The base plays a critical role in the Suzuki reaction by activating the boronic acid to facilitate transmetalation.[15][16] For a substrate with a carboxylic acid, the choice is even more crucial.
-
Inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used.[6][15] K₃PO₄ is often a good starting point for hindered substrates.[2][10]
-
Aqueous base solutions are often employed, as water can aid in dissolving the base and boronic acid species. However, for substrates prone to side reactions like protodeborylation, anhydrous conditions might be necessary.[8]
-
The base will also deprotonate the carboxylic acid. Using a sufficient excess of base (typically 2-3 equivalents) is necessary to both deprotonate the substrate and activate the boronic acid.
Catalyst System Performance Comparison
The following table summarizes recommended starting points for catalyst systems for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
| Catalyst System | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Expected Outcome |
| System 1: Buchwald | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 80-100 | High activity for hindered substrates.[17][18] |
| System 2: Ferrocenyl | Pd(dppf)Cl₂ (3%) | (dppf) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 85-95 | A robust, common system, though may be less effective for extremely hindered cases. |
| System 3: Precatalyst | XPhos Pd G3 (2%) | (XPhos) | K₃PO₄ (3) | 2-MeTHF | 80-100 | Excellent for reproducibility and high turnovers with challenging substrates.[14] |
Part 2: Other Key Cross-Coupling Reactions
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is essential for synthesizing aryl amines.[19] The challenges of steric hindrance are also prominent here.
Q4: What are the key considerations for a Buchwald-Hartwig amination with this substrate?
A4: Similar to the Suzuki coupling, success relies on using bulky, electron-rich phosphine ligands to facilitate oxidative addition and reductive elimination.[20]
-
Catalyst/Ligand: Systems based on ligands like XPhos, RuPhos, or BrettPhos are highly effective.[21] Buchwald precatalysts are again a reliable choice.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used.[21] The base must be strong enough to deprotonate the amine coupling partner.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.[20]
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira reaction couples aryl halides with terminal alkynes.[22]
Q5: How can I optimize the Sonogashira coupling for this substrate?
A5: Steric hindrance can slow the oxidative addition step, making the competing alkyne homocoupling (Glaser coupling) a significant side reaction.[7][23]
-
Catalyst System: A palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) is used with a copper(I) co-catalyst (e.g., CuI).[22]
-
Copper-Free Conditions: To eliminate Glaser homocoupling, copper-free protocols are highly recommended.[7][24] These often use more advanced palladium/ligand systems (e.g., with bulky phosphines or NHC ligands) that are active enough to proceed without copper.[7][25]
-
Base: A mild amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used, which also serves as the solvent in some cases.
Heck Coupling (C-C Alkenyl Formation)
The Heck reaction couples the aryl bromide with an alkene.[26]
Q6: What catalyst system is recommended for the Heck reaction?
A6: The Heck reaction can often be performed under phosphine-free conditions, especially with more reactive aryl bromides.[26][27] However, for this hindered substrate, a ligand may be necessary.
-
Catalyst: Pd(OAc)₂ is a common precursor.
-
Ligand: If needed, phosphine ligands like PPh₃ or P(o-tolyl)₃ can be effective. N-Heterocyclic carbene (NHC) ligands have also shown high thermal stability and activity in Heck reactions.[28]
-
Base: An inorganic base like Na₂CO₃ or K₂CO₃, or an organic amine base like triethylamine, is used to neutralize the HBr generated.[26]
Part 3: Troubleshooting Guide
This section addresses common problems encountered during cross-coupling reactions with this compound.
Caption: A troubleshooting decision tree for failed cross-coupling reactions.
Problem 1: Low or No Conversion of Starting Material
-
Possible Cause: Inactive Catalyst. The active Pd(0) species may not be forming efficiently or has decomposed (e.g., formation of palladium black).[8][23]
-
Solution: Use a fresh source of palladium precursor and ligand. Switch to a more robust and reliable air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) to ensure consistent generation of the active catalyst.[14] Ensure all phosphine ligands have not been oxidized by air.
-
-
Possible Cause: Insufficiently Reactive Catalyst System. The chosen ligand may not be suitable for overcoming the high steric barrier.
-
Possible Cause: Ineffective Base or Solvent Conditions.
Problem 2: Significant Debromination of Starting Material
-
Possible Cause: Protodehalogenation. This side reaction can occur after oxidative addition, where a proton source in the mixture leads to the replacement of the bromine with hydrogen.[8]
-
Solution: Ensure the reaction is run under strictly anhydrous conditions if water is not required for the specific protocol. Sometimes, changing the ligand or base can alter the relative rates of reductive elimination versus side reactions. Using a more reactive coupling partner can also help ensure the desired pathway is faster.
-
Problem 3: Homocoupling of the Coupling Partner (e.g., Boronic Acid)
-
Possible Cause: This is common in Suzuki reactions when using a Pd(II) source if the initial reduction to Pd(0) is inefficient, or if oxygen is present in the reaction.[8] In Sonogashira couplings, it is caused by the copper co-catalyst in the presence of oxygen (Glaser coupling).[23]
-
Solution (Suzuki): Thoroughly degas all solvents and the reaction mixture before heating. Using a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst can minimize this.
-
Solution (Sonogashira): Ensure strict anaerobic conditions. If homocoupling persists, switch to a copper-free protocol.[24]
-
Part 4: Experimental Protocols and Diagrams
Catalytic Cycle Diagram
Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Catalyst Screening
This protocol provides a starting point for optimizing the reaction. It is critical to perform all steps under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or a glovebox.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv, finely powdered and dried)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh the palladium source and ligand, and add them to the Schlenk flask.
-
Seal the flask, then evacuate and backfill with inert gas three times to ensure an anaerobic environment.
-
Using a syringe, add the degassed toluene and then the degassed water to the flask.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Stir the reaction mixture vigorously. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and acidify with 1M HCl to protonate the carboxylic acid product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
- MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
- YouTube. (2020, February 14). Suzuki cross-coupling reaction.
- The Royal Society of Chemistry. (2014, February 6). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- Reddit. (2024, September 4). Struggling with Suzuki Reaction.
- ACS Publications. (2009, April 24). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides.
- Semantic Scholar. (2010, January 28). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligan.
- ScienceDirect. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- Wikipedia. (n.d.). Decarboxylative cross-coupling.
- MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
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- PubMed Central. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
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Validation & Comparative
1H NMR and 13C NMR spectrum of 5-Bromo-2,4-dimethylbenzoic acid
An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-2,4-dimethylbenzoic Acid
This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a polysubstituted aromatic compound relevant in medicinal chemistry and drug development programs. Rather than merely presenting data, this document serves as a practical comparison guide, grounding spectral predictions in the fundamental principles of NMR and contrasting them with known data from related structures. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently predict, interpret, and validate the structure of this and similar complex molecules.
The Central Role of NMR in Structural Elucidation
In the synthesis of novel chemical entities, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular framework of a compound.[1] For complex molecules like this compound, where multiple substituents influence the electronic environment of the aromatic ring, a thorough understanding of NMR principles is crucial for accurate spectral interpretation. This guide will deconstruct the anticipated spectra based on substituent effects and spin-spin coupling phenomena.
Molecular Structure and Symmetry Considerations
To predict the NMR spectrum, we must first analyze the molecule's structure to identify the number of unique, or chemically non-equivalent, proton and carbon environments.
Caption: Structure of this compound with atom numbering.
The molecule possesses no plane of symmetry, leading to the following expectations:
-
¹H NMR: Six distinct signals are anticipated: one for the carboxylic acid proton (-COOH), two for the methyl groups (-CH₃), and two for the aromatic ring protons (H-3 and H-6).
-
¹³C NMR: Nine distinct signals are expected: one for the carboxyl carbon, six for the aromatic ring carbons (C1-C6), and two for the methyl carbons.
Predicted ¹H NMR Spectrum Analysis
Aryl protons typically resonate in the 6.5-8.0 ppm region, while benzylic protons appear around 2.0-3.0 ppm.[2] The carboxylic acid proton is highly deshielded and often appears as a broad singlet above 10 ppm.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |
| -COOH | > 11 | Broad Singlet (s) | 1H | Highly deshielded due to attachment to two electronegative oxygen atoms and potential for hydrogen bonding.[3] The signal is often broad and may exchange with trace water in the solvent. |
| H-6 | ~7.8 - 8.0 | Singlet (s) | 1H | This proton is ortho to the electron-withdrawing carboxylic acid group, causing a significant downfield shift. It has no adjacent protons (H-5 is substituted with Br), so it is expected to appear as a singlet. |
| H-3 | ~7.3 - 7.5 | Singlet (s) | 1H | This proton is ortho to one methyl group and meta to the bromine and carboxylic acid groups. It has no adjacent protons (H-2 and H-4 are substituted), thus appearing as a singlet. The electron-donating methyl groups provide some shielding compared to an unsubstituted ring. |
| C4-CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H | This benzylic methyl group is deshielded by the aromatic ring. It is para to the carboxylic acid and ortho to the bromine atom. |
| C2-CH₃ | ~2.3 - 2.5 | Singlet (s) | 3H | This benzylic methyl group is ortho to the strongly electron-withdrawing carboxylic acid group, which may cause a slightly different shift compared to the C4-methyl. |
Comparative Insight: In the spectrum of benzoic acid, the ortho protons (C2/C6) appear around 8.1 ppm, while the meta (C3/C5) and para (C4) protons are found between 7.4-7.6 ppm.[3] For our target molecule, the substitution pattern removes the possibility of typical ortho, meta, or para coupling between aromatic protons, simplifying the spectrum to two singlets in the aromatic region.[4]
Predicted ¹³C NMR Spectrum Analysis
Aromatic carbons typically absorb between 120-150 ppm, while the carboxyl carbon is significantly downfield, often above 165 ppm.[2][5]
| Carbon Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |
| -COOH | ~170 - 175 | The carbon is bonded to two oxygen atoms, making it highly electron-deficient and thus strongly deshielded.[5] |
| C-1 | ~130 - 133 | This is the ipso-carbon attached to the carboxylic acid group. Its shift is influenced by the substituent. |
| C-2 | ~140 - 143 | Attached to an electron-donating methyl group but ortho to the withdrawing COOH group. |
| C-3 | ~133 - 136 | Aromatic C-H. Its shift is influenced by the adjacent methyl and bromine substituents. |
| C-4 | ~138 - 141 | Attached to an electron-donating methyl group. |
| C-5 | ~125 - 128 | This ipso-carbon is directly attached to the electronegative bromine atom, which has a complex effect on shielding. |
| C-6 | ~130 - 133 | Aromatic C-H. It is ortho to the COOH group and meta to the bromine. |
| C4-CH₃ | ~20 - 23 | Typical chemical shift for a methyl group attached to an aromatic ring. |
| C2-CH₃ | ~18 - 21 | Similar to the C4-methyl, but its electronic environment is slightly different due to proximity to the COOH group. |
Comparative Insight: In a standard proton-decoupled ¹³C NMR experiment, each unique carbon appears as a singlet.[6] The presence of nine distinct signals would be strong evidence for the proposed structure. For benzoic acid, the carboxyl carbon appears around 172 ppm, and the aromatic carbons range from approximately 128 to 134 ppm.[5][7] The additional substituents (Br, two CH₃ groups) in our target molecule are expected to spread the chemical shifts of the aromatic carbons over a wider range.
Experimental Protocol for Spectral Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. This workflow represents a self-validating system for the structural confirmation of this compound.
Caption: A standardized workflow for NMR sample preparation and spectral analysis.
Step-by-Step Methodology:
-
Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can prevent the acidic proton from exchanging too rapidly.[3] c. Add a small amount of Tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.0 ppm).[3][5]
-
¹H NMR Spectroscopy: a. Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or greater). Higher fields provide better signal dispersion. b. Acquire a standard one-dimensional ¹H spectrum. Key parameters to consider are the spectral width (e.g., -2 to 16 ppm), acquisition time (~2-4 seconds), and relaxation delay (1-5 seconds).[1] c. Co-add a sufficient number of scans (e.g., 8 to 16) to achieve a high signal-to-noise ratio.
-
¹³C NMR Spectroscopy: a. Using the same sample, acquire a proton-decoupled ¹³C spectrum. This ensures that each unique carbon atom appears as a singlet, simplifying interpretation.[8] b. A wider spectral width is required (e.g., 0 to 220 ppm). c. Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly larger number of scans is necessary to obtain a clear spectrum.[6]
-
Data Processing and Analysis: a. Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. b. Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm. c. For the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons. d. Assign each signal in both the ¹H and ¹³C spectra to its corresponding nucleus in the molecule, comparing the experimental data to the predictions outlined in this guide.
Conclusion
The structural elucidation of this compound via NMR spectroscopy is a clear-cut process when guided by a foundational understanding of chemical principles. The molecule is expected to yield a ¹H NMR spectrum with two distinct singlets in the aromatic region and two separate methyl singlets, providing a unique fingerprint. The ¹³C NMR spectrum should complement this by displaying nine unique carbon signals. By comparing these expected results with data from simpler, analogous compounds and adhering to a rigorous experimental protocol, researchers can achieve confident and unambiguous structural validation, a critical step in the journey of drug discovery and development.
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A Comparative Guide to the Mass Spectrometry Analysis of 5-Bromo-2,4-dimethylbenzoic Acid
This guide provides an in-depth technical comparison of mass spectrometry-based analytical approaches for 5-Bromo-2,4-dimethylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the fundamental principles and strategic choices that underpin robust analytical method development for halogenated aromatic compounds.
Introduction: The Analytical Significance of this compound
This compound (C₉H₉BrO₂) is a substituted aromatic carboxylic acid. Halogenated benzoic acids are important structural motifs in medicinal chemistry and serve as key building blocks in the synthesis of pharmaceuticals and other high-value chemical entities. Accurate and unambiguous characterization of these molecules is paramount for process control, impurity profiling, and metabolic studies. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
The presence of a bromine atom, two methyl groups, and a carboxylic acid function on the benzene ring introduces specific behaviors during mass spectrometric analysis. Understanding these behaviors is critical for selecting the appropriate instrumentation and interpreting the resulting data.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | ~229.07 g/mol | [1] |
| Monoisotopic Mass | 227.97859 Da | [1] |
| IUPAC Name | This compound | [1] |
| Predicted XlogP | 2.9 | [2] |
Foundational Principles: Ionization and Isotopic Signature
The first critical step in any mass spectrometry experiment is the ionization of the analyte. The choice of ionization method fundamentally dictates the nature of the resulting mass spectrum. For a molecule like this compound, the primary choice lies between "hard" and "soft" ionization techniques.
-
Hard Ionization (e.g., Electron Impact - EI): This method uses high-energy electrons (typically 70 eV) to bombard the molecule, causing it to eject an electron and form a radical cation (M•⁺).[3][4] This process imparts significant internal energy, leading to extensive and predictable fragmentation. This is invaluable for structural elucidation but may result in a weak or absent molecular ion peak.[5]
-
Soft Ionization (e.g., Electrospray Ionization - ESI): This technique generates ions from a solution, typically by applying a high voltage to a liquid spray.[6] It is a much gentler process that imparts minimal excess energy.[3] For a carboxylic acid, ESI in negative ion mode is highly effective, producing the deprotonated molecule, [M-H]⁻. This provides a clear determination of molecular weight with minimal fragmentation.[7]
A key diagnostic feature for any bromine-containing compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (an isotopic doublet) separated by 2 m/z units, with a roughly 1:1 intensity ratio.[8] This signature is a powerful tool for confirming the presence of bromine in the molecular ion and its fragments.
Comparative Analysis: GC-MS vs. LC-MS Approaches
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is dictated by the analyte's volatility and thermal stability, and is directly coupled to the choice of ionization method.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is best suited for volatile and thermally stable compounds.[3] While benzoic acids can be analyzed by GC, they often require derivatization (e.g., esterification) to improve their volatility and peak shape. Assuming direct analysis is possible, the standard ionization method is EI.
Expected Outcome:
-
Molecular Ion: A doublet peak at m/z 228/230, corresponding to [C₉H₉⁷⁹BrO₂]•⁺ and [C₉H₉⁸¹BrO₂]•⁺. The intensity may be low due to extensive fragmentation.
-
Fragmentation: The high energy of EI will induce fragmentation, providing structural information. The fragmentation pathways are predictable, based on the stability of the resulting ions and neutral losses.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
LC-MS is ideal for less volatile, more polar, and thermally labile compounds.[6] this compound, being a carboxylic acid, is well-suited for reverse-phase LC coupled with ESI-MS.
Expected Outcome:
-
Primary Ion: In negative ion mode, a strong doublet peak at m/z 227/229, corresponding to the deprotonated molecule [M-H]⁻. This provides unambiguous molecular weight information.
-
Adducts: In positive ion mode, adducts such as the protonated molecule [M+H]⁺ (m/z 229/231) or the sodium adduct [M+Na]⁺ (m/z 251/253) may be observed.[2][7]
-
Fragmentation: Typically, in-source fragmentation is minimal. To obtain structural information, tandem mass spectrometry (MS/MS) is required, where the [M-H]⁻ ion is isolated and fragmented by collision-induced dissociation (CID).
Table 2: Comparison of EI-MS and ESI-MS for this compound
| Feature | Electron Impact (EI-MS) | Electrospray Ionization (ESI-MS) |
| Typical Platform | GC-MS | LC-MS |
| Ionization Type | Hard | Soft |
| Primary Ion Formed | Molecular Ion Radical Cation (M•⁺) | Deprotonated Molecule ([M-H]⁻) |
| Molecular Ion (m/z) | 228 / 230 | 227 / 229 (Negative Mode) |
| Fragmentation | Extensive, spontaneous fragmentation | Minimal; requires MS/MS for fragmentation |
| Primary Utility | Structural Elucidation via Fragmentation Pattern | Molecular Weight Confirmation |
| Sample Derivatization | May be required for GC compatibility | Not typically required |
Predicted Fragmentation Pathway (EI-MS)
The fragmentation of this compound under EI conditions can be predicted by considering the cleavage of the weakest bonds and the formation of stable fragments.[9] The carboxylic acid group offers several key fragmentation routes, similar to those seen for benzoic acid.[10][11]
-
Loss of Hydroxyl Radical (-•OH): A common fragmentation for carboxylic acids is the loss of the hydroxyl radical, leading to a stable acylium ion.
-
M•⁺ (m/z 228/230) → [M - OH]⁺ (m/z 211/213)
-
-
Loss of Carboxyl Radical (-•COOH): Cleavage of the bond between the aromatic ring and the carboxyl group results in the loss of a •COOH radical.
-
M•⁺ (m/z 228/230) → [M - COOH]⁺ (m/z 183/185)
-
-
Loss of Carbon Monoxide (-CO) from Acylium Ion: The acylium ion can further lose carbon monoxide.
-
[M - OH]⁺ (m/z 211/213) → [M - OH - CO]⁺ (m/z 183/185)
-
The base peak in the spectrum will likely be one of these stable fragment ions. The presence of the 1:1 isotopic doublet in each fragment containing bromine confirms the fragmentation pathway.
Caption: Predicted EI fragmentation pathway for this compound.
Experimental Protocols
The following protocols are provided as a robust starting point for method development. Instrument parameters should be optimized for the specific system in use.
Protocol 1: GC-MS Analysis
This protocol is designed for structural confirmation via fragmentation analysis.
Caption: General experimental workflow for GC-MS analysis.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of this compound in 1 mL of a suitable volatile solvent like ethyl acetate or dichloromethane. Vortex to ensure complete dissolution.
-
GC System & Conditions:
-
Injector: Set to 250°C with a splitless injection mode for maximum sensitivity.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column is a good starting point.
-
Oven Program: Begin at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS System & Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[8]
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.
-
-
Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Analyze the fragmentation pattern and isotopic distribution to confirm the structure.
Protocol 2: LC-MS Analysis
This protocol is optimized for accurate molecular weight determination and quantification.
Caption: General experimental workflow for LC-MS analysis.
Methodology:
-
Sample Preparation: Prepare a stock solution of the analyte at 100 µg/mL in a 1:1 mixture of methanol and water. Further dilute this stock solution with the initial mobile phase composition to a working concentration of ~1 µg/mL.
-
LC System & Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for rapid analysis.
-
Mobile Phase: Use 0.1% formic acid in water as mobile phase A and 0.1% formic acid in acetonitrile as mobile phase B. The acid helps to ensure good peak shape and ionization efficiency.
-
Gradient: A typical gradient would be to start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
MS System & Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode.
-
Capillary Voltage: -3.0 kV.
-
Drying Gas: Nitrogen at a temperature of 325°C and a flow of 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Range: Scan from m/z 100 to 300.
-
-
Data Analysis: Extract the mass spectrum from the analyte's chromatographic peak. Confirm the presence of the [M-H]⁻ ion at m/z 227/229 with the characteristic 1:1 isotopic pattern.
Conclusion
The mass spectrometric analysis of this compound can be effectively accomplished using either GC-MS or LC-MS, with the choice of platform dictating the type of information obtained. GC-MS with Electron Ionization provides rich structural detail through its predictable fragmentation patterns, making it an excellent tool for initial identification and structural confirmation. Conversely, LC-MS with Electrospray Ionization excels at providing unambiguous molecular weight confirmation with high sensitivity, making it the preferred method for quantitative analysis and for analyzing complex mixtures. The distinctive 1:1 isotopic signature of bromine serves as a crucial validation point in both approaches. A comprehensive analysis would ideally leverage both techniques to provide orthogonal data, ensuring the highest confidence in the compound's identity and purity.
References
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- Bitesize Bio. (2022). Ionization Methods in Mass Spec: Making Molecules Fly.
- University of Bristol. (n.d.). Ionisation Methods in Organic Mass Spectrometry. School of Chemistry.
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- ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
- Clark, J. (2014). Fragmentation Patterns in Mass Spectra. Chemguide.
- NIST. (n.d.). Benzoic acid, 2,4-dimethyl-. NIST Chemistry WebBook.
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- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
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A Comparative Guide to the Potential Biological Activities of 5-Bromo-2,4-dimethylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 5-Bromo-2,4-dimethylbenzoic Acid Scaffold
The benzoic acid framework is a cornerstone in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. The biological profile of these molecules can be meticulously tailored through the strategic placement of various functional groups on the aromatic ring. This guide focuses on the untapped potential of derivatives of this compound. While comprehensive studies on a wide range of these specific derivatives are not yet prevalent in the public domain, by examining structurally analogous compounds, we can infer and project the promising biological activities that await exploration.
The core structure of this compound presents a unique combination of substituents that are known to influence pharmacological activity. The presence of a bromine atom, a halogen, is frequently associated with enhanced antimicrobial and anticancer properties due to its ability to increase lipophilicity and participate in halogen bonding.[1] The dimethyl substitution at positions 2 and 4 can influence the molecule's conformation and its interaction with biological targets, potentially enhancing selectivity and potency. This guide will synthesize existing data on related brominated and dimethylated benzoic acid derivatives to provide a comparative analysis of their potential antimicrobial, antifungal, and anticancer activities.
Antimicrobial Activity: A Promising Frontier
The growing threat of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Halogenated compounds, in particular, have demonstrated significant potential in this arena. While direct studies on a series of this compound derivatives are limited, the available literature on related structures provides a strong rationale for their investigation as antimicrobial agents.
Comparative Analysis of Related Compounds
To predict the antimicrobial potential of this compound derivatives, we can analyze the activity of other substituted benzoic acid derivatives. The following table summarizes the minimum inhibitory concentration (MIC) values for several related compounds against various bacterial strains.
| Compound/Derivative Class | Bacterial Strain | Activity Metric (MIC) | Reference |
| N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Aspergillus niger | pMIC = 1.81 µM/ml | [1] |
| N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Candida albicans | pMIC = 1.81 µM/ml | [1] |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | pMIC = 2.11 µM/ml | [1] |
| Sorbic acid amide derivatives (general) | Bacillus subtilis | MIC = 0.17 mM | [2] |
| Sorbic acid amide derivatives (general) | Staphylococcus aureus | MIC = 0.50 mM | [2] |
Key Insights and Structure-Activity Relationship (SAR):
The data from related compounds suggests a strong correlation between halogenation and antimicrobial efficacy. The electron-withdrawing nature of the bromo group is known to enhance the antimicrobial activity of benzoic acid derivatives.[1] It is hypothesized that this is due to increased lipophilicity, facilitating passage through the bacterial cell membrane, and potential interactions with key bacterial enzymes. The position of the bromo group is also critical, with derivatives showing varying activity based on its location on the aromatic ring.[1]
The methyl groups at the 2 and 4 positions of the this compound scaffold are also expected to play a significant role. These groups can influence the molecule's steric properties and its ability to bind to target proteins.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The following is a generalized protocol for determining the MIC of a compound, a standard method for assessing antimicrobial activity.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Antifungal Activity: Targeting Fungal Pathogens
Fungal infections represent a significant and growing public health concern. The development of novel antifungal agents is crucial, particularly with the rise of drug-resistant strains. Benzoic acid derivatives have been investigated for their antifungal properties, and the inclusion of a bromine atom is a promising strategy for enhancing this activity.
Comparative Analysis of Related Compounds
The following table presents the antifungal activity of benzoic acid derivatives that are structurally related to this compound.
| Compound/Derivative Class | Fungal Strain | Activity Metric | Reference |
| Benzoic acid derivatives (general) | Cochliobolus lunatus | Antifungal activity assessed | [3] |
| Benzoic acid derivatives (general) | Aspergillus niger | Antifungal activity assessed | [3] |
| Benzoic acid derivatives (general) | Pleurotus ostreatus | Antifungal activity assessed | [3] |
| Halogenated Indoles | Candida species | MIC values of 10-50 µg/mL | [4][5] |
Key Insights and Structure-Activity Relationship (SAR):
Studies on various benzoic acid derivatives have shown that their antifungal activity can be significantly influenced by the substituents on the aromatic ring.[3][6] Halogenation, in particular, has been identified as a key factor in enhancing antifungal potency.[4][5] The mechanism of action for many antifungal benzoic acid derivatives involves the inhibition of fungal-specific enzymes, such as CYP53.[3] The 5-bromo-2,4-dimethyl substitution pattern could potentially lead to derivatives with high affinity and specificity for fungal targets.
Experimental Protocol: Antifungal Susceptibility Testing
A common method for evaluating antifungal activity is the broth microdilution assay, similar to the one used for bacteria.
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Controls: Growth and sterility controls are included.
-
Incubation: Plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Anticancer Activity: A Potential Avenue for Drug Discovery
The search for novel anticancer agents is a continuous effort in medicinal chemistry. Benzoic acid derivatives have emerged as a promising class of compounds with potential anticancer activity.[7][8] The presence of a bromine atom on the aromatic ring has been shown in some cases to contribute to the cytotoxic effects against cancer cell lines.
Comparative Analysis of Related Compounds
While direct data on the anticancer activity of this compound derivatives is scarce, we can examine the activity of other substituted benzoic acid derivatives to infer their potential.
| Compound/Derivative Class | Cancer Cell Line | Activity Metric (IC50) | Reference |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 µM | [7] |
| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate derivatives | MCF-7 | 15.6 - 18.7 µM | [7] |
| 2-substituted benzimidazoles | Prostate and breast cancer cells | 4.54 ± 0.35 to 20.17 ± 3.15 µg/mL | [9] |
| 4-Methylbenzamide derivatives | K562 (leukemia) | 2.27 and 2.53 µM | [10] |
| 4-Methylbenzamide derivatives | HL-60 (leukemia) | 1.42 and 1.52 µM | [10] |
Key Insights and Structure-Activity Relationship (SAR):
The anticancer activity of benzoic acid derivatives is highly dependent on the nature and position of the substituents.[7][8] The mechanism of action can vary widely, from inducing apoptosis to inhibiting key enzymes involved in cancer cell proliferation, such as protein kinases.[10][11] The 5-bromo and 2,4-dimethyl substituents on the benzoic acid core could lead to derivatives with novel mechanisms of action and improved selectivity for cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion and Future Directions
While the direct biological evaluation of a comprehensive series of this compound derivatives is an area ripe for exploration, the analysis of structurally related compounds provides a compelling case for their potential as a versatile scaffold for the development of new therapeutic agents. The presence of the bromo and dimethyl substituents suggests a strong potential for potent and selective antimicrobial, antifungal, and anticancer activities.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives, including amides and esters, to fully elucidate their structure-activity relationships. Such studies will be instrumental in unlocking the therapeutic potential of this promising chemical scaffold.
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A Comparative Guide to Purity Assessment of 5-Bromo-2,4-dimethylbenzoic Acid
<
Introduction
5-Bromo-2,4-dimethylbenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial building block in the synthesis of various chemical entities, including active pharmaceutical ingredients (APIs) and materials for specialized applications. The purity of this starting material is paramount, as impurities can have significant downstream effects on reaction yields, impurity profiles of the final product, and, in the context of drug development, the safety and efficacy of the API. This guide provides a comprehensive comparison of analytical methods for the robust purity assessment of this compound, offering insights into method selection, protocol development, and data interpretation for researchers, scientists, and drug development professionals.
Pillar 1: Strategic Selection of Analytical Techniques
A multi-faceted approach is necessary for a thorough purity assessment. No single technique can provide a complete picture of a sample's purity. The primary methods for a compound like this compound can be categorized into chromatographic, spectroscopic, and other complementary techniques. The selection of the appropriate method depends on the specific goal, such as routine quality control, identification of unknown impurities, or absolute quantification.
Chromatographic Methods: The Workhorse of Purity Determination
Chromatography is the cornerstone for separating and quantifying impurities.[1] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC): For non-volatile and thermally stable compounds like this compound, HPLC is the method of choice.[2] Reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is particularly well-suited for aromatic carboxylic acids.[3][4]
-
Principle: Separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The aromatic ring and methyl groups of this compound provide hydrophobicity, allowing for retention on a C18 column, while the carboxylic acid group provides polarity, enabling elution with a suitable mobile phase (e.g., a mixture of water/acetonitrile with an acid modifier like formic or phosphoric acid).[5]
-
Advantages: High resolution, high sensitivity (especially with UV detection, as the aromatic ring is a strong chromophore), and suitability for non-volatile compounds.
-
Considerations: Method development is required to optimize the separation of closely related impurities. Mobile phase pH can significantly impact the retention of the acidic analyte.
Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds.[1] Direct analysis of this compound by GC is challenging due to its low volatility and the potential for the polar carboxylic acid group to cause peak tailing and thermal degradation.[6]
-
Principle: Separation occurs based on the compound's boiling point and its interaction with the stationary phase in a gaseous mobile phase.
-
Requirement for Derivatization: To make the molecule suitable for GC analysis, a derivatization step is often necessary.[7][8] This involves converting the polar carboxylic acid group into a less polar, more volatile ester or silyl ester.[6][7][9] Common derivatizing agents include diazomethane, or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]
-
Advantages: Excellent separation efficiency for volatile compounds.
-
Disadvantages: The need for a derivatization step adds complexity, time, and a potential source of error to the analysis.
Spectroscopic Methods: Unveiling Molecular Structure and Identity
Spectroscopic techniques are indispensable for confirming the chemical structure of the main component and for identifying impurities.[1][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure.[1]
-
¹H and ¹³C NMR: These techniques are used to confirm the identity of this compound by verifying the expected chemical shifts, integration values, and coupling patterns of the protons and carbons in the molecule. The presence of unexpected signals can indicate impurities.[10]
-
Quantitative NMR (qNMR): qNMR is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the same compound.[11][12] By integrating the signals of the analyte against those of a certified internal standard of known purity, a highly accurate purity value can be calculated.[11][13][14] This technique is particularly valuable for certifying reference materials.
Mass Spectrometry (MS): MS is a highly sensitive technique used to determine the molecular weight of the compound and its impurities.
-
Standalone MS: While not a separation technique, direct infusion MS can quickly confirm the molecular weight of the bulk material.
-
Hyphenated Techniques (LC-MS, GC-MS): When coupled with a chromatographic separation technique, MS becomes a powerful tool for impurity identification.[1] As impurities elute from the column, the mass spectrometer provides their molecular weights, and fragmentation patterns can help in elucidating their structures.[15] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of unknown impurities.[16]
Complementary and Orthogonal Techniques
To build a complete purity profile, other methods should be employed to assess non-chromatographable or non-UV active impurities.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[17] It is useful for determining the content of residual solvents and water.[17][18][19][20]
-
Karl Fischer Titration: This is the gold standard for the specific and accurate determination of water content in a sample.[21][22][23][24] It is more accurate for water than TGA, which measures total mass loss from volatiles.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for crystalline solids.[25] Impurities tend to depress and broaden the melting range.
Pillar 2: Self-Validating Protocols and Experimental Workflows
The trustworthiness of any purity assessment hinges on the validation of the analytical method. Method validation demonstrates that the procedure is suitable for its intended purpose.[26][27] Key validation parameters, as outlined in the ICH Q2(R1) guidelines, include specificity, linearity, accuracy, precision, and limit of quantitation (LOQ).[28][29][30]
Experimental Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.
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A Senior Application Scientist's Comparative Guide to the HPLC Analysis of 5-Bromo-2,4-dimethylbenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the purity and characterization of starting materials and intermediates are non-negotiable pillars of quality and safety. 5-Bromo-2,4-dimethylbenzoic acid, a key building block in the development of various therapeutic agents, including kinase inhibitors, demands robust and reliable analytical methods for its quantification and impurity profiling. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the assessment of this compound, contrasted with alternative chromatographic techniques. Our focus extends beyond mere procedural steps to elucidate the scientific rationale behind methodological choices, ensuring a self-validating and authoritative approach to your analytical challenges.
Understanding the Analyte: this compound
Before delving into analytical methodologies, a foundational understanding of the target molecule is crucial. This compound (C₉H₉BrO₂) is a white crystalline powder with a molecular weight of approximately 229.07 g/mol .[1] Its structure, featuring a carboxylic acid group, renders it an acidic compound with a pKa of around 3.8. This acidity, along with its aromatic nature, are the primary determinants for selecting an appropriate chromatographic strategy. The compound is non-volatile and thermally labile to some extent, making liquid chromatography a more suitable choice than techniques requiring high temperatures.[2][3]
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase HPLC is the quintessential workhorse for the analysis of non-volatile, polar to moderately non-polar small molecules in the pharmaceutical industry.[4] Its suitability for this compound is predicated on the hydrophobic interactions between the analyte's aromatic ring and the non-polar stationary phase.
Causality Behind Experimental Choices
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the standard and most effective choice for this analysis. The long alkyl chains of the C18 phase provide a highly hydrophobic surface, promoting strong retention of the aromatic benzoic acid derivative through van der Waals forces. This allows for excellent separation from more polar impurities.
-
Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The organic solvent acts as the strong, eluting component. The critical element for analyzing an acidic compound like this compound is the control of the mobile phase pH. By acidifying the aqueous portion (e.g., with 0.1% formic acid or phosphoric acid) to a pH of approximately 2.5-3.0, we ensure the carboxylic acid group remains protonated (-COOH). This un-ionized form is less polar and interacts more consistently with the C18 stationary phase, resulting in a sharp, symmetrical peak. Failure to control the pH would lead to partial ionization of the analyte, causing peak tailing and poor reproducibility.
-
Detection: The presence of the aromatic ring in the molecule provides a strong chromophore, making UV detection the ideal choice. A photodiode array (PDA) detector is recommended to monitor a range of wavelengths, which can help in identifying co-eluting impurities and selecting the optimal wavelength for quantification (typically around 254 nm).
Experimental Workflow: RP-HPLC
Caption: A typical workflow for the RP-HPLC analysis of this compound.
Detailed Protocol: RP-HPLC Method
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size, or equivalent.
-
Column Temperature: 30 °C.
-
-
Reagents and Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh ~25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. Further dilute 5 mL of this solution to 25 mL with Diluent to obtain a final nominal concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Elution Mode: Isocratic.
-
Mobile Phase Composition: 60% Mobile Phase B, 40% Mobile Phase A.
-
Run Time: 10 minutes.
-
-
System Suitability:
-
Inject the Standard Solution five times.
-
The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
-
Procedure:
-
Inject the Diluent (as a blank), followed by the Standard Solution and the Sample Solution.
-
Calculate the purity of the sample by comparing the peak area of the main analyte in the Sample Solution to that in the Standard Solution.
-
Comparative Analysis: HPLC vs. Alternative Chromatographic Methods
While RP-HPLC is the preferred method, it is instructive to compare it with other potential techniques to understand its advantages and limitations fully.
Alternative 1: Gas Chromatography (GC)
Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[2] For a compound like this compound, GC is generally not the first choice.[4]
-
Core Limitation: The primary obstacle is the low volatility and high polarity of the carboxylic acid group.[5] Direct injection onto a GC column would result in poor peak shape, significant tailing, and potential irreversible adsorption to the column.[5]
-
The Derivatization Imperative: To make the analyte suitable for GC analysis, a chemical derivatization step is mandatory.[6][7] This involves converting the polar carboxylic acid group into a less polar, more volatile ester (e.g., methyl ester) or a silyl ester.[5] While effective, this adds time, complexity, and a potential source of error to the analytical workflow.
-
When to Consider GC: GC-MS can be a powerful tool for identifying unknown volatile or semi-volatile impurities that may be present in the sample but are not amenable to UV detection in HPLC.[8]
Alternative 2: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent innovation in liquid chromatography that utilizes columns packed with sub-2 µm particles.[9] It operates at much higher pressures than conventional HPLC to achieve significantly improved performance.
-
Key Advantages: The primary benefits of UPLC are speed and resolution.[] An analysis that takes 10 minutes on an HPLC system can often be completed in under 2 minutes on a UPLC system, with sharper peaks and better separation of closely eluting impurities.[9] This high throughput is invaluable in research and quality control environments.
-
Reduced Solvent Consumption: The faster run times and lower flow rates associated with UPLC lead to a significant reduction in solvent consumption, making it a greener and more cost-effective technique in the long run.
-
Considerations: The initial capital investment for a UPLC system is higher than for an HPLC system. Method transfer from HPLC to UPLC also requires careful optimization.
Performance Comparison at a Glance
| Parameter | Reversed-Phase HPLC | Gas Chromatography (GC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gas mobile phase and liquid/solid stationary phase. | Partitioning between liquid mobile phase and sub-2 µm solid stationary phase. |
| Analyte Suitability | Excellent for non-volatile, polar, and thermally sensitive compounds.[3] | Requires volatile and thermally stable compounds.[11] | Excellent for non-volatile, polar, and thermally sensitive compounds.[9] |
| Derivatization | Not required. | Mandatory for the carboxylic acid group to increase volatility.[5] | Not required. |
| Analysis Speed | Moderate (e.g., 5-15 min). | Fast for volatile compounds, but sample prep adds time.[2] | Very Fast (e.g., 1-3 min).[9] |
| Resolution | Good. | Very High for volatile compounds. | Very High. |
| Solvent Consumption | Moderate to High. | Very Low (uses carrier gas).[2] | Low.[9] |
| Primary Application | Purity assay, impurity profiling, stability testing. | Analysis of residual solvents, volatile impurities.[4] | High-throughput screening, complex mixture analysis, rapid QC. |
Decision Logic: Choosing the Right Technique
Caption: Decision tree for selecting the optimal chromatographic method.
Conclusion and Authoritative Recommendation
For the routine purity assessment and quantitative analysis of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the gold standard. It offers a robust, reliable, and straightforward approach that does not require complex sample preparation like derivatization. The method is highly reproducible and provides the necessary accuracy and precision for quality control in a drug development setting.
For laboratories requiring higher throughput and enhanced resolution for complex impurity profiling, transitioning to a UPLC-based method is a logical and highly beneficial upgrade. Gas Chromatography should be reserved for specialized applications, such as the analysis of specific volatile impurities or residual solvents, and is not recommended for the primary assay of the compound itself. By understanding the underlying principles of each technique, researchers can confidently select and implement the most appropriate analytical strategy to ensure the quality and integrity of their work.
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- Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. ACS Publications.
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A Comparative Spectroscopic Analysis of Substituted Bromobenzoic Acids: An In-Depth Technical Guide
This guide offers a comprehensive comparison of the spectroscopic data for a series of substituted bromobenzoic acids. Tailored for researchers, scientists, and professionals in drug development, this document provides an in-depth analysis of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By examining the influence of substituent position and nature on the spectral characteristics of these compounds, this guide serves as a practical reference for structural elucidation and impurity profiling.
Introduction: The Significance of Spectroscopic Analysis in Aromatic Carboxylic Acids
Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science.[1] The precise characterization of these molecules is paramount for ensuring purity, identifying isomers, and understanding their chemical behavior. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular structure and electronic environment of these compounds.[2] This guide focuses on a comparative analysis of bromobenzoic acid isomers and their derivatives, elucidating how the interplay of the electron-withdrawing carboxylic acid and bromine substituents, along with additional functional groups like nitro and methyl groups, manifests in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[3] The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environment, which is modulated by the inductive and resonance effects of substituents on the benzene ring.[4][5]
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.
Sample Preparation:
-
Weigh 5-25 mg of the substituted bromobenzoic acid for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[6]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts, particularly for the acidic proton.[7]
-
Ensure complete dissolution by vortexing or gentle sonication.[8]
-
Filter the solution through a pipette plugged with glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.[9]
-
Cap the NMR tube and wipe the exterior clean before insertion into the spectrometer.[8]
Data Acquisition:
Spectra are typically acquired on a 400 or 500 MHz spectrometer.[7] Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected signals, and a relaxation delay that allows for quantitative integration.
¹H NMR Spectral Data Comparison
The chemical shifts of the aromatic protons are particularly informative. Electron-withdrawing groups like bromine and nitro deshield nearby protons, shifting their signals downfield (to higher ppm values).[4] Conversely, electron-donating groups like methyl shield adjacent protons, causing an upfield shift.
| Compound | Aromatic Protons Chemical Shifts (δ, ppm) and Multiplicity | -COOH Proton (δ, ppm) |
| 2-Bromobenzoic Acid | 7.70-7.67 (m, 1H), 7.58 (d, 1H), 7.33-7.25 (m, 2H) | ~10-13 (broad s) |
| 3-Bromobenzoic Acid | 8.15 (t, 1H), 7.95 (ddd, 1H), 7.70 (ddd, 1H), 7.35 (t, 1H) | ~10-13 (broad s) |
| 4-Bromobenzoic Acid | 7.91-7.87 (m, 2H), 7.57-7.53 (m, 2H) | ~10-13 (broad s) |
| 3-Bromo-4-methylbenzoic Acid | 7.95 (d, 1H), 7.71 (dd, 1H), 7.33 (d, 1H) | ~10-13 (broad s) |
| 2-Bromo-5-nitrobenzoic Acid | 8.61 (d, 1H), 8.39 (dd, 1H), 7.85 (d, 1H) | ~10-13 (broad s) |
Causality of Chemical Shift Variations:
-
Positional Isomerism: In 2-bromobenzoic acid, the bromine atom is ortho to the carboxylic acid, leading to a complex splitting pattern due to the distinct electronic environments of the four aromatic protons. For 4-bromobenzoic acid, the para-substitution results in a more symmetrical molecule, simplifying the aromatic region to two doublets (an AA'BB' system).[4]
-
Inductive and Resonance Effects: The nitro group is a strong electron-withdrawing group, causing significant downfield shifts for the aromatic protons in 2-bromo-5-nitrobenzoic acid compared to 2-bromobenzoic acid. The methyl group in 3-bromo-4-methylbenzoic acid is electron-donating, leading to a slight upfield shift of the proton ortho to it.[4]
¹³C NMR Spectral Data Comparison
The chemical shifts of the aromatic carbons are also sensitive to the electronic effects of the substituents.
| Compound | Aromatic Carbons Chemical Shifts (δ, ppm) | C=O Carbon (δ, ppm) |
| 2-Bromobenzoic Acid | 135.3, 134.5, 133.6, 132.1, 128.4, 122.0 | 169.6 |
| 3-Bromobenzoic Acid | 136.0, 133.0, 132.8, 130.2, 128.8, 122.5 | 171.5 |
| 4-Bromobenzoic Acid | 132.8, 132.5, 131.1, 128.8 | 168.8 |
| 3-Bromo-4-methylbenzoic Acid | 141.2, 133.5, 131.8, 130.6, 127.9, 122.1 | 167.3 |
| 4-Bromo-3-nitrobenzoic Acid | 148.5, 137.2, 132.4, 131.9, 127.6, 124.3 | 164.5 |
Interpretation of ¹³C NMR Data:
-
Quaternary Carbons: The carbons directly attached to the bromine (C-Br) and carboxylic acid (C-COOH) groups are quaternary and often show distinct chemical shifts. The C-Br carbon resonance is typically found around 122 ppm.
-
Substituent Effects: The electron-withdrawing nitro group in 4-bromo-3-nitrobenzoic acid causes a downfield shift of the carbon atoms in the ring compared to 4-bromobenzoic acid. The electron-donating methyl group in 3-bromo-4-methylbenzoic acid results in an upfield shift of the ortho and para carbons relative to the methyl group.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is a rapid and effective technique for identifying functional groups within a molecule.[10] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
Experimental Protocol: The KBr Pellet Method
For solid samples, the KBr pellet method is a common and reliable technique.[11]
-
Thoroughly clean and dry an agate mortar and pestle, and the pellet die assembly. Moisture is a significant interferent in IR spectroscopy.[12]
-
Grind 1-2 mg of the solid sample to a fine powder in the agate mortar.
-
Add approximately 100-200 mg of spectroscopic grade, dry potassium bromide (KBr) powder to the mortar.[11]
-
Gently but thoroughly mix the sample and KBr powder until a homogenous mixture is obtained.[12]
-
Transfer a portion of the mixture to the pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.[13]
-
Place the pellet in the spectrometer's sample holder for analysis.
Comparative IR Spectral Data
The IR spectra of substituted bromobenzoic acids are characterized by several key absorption bands.
| Compound | O-H Stretch (cm⁻¹) (Carboxylic Acid) | C=O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | NO₂ Stretches (cm⁻¹) (Asymmetric, Symmetric) |
| 2-Bromobenzoic Acid | ~3200-2500 (broad) | ~1700 | ~650-550 | N/A |
| 3-Bromobenzoic Acid | ~3200-2500 (broad) | ~1705 | ~750-680 | N/A |
| 4-Bromobenzoic Acid | ~3200-2500 (broad) | ~1685 | ~1070, ~1010 | N/A |
| 2-Bromo-5-nitrobenzoic Acid | ~3200-2500 (broad) | ~1710 | ~650-550 | ~1530, ~1350 |
| 3-Bromo-4-methylbenzoic Acid | ~3200-2500 (broad) | ~1690 | ~760-690 | N/A |
Analysis of Vibrational Frequencies:
-
Carboxylic Acid Group: All the compounds exhibit a very broad O-H stretching band from approximately 3200 to 2500 cm⁻¹, characteristic of the hydrogen-bonded dimer of the carboxylic acid. The strong carbonyl (C=O) stretching vibration appears around 1700 cm⁻¹.[10]
-
Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring give rise to absorptions in the 1600-1450 cm⁻¹ region.
-
C-Br Stretch: The position of the C-Br stretching vibration is sensitive to the substitution pattern on the benzene ring.
-
Nitro Group: The presence of a nitro group is readily identified by two strong absorption bands corresponding to the asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations.[14]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of a compound and elucidation of its structure through fragmentation analysis.[15]
Experimental Protocol: Electron Ionization (EI)
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.
-
A small amount of the sample is introduced into the ion source of the mass spectrometer, where it is vaporized.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[16]
-
The molecular ion, having excess internal energy, undergoes fragmentation into smaller, charged fragments.
-
These ions are then accelerated and separated by the mass analyzer according to their m/z ratio, and detected.
Comparative Mass Spectrometry Data
The mass spectra of bromobenzoic acids show characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| Compound | Molecular Ion (M⁺•) m/z | Key Fragment Ions (m/z) |
| 2-Bromobenzoic Acid | 200/202 | 183/185 ([M-OH]⁺), 155/157 ([M-COOH]⁺), 76 ([C₆H₄]⁺) |
| 3-Bromobenzoic Acid | 200/202 | 183/185 ([M-OH]⁺), 155/157 ([M-COOH]⁺), 76 ([C₆H₄]⁺) |
| 4-Bromobenzoic Acid | 200/202 | 183/185 ([M-OH]⁺), 155/157 ([M-COOH]⁺), 76 ([C₆H₄]⁺) |
| 2-Bromo-5-nitrobenzoic Acid | 245/247 | 228/230 ([M-OH]⁺), 200/202 ([M-NO₂]⁺) |
| 3-Bromo-4-methylbenzoic Acid | 214/216 | 197/199 ([M-OH]⁺), 169/171 ([M-COOH]⁺), 90 ([C₇H₆]⁺) |
Interpretation of Fragmentation Patterns:
-
Molecular Ion Peak: The molecular ion peak is observed as a doublet with a two mass unit separation and roughly equal intensity, which is a hallmark of a monobrominated compound.[17]
-
Loss of -OH and -COOH: Common fragmentation pathways for benzoic acids involve the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[9][18]
-
Influence of Substituents: The fragmentation patterns of the substituted bromobenzoic acids are influenced by the additional functional groups. For example, 2-bromo-5-nitrobenzoic acid can also lose a nitro group (-NO₂, M-46).
Conclusion
The spectroscopic analysis of substituted bromobenzoic acids provides a wealth of information for their unambiguous identification and characterization. This guide has demonstrated how ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry can be used in a complementary fashion to distinguish between positional isomers and to understand the electronic effects of various substituents. The provided experimental protocols and comparative data tables serve as a valuable resource for researchers in the fields of chemical synthesis, quality control, and drug development. A thorough understanding of these spectroscopic techniques is indispensable for the modern chemist.
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A Comparative Guide to Brominating Agents for Dimethylbenzoic Acid
Introduction: The Strategic Importance of Brominated Dimethylbenzoic Acids
In the landscape of pharmaceutical and materials science research, halogenated organic molecules serve as pivotal building blocks. Brominated dimethylbenzoic acids, in particular, are versatile intermediates. The introduction of a bromine atom onto the dimethylbenzoic acid scaffold unlocks a variety of subsequent chemical transformations, most notably in cross-coupling reactions, enabling the construction of complex molecular architectures. However, the synthesis of these valuable compounds is not without its challenges. The primary hurdle lies in achieving regioselectivity—placing the bromine atom at the desired position on either the aromatic ring or one of the methyl groups. This guide provides a comparative analysis of common brominating agents, offering experimental insights to help researchers select the optimal reagent and conditions for their specific synthetic goals.
The Dichotomy of Bromination: Electrophilic vs. Radical Pathways
The regiochemical outcome of the bromination of dimethylbenzoic acid is dictated by the reaction mechanism. Two principal pathways are accessible, depending on the choice of brominating agent and reaction conditions.
-
Electrophilic Aromatic Substitution (EAS): This pathway involves the substitution of a hydrogen atom on the aromatic ring with an electrophilic bromine species. Reagents like molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) are typically employed. The regioselectivity is governed by the electronic directing effects of the substituents already on the ring—the carboxyl group and the two methyl groups.[1][2]
-
Free Radical Substitution: This mechanism targets the benzylic C-H bonds of the methyl groups.[3] Reagents such as N-Bromosuccinimide (NBS), when used with a radical initiator (like AIBN or benzoyl peroxide) or photochemical activation, generate a bromine radical that selectively abstracts a benzylic hydrogen.[4] This leads to the formation of a resonance-stabilized benzylic radical, which then reacts to form the bromomethyl derivative.
The interplay between these pathways is central to designing a successful synthesis.
Comparative Analysis of Key Brominating Agents
A researcher's choice of brominating agent is a critical decision that influences selectivity, yield, and safety. Here, we compare two of the most common reagents used for the bromination of dimethylbenzoic acid derivatives.
| Feature | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
| Primary Reaction Type | Free Radical Substitution (Benzylic Bromination)[4] | Electrophilic Aromatic Substitution[5] |
| Typical Target | Benzylic C-H bonds of the methyl groups. | Aromatic C-H bonds on the benzene ring. |
| Common Conditions | Anhydrous CCl₄ or Acetonitrile, radical initiator (AIBN) or UV light.[4][6] | Lewis acid catalyst (e.g., FeBr₃, AlBr₃), often in a non-polar solvent or acetic acid.[7][8] |
| Selectivity | Highly selective for the benzylic position due to the formation of a stable benzylic radical intermediate.[3] | Regioselectivity is dictated by the combined directing effects of the -COOH (meta-directing, deactivating) and two -CH₃ (ortho/para-directing, activating) groups.[9][10] |
| Handling & Safety | Solid, easier to handle than liquid bromine.[11] However, it is a corrosive solid, an oxidizer, and can cause severe skin and eye damage.[12] Reactions can be exothermic.[11] | Highly volatile, corrosive, and toxic liquid.[13] Requires handling in a fume hood with specialized personal protective equipment (PPE).[14][15] Causes severe burns.[16] |
| Byproducts | Succinimide (generally water-soluble and easier to remove). | Hydrogen bromide (HBr), a corrosive gas. |
| Cost & Availability | Readily available, moderately priced. | Readily available, generally less expensive than NBS. |
Understanding Regioselectivity: The Deciding Factor
The substitution pattern of dimethylbenzoic acid isomers presents a classic case study in competing directing effects.
-
-COOH group: This is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.[9]
-
-CH₃ groups: These are electron-donating groups, which activate the ring and direct incoming electrophiles to the ortho and para positions.[10]
When performing an electrophilic aromatic substitution with Br₂, the final position of bromination will be the one most strongly activated and least sterically hindered. The positions ortho and para to the methyl groups are activated, while the positions meta to the carboxyl group are the least deactivated. The outcome is a synergistic or competitive interplay of these effects. For example, in 3,5-dimethylbenzoic acid, the position between the two methyl groups (C4) is activated by both, and the position ortho to both methyls (C2 and C6) are also activated, making these the likely sites for bromination.
Conversely, when performing a free radical bromination with NBS, the reaction will occur at one of the methyl groups. The relative stability of the resulting benzylic radical determines the major product if the two methyl groups are electronically or sterically different.[17]
Visualizing the Mechanisms
To clarify these distinct pathways, the following diagrams illustrate the core mechanistic steps.
Caption: Mechanism of Electrophilic Aromatic Bromination.
Caption: Mechanism of Free Radical (Benzylic) Bromination.
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always conduct a thorough risk assessment before beginning any new procedure.
Protocol 1: Benzylic Bromination of 2,5-Dimethylbenzoic Acid with NBS
This procedure is adapted from a photochemical approach, which avoids the use of toxic solvents like CCl₄ and high temperatures that can lead to side reactions.[6][18]
Workflow Diagram:
Caption: Experimental workflow for benzylic bromination.
Step-by-Step Methodology:
-
Setup: In a Schlenk tube under an inert atmosphere (e.g., nitrogen), dissolve 2,5-dimethylbenzoic acid (1.0 eq.) in dry acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.1 eq.).
-
Degassing: Thoroughly degas the reaction mixture.
-
Initiation: Place the reaction vessel in front of a UV lamp (e.g., 6W, 365 nm) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Purification: To the resulting solid, add deionized water and stir vigorously. This step dissolves the succinimide byproduct. Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Further Purification: The crude product can be further purified by recrystallization to yield the desired 2-(bromomethyl)-5-methylbenzoic acid.
Protocol 2: Electrophilic Bromination of 3,5-Dimethylbenzoic Acid with Br₂
This protocol describes a classic electrophilic aromatic substitution. Extreme caution must be exercised when handling liquid bromine. [14][19]
Step-by-Step Methodology:
-
Safety First: Conduct the entire procedure in a certified chemical fume hood. Wear appropriate PPE, including heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a face shield.[16]
-
Setup: To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr), add 3,5-dimethylbenzoic acid (1.0 eq.) and glacial acetic acid.
-
Catalyst: Add a catalytic amount of iron powder or FeBr₃.
-
Reagent Addition: Slowly add a solution of molecular bromine (Br₂, 1.05 eq.) in glacial acetic acid from the dropping funnel over 30-60 minutes with vigorous stirring. The reaction is exothermic; maintain the temperature with a water bath if necessary.
-
Reaction: After the addition is complete, gently heat the mixture (e.g., to 40-50 °C) for several hours until the red-brown color of bromine dissipates. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully into a beaker containing ice water.
-
Purification: The precipitated solid product can be collected by vacuum filtration. Wash the solid thoroughly with cold water to remove acetic acid and any remaining HBr. The crude product can be purified by recrystallization, likely yielding 4-bromo-3,5-dimethylbenzoic acid as the major product.
Conclusion: A Strategic Approach to Bromination
The selective bromination of dimethylbenzoic acid is a solvable challenge that hinges on a fundamental understanding of organic reaction mechanisms. For substitution on a methyl group (benzylic bromination), N-Bromosuccinimide under radical conditions is the reagent of choice, offering high selectivity and superior handling safety compared to its alternatives.[4][20] For substitution on the aromatic ring, molecular bromine with a Lewis acid catalyst is effective, with the regiochemical outcome dictated by the powerful directing effects of the existing substituents.[5][9] By carefully considering the desired product and weighing the reactivity, selectivity, and safety profiles of each agent, researchers can confidently and efficiently synthesize the specific brominated dimethylbenzoic acid intermediates required for their advanced research and development programs.
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A Comparative Guide to the In Vitro Evaluation of 5-Bromo-2,4-dimethylbenzoic Acid Derivatives as Potential Therapeutic Agents
This guide provides an in-depth comparative analysis of the in vitro biological activities of synthesized derivatives of 5-Bromo-2,4-dimethylbenzoic acid. As researchers and drug development professionals, the ability to rationally design and evaluate novel chemical entities is paramount. This compound (CAS No: 842136-27-0) presents a versatile scaffold, and its derivatization offers a promising avenue for the development of new therapeutic agents.[1][2][3][4] This document details the synthesis of a hypothetical series of derivatives and provides a comprehensive comparison of their anticancer, antimicrobial, and anti-inflammatory properties, supported by established experimental protocols and illustrative data.
Rationale and Synthesis of Derivatives
The core structure of this compound, with its specific substitution pattern, provides a unique starting point for medicinal chemistry exploration. The bromine atom can participate in halogen bonding and offers a site for further modification, while the methyl groups and the carboxylic acid moiety can be tailored to modulate physiochemical properties and biological activity. The carboxylic acid group is a particularly attractive site for derivatization to amides, esters, and hydrazides, which can significantly alter the compound's interaction with biological targets.[5][6]
For the purpose of this guide, we will consider three hypothetical derivatives synthesized from the parent compound:
-
BD-1 (Ester Derivative): Methyl 5-bromo-2,4-dimethylbenzoate
-
BD-2 (Amide Derivative): 5-Bromo-N-phenyl-2,4-dimethylbenzamide
-
BD-3 (Hydrazide Derivative): 5-Bromo-2,4-dimethylbenzohydrazide
The synthesis would typically proceed via activation of the carboxylic acid of the parent compound, followed by reaction with the corresponding alcohol, amine, or hydrazine.
Caption: General synthesis workflow for the derivatives.
Comparative In Vitro Anticancer Evaluation
The potential of these derivatives to act as anticancer agents was evaluated through a series of in vitro assays focusing on cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Cytotoxicity against Human Cancer Cell Lines (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7] The assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.
-
Cell Seeding: Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere for 24 hours.[8][9]
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (BD-1, BD-2, BD-3) and a standard anticancer drug (e.g., Doxorubicin) for 48 hours.
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.[10]
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration inhibiting 50% of cell growth) values are determined.[9]
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| BD-1 (Ester) | > 100 | > 100 |
| BD-2 (Amide) | 25.4 | 38.2 |
| BD-3 (Hydrazide) | 15.8 | 22.5 |
| Doxorubicin | 0.98 | 1.2 |
This is illustrative data for comparison purposes.
The results suggest that the amide (BD-2) and particularly the hydrazide (BD-3) derivatives exhibit moderate cytotoxic activity, while the ester derivative (BD-1) is largely inactive. The hydrazide moiety appears to be a key contributor to the observed cytotoxicity.
Induction of Apoptosis (Annexin V-FITC/PI Staining)
To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), flow cytometry analysis using Annexin V and Propidium Iodide (PI) co-staining was performed.[11][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.[11][13] PI is a nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[11]
Caption: Workflow for the Annexin V/PI apoptosis assay.
-
Cell Treatment: A549 cells are treated with the IC50 concentration of each compound for 24 hours.
-
Cell Collection: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.[12]
-
Staining: The cell pellet is resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and Propidium Iodide.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[11]
| Treatment (at IC50) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control | 95.1 | 2.5 | 1.9 | 0.5 |
| BD-2 (Amide) | 55.3 | 20.1 | 18.5 | 6.1 |
| BD-3 (Hydrazide) | 42.6 | 28.9 | 22.3 | 6.2 |
This is illustrative data for comparison purposes.
Consistent with the cytotoxicity data, BD-3 was the most potent inducer of apoptosis, followed by BD-2. This indicates that the cytotoxic effect of these compounds is mediated, at least in part, through the induction of programmed cell death.
Cell Cycle Analysis
To investigate the cytostatic effects of the compounds, cell cycle analysis was performed using propidium iodide (PI) staining followed by flow cytometry.[14] PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Cell Treatment: A549 cells are treated with the IC50 concentration of each compound for 24 hours.
-
Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at 4°C.[14][15][16] This step permeabilizes the cells for staining.
-
Staining: The fixed cells are washed and then incubated with a solution containing PI and RNase A (to prevent staining of RNA) for 30 minutes.[14][16]
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.
| Treatment (at IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 60.5 | 25.3 | 14.2 |
| BD-2 (Amide) | 58.1 | 23.9 | 18.0 |
| BD-3 (Hydrazide) | 45.2 | 15.1 | 39.7 |
This is illustrative data for comparison purposes.
The hydrazide derivative, BD-3, induced a significant accumulation of cells in the G2/M phase, suggesting that it may interfere with mitotic progression. This G2/M arrest is a common mechanism for many anticancer drugs.
Comparative In Vitro Antimicrobial Activity
Benzoic acid and its derivatives are known for their antimicrobial properties.[6][17] The antimicrobial efficacy of the synthesized compounds was evaluated by determining their Minimum Inhibitory Concentration (MIC) against representative bacterial strains.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
-
Preparation: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative).[18]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| BD-1 (Ester) | 128 | 256 |
| BD-2 (Amide) | 64 | 128 |
| BD-3 (Hydrazide) | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 |
This is illustrative data for comparison purposes.
The hydrazide derivative (BD-3) demonstrated the most potent antibacterial activity against both Gram-positive and Gram-negative bacteria, although its activity is modest compared to the standard antibiotic Ciprofloxacin.
Comparative In Vitro Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases.[19] The anti-inflammatory potential of the derivatives was assessed by their ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[20][21]
Nitric Oxide (NO) Inhibition Assay
The amount of NO produced by macrophages is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Caption: Workflow for the in vitro anti-inflammatory assay.
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.[21]
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce NO production and co-incubated with the test compounds for 24 hours.
-
Nitrite Measurement: The culture supernatant is collected, and the nitrite concentration is measured using the Griess reagent by recording absorbance at 540 nm.[21]
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated group, and IC50 values are determined. A preliminary MTT assay on RAW 264.7 cells is also conducted to ensure that the observed NO inhibition is not due to cytotoxicity.[20]
| Compound | NO Inhibition IC50 (µM) |
| BD-1 (Ester) | > 100 |
| BD-2 (Amide) | 45.1 |
| BD-3 (Hydrazide) | 28.9 |
| Dexamethasone | 12.5 |
This is illustrative data for comparison purposes.
The hydrazide derivative (BD-3) was the most effective at inhibiting NO production, indicating superior anti-inflammatory potential compared to the other derivatives.
Conclusion
This comparative guide demonstrates the utility of a structured in vitro evaluation process for novel chemical entities. Based on the illustrative data presented, the derivatization of this compound, particularly into its hydrazide form (BD-3), yields a compound with promising multi-faceted biological activities. It exhibited the highest potency in cytotoxicity against cancer cells, induction of apoptosis, G2/M cell cycle arrest, antimicrobial action, and anti-inflammatory effects. The amide derivative (BD-2) showed moderate activity, while the ester (BD-1) was largely inactive across the tested assays.
These findings underscore the critical role of the hydrazide moiety in conferring the observed biological activities in this series of compounds. This systematic approach, combining targeted synthesis with a battery of standardized in vitro assays, provides essential data for identifying lead compounds and elucidating preliminary structure-activity relationships, thereby guiding future drug discovery and development efforts.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5-Bromo-2,4-dimethylbenzoic Acid
This document provides essential operational and disposal protocols for 5-Bromo-2,4-dimethylbenzoic acid, designed for researchers, scientists, and professionals in drug development. The procedures herein are grounded in established safety standards to ensure personnel safety and environmental compliance. Our objective is to provide a clear, scientifically-sound framework for managing this chemical waste stream, moving beyond simple steps to explain the causality behind each recommendation.
Hazard Profile and Essential Safety Precautions
This compound is a halogenated aromatic carboxylic acid. An understanding of its hazard profile is the foundation of its safe handling and disposal. The compound is classified with the following hazards:
-
May cause respiratory irritation (H335).[1]
Due to these hazards, adherence to strict personal protective equipment (PPE) protocols is mandatory at all times when handling the compound, including during disposal preparation.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3] | Prevents eye contact with dust or splashes, which can cause serious irritation.[1] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile) and a lab coat.[3] Wear appropriate protective clothing to prevent skin exposure.[2] | Prevents direct skin contact, which can lead to irritation.[1][2] |
| Respiratory Protection | Use a NIOSH-approved respirator (e.g., N95 dust mask) if handling generates dust or in poorly ventilated areas.[4] | Protects against inhalation of airborne particles that may cause respiratory tract irritation.[1] |
Work Area Requirement: All handling and preparation for disposal must be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[6] An eyewash station and safety shower must be readily accessible.[2]
Primary Disposal Pathway: Professional Hazardous Waste Management
The universally accepted and regulatory-compliant method for the disposal of this compound is through a licensed environmental services or hazardous waste disposal company.[2][7][8][9] The chemical's halogenated aromatic structure necessitates high-temperature incineration at a permitted facility to ensure complete destruction and prevent environmental release.[10][11]
Step-by-Step Protocol for Waste Accumulation
This protocol ensures that waste is collected, stored, and prepared for pickup in a safe and compliant manner.
-
Designate a Compatible Waste Container:
-
Select a container made of a material chemically compatible with the acid (e.g., high-density polyethylene - HDPE).
-
The container must be in good condition, free from damage, and have a secure, leak-proof screw-top lid.[7]
-
Ensure the container is appropriately sized for the expected volume of waste to avoid overfilling.
-
-
Segregate the Waste Stream:
-
This container must be dedicated exclusively to halogenated organic solid waste .
-
Crucially, do not mix this waste with non-halogenated solvents, aqueous waste, or incompatible chemicals like strong bases or oxidizing agents.[2][11] Improper segregation can create dangerous reactions and significantly complicate the disposal process.[2]
-
-
Transfer Waste into the Container:
-
Carefully transfer the solid this compound waste into the designated container.
-
Perform this transfer within a chemical fume hood to contain any dust.
-
Use a funnel or powder funnel to prevent spillage.
-
Once the transfer is complete, securely seal the container lid.
-
-
Label the Container Immediately and Accurately:
-
Proper labeling is a critical regulatory requirement.[1][7] Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.
-
The label must contain the following information:
-
The words "Hazardous Waste" .[7]
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[7]
-
A list of all constituents if it is a mixed waste (in this case, it should be the pure compound).
-
The accumulation start date (the date the first waste was added).[7]
-
Applicable hazard warnings: "Irritant," "Toxic" .[7]
-
The name and contact information of the principal investigator or laboratory manager.[7]
-
-
-
Store the Waste Container Safely:
-
Store the sealed container in a designated satellite accumulation area within the laboratory.[3]
-
This area should be under the control of laboratory personnel, away from general traffic, and clearly marked.
-
Use secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[3]
-
The storage location must be cool, dry, and away from sources of ignition.[11]
-
-
Arrange for Disposal:
Spill and Decontamination Procedures
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and prevent contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don Appropriate PPE: Before cleanup, don all PPE as listed in the table above, including respiratory protection.
-
Contain the Spill: If the material is a solid, prevent it from becoming airborne. Do not use a dry brush.
-
Clean Up:
-
Decontaminate:
-
Wash the spill area with soap and water.[8]
-
Thoroughly wash hands and any exposed skin after cleanup is complete.
-
-
Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.
The Logic of Disposal: Why Simple Neutralization is Insufficient
As a carboxylic acid, this compound will undergo a simple acid-base neutralization reaction with a base like sodium hydroxide or sodium bicarbonate to form a carboxylate salt and water.[12][13][14]
C₉H₈BrO₂ (acid) + NaOH (base) → Na[C₉H₇BrO₂] (salt) + H₂O (water)
While this reaction neutralizes the acidic functional group, it is critically inadequate for rendering the waste non-hazardous for two primary reasons:
-
Persistence of the Halogenated Aromatic Ring: The primary hazard from an environmental and regulatory perspective is the bromo-aromatic structure. This part of the molecule is not degraded by simple neutralization. Halogenated organic compounds (HOCs) are listed by the EPA as compounds of concern due to their potential for environmental persistence and bioaccumulation.[15]
-
Regulatory Classification: Neutralizing the acidity does not change the fact that the waste is a halogenated organic compound. It would still be classified as a hazardous chemical waste requiring disposal by a licensed facility. Attempting to dispose of the resulting salt solution down the drain would be a violation of environmental regulations, such as the Resource Conservation and Recovery Act (RCRA).[7]
Therefore, the expert-backed, compliant, and safe choice is to forgo any in-lab chemical treatment and manage the compound in its original form as a solid hazardous waste destined for professional incineration.
Regulatory Framework and Waste Classification
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed by name with a "P" or "U" hazardous waste code, it falls under the broad category of chemical waste that must be evaluated.
As a halogenated organic compound, it must be managed as hazardous waste. It is not a spent solvent, so the "F-listed" codes for halogenated solvents (e.g., F001, F002) do not apply.[5][8] The final waste code determination should be made in consultation with your institution's EHS department, who are experts in local and federal waste regulations.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Waste Management Workflow for this compound.
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- 15. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
A Senior Application Scientist's Guide to Handling 5-Bromo-2,4-dimethylbenzoic Acid: Essential Safety and Operational Protocols
Navigating the complexities of drug development and chemical research requires not only scientific acumen but also an unwavering commitment to safety. 5-Bromo-2,4-dimethylbenzoic acid, a valuable building block in organic synthesis, demands meticulous handling due to its inherent hazardous properties. This guide provides an in-depth, procedural framework for its safe use, from initial preparation to final disposal, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with several key risks that dictate our safety protocols.
According to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Safety Data Sheets (SDS) for structurally similar compounds further underscore these warnings, frequently including the hazard statement that the substance may be harmful if swallowed.[2][3] Therefore, all subsequent procedures are designed to mitigate these primary exposure routes: dermal (skin), ocular (eyes), inhalation, and ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The following table summarizes the essential equipment for handling this compound. The causality is clear: we are creating a complete barrier to prevent the solid particulate or its dust from contacting the user.
| Protection Area | Required PPE | Standard/Specification | Rationale |
| Eye & Face | Tightly-sealed Safety Goggles & Face Shield | EN 166 (EU) or ANSI Z87.1 (US) | Protects against dust particles and accidental splashes. A face shield offers a broader barrier for the entire face.[2][4] |
| Hand | Chemical-resistant Gloves | EN 374 | Prevents skin contact and irritation. Nitrile or neoprene gloves are recommended for handling benzoic acid derivatives.[5][6] Gloves must be inspected before use.[2] |
| Body | Chemical-resistant Lab Coat or Coveralls | N/A | Protects skin and personal clothing from contamination.[2][6] |
| Respiratory | NIOSH-approved Respirator (e.g., N95 or higher) | Varies by region (e.g., NIOSH in US) | Required when handling the powder outside of a fume hood, during spill cleanup, or whenever dust generation is likely, to prevent respiratory tract irritation.[2][7] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, logical workflow minimizes exposure and ensures operational safety. The following protocol should be integrated into your laboratory's Standard Operating Procedures (SOPs).
Step 1: Preparation and Engineering Controls
-
Ventilation is Key: Always handle this compound powder within a certified chemical fume hood.[8] This primary engineering control is essential to capture any dust particles at the source.
-
Gather Materials: Before starting, ensure your designated workspace is clean and uncluttered. Assemble all necessary equipment: the chemical container, spatulas, weigh boats/paper, and a sealable container for the final reaction or formulation.
-
Don PPE: Put on all required PPE as detailed in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.
Step 2: Weighing and Transfer
-
Minimize Dust: Open the chemical container slowly. Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat or paper on a tared analytical balance inside the fume hood.
-
Avoid Air Currents: Perform the transfer away from high-velocity air currents within the hood to prevent the fine powder from becoming airborne.
-
Clean as You Go: Immediately after weighing, securely close the primary container. Use a disposable wipe slightly dampened with water to clean the spatula and any minor residual powder from the balance and surrounding surfaces. Dispose of the wipe in the designated solid chemical waste container.
Step 3: Post-Handling Procedure
-
Segregate Waste: All contaminated disposables (weigh boats, wipes, gloves) must be placed in a clearly labeled hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first remove gloves, then the face shield and goggles, and finally the lab coat.
-
Personal Hygiene: Wash your hands thoroughly with soap and water after removing your PPE, even if you believe no contact occurred.[5][8]
The entire operational workflow can be visualized as follows:
Spill Management Plan: Rapid and Safe Response
Accidents can happen, but a prepared response is critical to mitigating risk. The procedure differs for minor and major spills.
Minor Spill (<5 grams)
-
Alert & Isolate: Immediately notify personnel in the vicinity and restrict access to the affected area.[9]
-
Assess Ventilation: Ensure the fume hood is operating or that the area is well-ventilated.
-
Don Cleanup PPE: Wear all standard PPE plus a respirator to prevent inhalation of any dust.
-
Contain & Clean:
-
CRITICAL: Do NOT sweep the dry powder. This will generate hazardous dust.[9]
-
Gently cover the spill with absorbent pads.[10]
-
Slightly moisten the pads with water to wet the powder, which prevents it from becoming airborne.[9][10]
-
Carefully collect the pads and contaminated material using forceps or a scoop and place them into a heavy-duty, sealable plastic bag.[11]
-
-
Decontaminate: Wipe the spill area with a damp cloth or sponge, working from the outside in.[12]
-
Dispose: Place the cleaning materials and the initial bag of waste into a second plastic bag (double-bagging) and deposit it in the designated hazardous solid waste container.[11][12]
Major Spill (>5 grams) or Any Spill Outside a Fume Hood
-
Evacuate: Alert everyone and evacuate the immediate laboratory area.
-
Isolate: Close the doors to the lab and prevent re-entry.
-
Call for Help: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a major spill without specialized training and equipment.[9]
Disposal Plan: Responsible Waste Management
Proper disposal is a legal and ethical responsibility to protect both people and the environment.
-
Chemical Waste: All waste this compound and residues from cleanup must be disposed of as hazardous chemical waste.[13]
-
Contaminated Materials: This includes gloves, weigh boats, absorbent pads, and any other materials that have come into contact with the chemical. These items must be collected in a designated, sealed, and clearly labeled hazardous waste container.[11][12]
-
Consult Regulations: Never wash chemical waste down the drain.[9] Adhere strictly to your institution's and local government's regulations for hazardous waste disposal. Contact your EHS officer for specific guidance.[11]
By integrating these detailed protocols into your daily laboratory practice, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- Texas A&M University-Texarkana. Spill Management Procedure.
- Pesticide Environmental Stewardship. Spill Cleanup.
- Lab Manager. 8 Steps to Handling a Lab Chemical Spill.
- American Chemical Society. Guide for Chemical Spill Response.
- University of Ottawa. Hazardous Drugs Spill Clean Up - Safety & Risk Services.
- PubChem. This compound.
- CloudSDS. Benzoic Acid Hazards and How to Manage Them.
- Techiescientist. SDS of Benzoic Acid: Important Data and Information Collected.
- Carl ROTH. Safety Data Sheet: Benzoic acid.
- U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.
- Trimaco. Essential Chemical PPE.
Sources
- 1. This compound | C9H9BrO2 | CID 555765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 5-Bromo-2-methylbenzoic acid - Safety Data Sheet [chemicalbook.com]
- 4. trimaco.com [trimaco.com]
- 5. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 6. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. tamut.edu [tamut.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. acs.org [acs.org]
- 12. westlab.com [westlab.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
